Ethyl Daunorubicin

Catalog No.
S12760615
CAS No.
M.F
C28H31NO10
M. Wt
541.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Daunorubicin

Product Name

Ethyl Daunorubicin

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C28H31NO10

Molecular Weight

541.5 g/mol

InChI

InChI=1S/C28H31NO10/c1-4-17(30)28(36)9-13-20(16(10-28)39-18-8-14(29)23(31)11(2)38-18)27(35)22-21(25(13)33)24(32)12-6-5-7-15(37-3)19(12)26(22)34/h5-7,11,14,16,18,23,31,33,35-36H,4,8-10,29H2,1-3H3

InChI Key

CZQVKXODOPXMJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

Ethyl Daunorubicin mechanism of action in leukemia cells

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action of Daunorubicin

Daunorubicin is an anthracycline antibiotic that exerts its anti-leukemic effects through multiple, interconnected mechanisms. The table below summarizes these primary modes of action.

Mechanism Description Key Components / Outcomes
DNA Intercalation [1] [2] Planar anthracycline rings insert between DNA base pairs. Unwinds DNA double helix; inhibits DNA & RNA synthesis; disrupts replication & transcription [1].
Topoisomerase II Inhibition [1] [2] Stabilizes cleavable complex between Topoisomerase II and DNA. Prevents DNA re-ligation; causes single/double-strand DNA breaks; triggers apoptosis [1] [2].
Free Radical Generation [2] [3] Enzyme-mediated reduction of quinone group produces reactive oxygen species (ROS). Causes oxidative damage to DNA, proteins, and lipids; contributes to mitochondrial injury and cell death [2] [3].
Regulation of Signaling Pathways [4] [5] Activates or inhibits key cellular signaling cascades in a context-dependent manner. Involves pathways: sphingomyelin-ceramide, MAPK, JNK, NF-κB, Fas/Fas-ligand; can be influenced by p53, PKC, and PI3K [4]. Recent studies show it can suppress the non-canonical Hedgehog pathway by promoting β-TrCP-mediated ubiquitination and degradation of the GLI1 transcription factor [5].

Daunorubicin Derivatives and Formulation Strategies

Recent research aims to enhance the efficacy and reduce the toxicity of daunorubicin through structural modification and advanced delivery systems.

  • Novel Polymethoxy Derivatives: A 2025 study designed new daunorubicin derivatives by reductive amination using polyalkoxybenzaldehydes. These derivatives, such as compounds 4e and 4f, demonstrated significantly greater cytotoxicity than the parent daunorubicin. The proposed mechanisms for this enhanced potency include increased affinity for DNA, disruption of the cell cycle, and inhibition of glycolysis [6].
  • Advanced Nano-Delivery Systems:
    • Ternary Gold Nanosystems (Au@16-Ph-16/DNA–Dauno): Designed for pediatric leukemia, these systems allow for a high therapeutic payload with a small amount of the drug. They are compact, stable, and facilitate targeted delivery, which helps minimize side effects and overcome chemoresistance [7].
    • Liposomal Formulations: CPX-351 is an FDA-approved liposomal formulation encapsulating a fixed 1:5 molar ratio of daunorubicin and cytarabine, maximizing their synergistic antitumor effect for treating therapy-related AML or AML with myelodysplasia-related changes [7]. Other research explores liposomes co-loaded with daunorubicin and other drugs like an emetine prodrug to improve selective cytotoxicity against AML cells [8].

Key Experimental Models and Protocols

The following methodologies are critical for investigating daunorubicin's mechanisms and efficacy in a research setting.

  • Cytotoxicity Assessment (MTT Assay):

    • Protocol: Cells are plated and treated with daunorubicin. After a recovery period, MTT reagent is added and converted to purple formazan crystals by metabolically active cells. The crystals are solubilized, and absorbance is measured at 570 nm. Viability is proportional to absorbance [3].
    • Application: Used to determine the IC₅₀ of daunorubicin and its derivatives across various cell lines (e.g., SUP-B15, CCRF-CEM, MOLT-4) [6] [3].
  • Analysis of DNA Double-Strand Breaks (γH2AX Assay):

    • Protocol: Following daunorubicin treatment, cells are fixed, permeabilized, and stained with a fluorescent antibody specific to the phosphorylated histone H2AX (γH2AX). The number of γH2AX foci per cell, indicating DSBs, is quantified using flow cytometry or fluorescence microscopy [3].
    • Application: This assay is used to measure the kinetics of DNA damage formation and repair, revealing differences in sensitivity and repair capacity between cell lines [3].
  • Cell Cycle Analysis:

    • Protocol: Treated cells are fixed and stained with a DNA-binding dye like Propidium Iodide (PI). The DNA content is then analyzed by flow cytometry. The distribution of cells in different cell cycle phases (G1, S, G2/M) is determined based on fluorescence intensity [3].
    • Application: Used to identify if daunorubicin causes cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), which is a key cellular response to DNA damage [3].

Daunorubicin-Induced Signaling Pathway

The diagram below integrates the multi-modal mechanism of action of daunorubicin and its impact on cell fate, synthesizing information from the search results.

G cluster_primary Primary Mechanisms cluster_outcomes Cellular Outcomes DNR Daunorubicin Intercalation DNA Intercalation DNR->Intercalation TopoII Topoisomerase II Inhibition DNR->TopoII ROS Free Radical (ROS) Generation DNR->ROS DNA_Damage DNA Damage (DSBs, SSBs) Intercalation->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis Signaling Signaling Pathway Activation DNA_Damage->Signaling p53 p53 Phosphorylation & Activation Signaling->p53 GLI1_Deg Proteasomal Degradation of GLI1 Signaling->GLI1_Deg Cycle_Arrest Cell Cycle Arrest p53->Cycle_Arrest p53->Apoptosis GLI1_Deg->Apoptosis Suppresses Hh Pathway

> A unified pathway of daunorubicin's multi-modal action, showing how DNA damage, ROS generation, and GLI1 degradation converge to trigger apoptosis.

Research Gaps and Future Directions

  • Specific "Ethyl" Derivative Information: As mentioned, the search results did not yield specific data on a compound named "Ethyl Daunorubicin." Your research may benefit from investigating under different nomenclature or exploring related fields like prodrug development or lipid-conjugated anthracyclines, where ethyl group modifications are sometimes employed.
  • Resistance Mechanisms: A significant challenge is the development of resistance, often driven by the upregulation of the ABCB1 drug efflux pump. Research shows that daunorubicin exposure can paradoxically activate a stress-responsive enhancer that dynamically induces ABCB1 expression, creating an epigenetic memory of drug exposure and facilitating resistance [9] [2].
  • Targeted Delivery: Future research is heavily focused on ligand-directed nanocarriers (e.g., antibodies, peptides) to improve selective delivery to malignant cells within the bone marrow niche, thereby enhancing efficacy and reducing off-target toxicity [10].

References

Ethyl Daunorubicin DNA intercalation and topoisomerase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Daunorubicin exerts its cytotoxic effects through two primary, interconnected mechanisms:

  • DNA Intercalation: The planar anthracycline ring system of Daunorubicin inserts itself between adjacent DNA base pairs. This intercalation causes structural distortions in the DNA helix, leading to inhibition of DNA and RNA synthesis [1] [2].
  • Inhibition of Topoisomerase II (TOP2): Daunorubicin functions as a TOP2 poison. It stabilizes a transient, covalent complex between TOP2 and DNA (known as the "cleavage complex"), preventing the re-ligation of DNA double-strand breaks. This results in the accumulation of lethal DNA lesions that trigger apoptosis [3] [2].

Recent research highlights that DNA intercalation itself can induce additional damage, such as histone eviction from chromatin, contributing to the drug's overall cytotoxic effect [1]. A critical advancement in the field is the understanding that the anticancer effects are primarily mediated by inhibition of the TOP2A isoform, while the dose-limiting cardiotoxicity is largely driven by the TOP2B isoform [3].

Quantitative Biological and Physicochemical Data

The tables below summarize key quantitative data for Daunorubicin and a reference compound.

Table 1: Biological Activity and Cytotoxicity (IC₅₀)

Compound Cell Line/Enzyme Assay Type IC₅₀ Value Citation
Daunorubicin DNA Intercalation & TOP2 Poisoning Multiple mechanisms [2]
Phthalazine 9d MCF-7 (Breast Cancer) Cytotoxicity (MTT) 4.95 ± 0.10 µM [4]
Phthalazine 9d TOP2 Enzyme Inhibition 7.02 ± 0.54 µM [4]
Phthalazine 9d DNA Intercalation 26.19 ± 1.14 µM [4]
Doxorubicin (Ref.) MCF-7 (Breast Cancer) Cytotoxicity (MTT) 7.67 ± 0.37 µM [4]

Table 2: Physicochemical Properties of Daunorubicin

Property Value / Description Citation
Molecular Weight 527.5 g/mol [2]
Appearance Thin red needles [2]
logP 1.83 [2]
Core Structure Dihydroxyanthraquinone [2]
Mechanism Class Anthracycline antibiotic [2]

Key Experimental Methodologies

The following are standard and advanced protocols used to study these mechanisms.

  • In Vitro Cytotoxicity Assay (MTT): This colorimetric assay measures cell metabolic activity as a proxy for cell viability and proliferation. Cells are incubated with the test compound, followed by the MTT reagent. The resulting formazan product is quantified spectrophotometrically to determine IC₅₀ values [4].
  • TOP2 Inhibition Assay (DNA Decatenation): This assay measures the enzyme's ability to unwind and separate linked DNA circles (catenanes). Inhibitor activity is quantified by the concentration at which the separation of DNA is prevented, typically visualized by gel electrophoresis [3].
  • DNA Intercalation Measurement: A modern and sensitive method is the Single-Molecule Stretching Assay (SMSA). This technique uses magnetic or optical tweezers to apply force to a single dsDNA molecule. Intercalation of a compound increases the DNA's contour length, which is directly measurable as a change in extension under force, allowing for highly specific detection even in complex mixtures [5].

The workflow for the single-molecule assay is illustrated below, showing how intercalators are detected through changes in DNA mechanical properties.

G Start Start: dsDNA Tethered between Bead and Surface A Apply Force (~10-65 pN) Start->A B Measure Baseline Contour Length A->B C Introduce Test Compound (e.g., Microbial Culture) B->C D Re-measure DNA Contour Length C->D E Detect Intercalation: Significant Increase in Contour Length D->E

Structure-Activity Relationship (SAR) of Daunorubicin

The biological activity of Daunorubicin is highly dependent on its specific chemical structure [2].

  • Positions that increase activity upon substitution: The C-3' and C-8 positions. Substitution at C-8 has a direct, positive relationship with biological activity [2].
  • Positions that decrease activity upon substitution: The C-1, C-2, C-7, and the R₂ position (on the sugar moiety). Substitution at these sites generally reduces biological activity [2].

Research Frontiers and Clinical Perspectives

Current research is focused on overcoming the limitations of anthracyclines, particularly their cardiotoxicity.

  • Isoform-Selective TOP2 Inhibition: A groundbreaking development is the design of Topobexin, a catalytic inhibitor that selectively targets the ATPase domain of TOP2B. In vivo studies show Topobexin acts as a potent cardioprotectant against anthracycline-induced cardiotoxicity without compromising the anti-cancer efficacy of TOP2A poisons like Daunorubicin [3].
  • Novel Compound Design: Ligand-based drug design continues to produce new potential inhibitors. Successful designs often incorporate a planar chromophore (for intercalation), a groove-binding side chain, and a cationic moiety to interact with the DNA phosphate backbone [4] [6].
  • Advanced Delivery Systems: For the related drug Doxorubicin, significant efforts are underway to use polymeric nanocarriers, liposomes, and other delivery systems to improve tumor targeting, enhance solubility, and reduce systemic toxicity [7].

The following diagram summarizes the key mechanisms of action of Daunorubicin and the emerging strategy for cardioprotection.

G DNA DNA Double Helix TOP2A TOP2A Complex (Proliferating Cells) TOP2B TOP2B Complex (Cardiomyocytes) DNR Daunorubicin (TOP2 Poison) DNR->DNA  Intercalates DNR->TOP2A  Stabilizes Cleavage Complex DNR->TOP2B  Stabilizes Cleavage Complex       TOPB Topobexin (TOP2B-Selective Catalytic Inhibitor) TOPB->TOP2B  Prevents Poisoning

How to Propose a Structure for "Ethyl Daunorubicin"

The search results do not specify where an ethyl group is added to create "this compound." To proceed with your research, you could:

  • Consult Specialized Databases: Search chemical patent libraries (like USPTO or Espacenet) or chemical vendor catalogs (like Sigma-Aldrich) for the specific compound.
  • Apply SAR Principles: Based on the known SAR [2], propose that the ethyl group is likely at the C-8 or C-3' position, as substitution at these sites is associated with increased biological activity.

References

pharmacokinetics of Ethyl Daunorubicin absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Daunorubicin & Daunorubicinol Pharmacokinetic Data

The following table summarizes key non-compartmental pharmacokinetic parameters from a study of 14 Acute Myeloid Leukaemia (AML) patients receiving a 90 mg/m² intravenous infusion of daunorubicin [1] [2].

Parameter Daunorubicin (Median) Daunorubicinol (Median)
AUC₀-tlast (ng/mL·h) 577 (Range: 375 - 1167) 2200 (Range: 933 - 4683)
Metabolic Ratio (AUC) 0.32 (Range: 0.1 - 0.44) -

Joint Pharmacokinetic Model and Workflow

The pharmacokinetics of daunorubicin and its metabolite are best described by a joint model. The following diagram illustrates the structure of this model and the workflow for its development, from patient data collection to final simulation [1].

G cluster_model Joint PK Model Structure PK_Data Patient PK Data Collection NCA Non-Compartmental Analysis (NCA) PK_Data->NCA StructuralModel Structural Model Development NCA->StructuralModel CovariateAnalysis Covariate Analysis StructuralModel->CovariateAnalysis FinalModel Final PopPK Model CovariateAnalysis->FinalModel Simulation Simulation & Optimal Design FinalModel->Simulation DNR Daunorubicin (3-Compartment) DNRol Daunorubicinol (2-Compartment) DNR->DNRol Double First-Order Transformation Elimination1 Elimination DNR->Elimination1 Elimination2 Elimination DNRol->Elimination2 cluster_model cluster_model

Diagram of the daunorubicin PK model development workflow and final structure.

Detailed Experimental Protocol

The quantitative data and model above were generated using the following detailed methodology from the clinical study [1] [2].

  • Patient Population & Dosing: 14 adult AML patients (18-60 years) received daunorubicin as part of the "3+7" induction regimen (90 mg/m²/day, 30-min IV infusion, days 1-3) with cytarabine [1].
  • PK Blood Sampling: Samples were collected in lithium heparin tubes at: pre-infusion, and at 5 min, 0.25, 0.5, 0.75, 1, 2, 4, 6, 12, and 24 hours after the end of the first infusion. Plasma was separated by centrifugation (3500× g for 5 min) and stored at -20°C within 30 minutes of drawing [1].
  • Bioanalytical Method (HPLC-FLD):
    • Sample Prep: Plasma samples were treated with ammonium acetate buffer (pH 9) and extracted with chloroform/isopropyl alcohol using doxorubicin as an internal standard. The organic phase was evaporated, and the residue was reconstituted for injection [1].
    • Chromatography: An Agilent 1260 HPLC system with a C18 column was used. The mobile phase was ammonium acetate (pH 4) and acetonitrile in a gradient elution. Detection was by fluorescence [1].
    • Validation: The method was validated per FDA guidelines, with a linear range of 10-1000 µg/L and a lower limit of quantitation (LLOQ) of 10 ng/mL [1].
  • Pharmacokinetic Analysis:
    • Non-Compartmental (NCA): Analysis was performed using Pkanalix software. AUC was calculated using the log-linear trapezoidal method [1].
    • Population PK (PopPK): A non-linear mixed-effects model was built using Monolix software. The final model was a three-compartment model for daunorubicin linked to a two-compartment model for daunorubicinol [1].
  • Covariate Analysis: Body surface area (BSA) and plasma creatinine were identified as significant covariates affecting the PK of both the parent drug and metabolite [1].
  • Optimal Sampling Design: The PopPK model was used to derive an optimal sampling strategy for future studies: 0.5, 0.75, 2, 9, and 24 hours after infusion [1].

Key Pharmacokinetic Insights for Professionals

For a researcher, the following nuances from the study are critical:

  • Significant Variability: The wide ranges in AUC values highlight the substantial inter-individual variability in daunorubicin pharmacokinetics, underscoring the need for personalized dosing approaches [1].
  • Complex Metabolite Kinetics: The "double first-order transformation" to daunorubicinol suggests metabolism may occur from different compartments, which is a sophisticated insight for modeling [1].
  • Impact of Covariates: The influence of Body Surface Area (BSA) and plasma creatinine provides a quantitative basis for dose adjustments in specific patient populations [1].

References

Ethyl Daunorubicin molecular targets and binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Established Knowledge on Daunorubicin

For context, here is the well-documented mechanism of action of the parent drug, Daunorubicin, which is a foundational anthracycline chemotherapeutic [1] [2].

Aspect Description
Primary Molecular Target Topoisomerase II (Top2) enzyme [1] [2].
Primary Mechanism of Action Acts as a "Top2 poison"; intercalates into DNA and stabilizes a transient Top2-DNA complex, preventing DNA re-ligation. This leads to double-strand DNA breaks and cell death [1] [3] [2].
Secondary Mechanisms Generation of reactive oxygen species (ROS); inhibition of DNA and RNA synthesis; histone eviction from chromatin [4] [5] [2].

The diagram below illustrates the primary signaling pathways activated by Daunorubicin-induced DNA damage, leading to programmed cell death (apoptosis).

G Daunorubicin Daunorubicin DNA_Damage DNA Double-Strand Breaks Daunorubicin->DNA_Damage Inhibits Topoisomerase II p53 p53 Tumor Suppressor DNA_Damage->p53 SAPK_JNK SAPK/JNK Pathway DNA_Damage->SAPK_JNK Activates Stress-Activated Pathways Ceramide Ceramide Pathway DNA_Damage->Ceramide Sphingomyelinase Activation Fas Fas/Fas-Ligand System DNA_Damage->Fas Induces Apoptosis Apoptosis p53->Apoptosis Activates SAPK_JNK->Apoptosis Ceramide->Apoptosis Fas->Apoptosis

Research Approaches for Novel Derivatives

Since direct data on Ethyl Daunorubicin is unavailable, your research could focus on the strategies used to study modified anthracyclines and novel inhibitors. The following table summarizes key experimental approaches based on current literature.

Research Area Description Relevant Experimental Methods
Isoform-Selective Inhibition Developing inhibitors that selectively target Top2α (for anticancer effect) over Top2β (to reduce cardiotoxicity) [3]. X-ray crystallography to identify binding pockets; enzymatic assays (ATPase/DNA decatenation) to measure IC₅₀ and selectivity ratios; in vivo cardioprotection models [3].
Computational Chemistry Using in-silico methods to predict activity and binding of new compounds, such as naphthoquinone derivatives [5]. Quantitative Structure-Activity Relationship (QSAR) modeling; molecular docking simulations; molecular dynamics (MD) simulations; ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling [5].
Advanced Delivery Systems Designing conjugates to improve tumor targeting and reduce systemic toxicity [6] [7] [8]. Synthesis of peptide-drug or antibody-drug conjugates; in vitro and in vivo evaluation of drug loading, stability, release kinetics, and therapeutic efficacy [7] [8].
Overcoming Resistance Developing P-glycoprotein (P-gp) inhibitors to counteract multidrug resistance [9]. Synthesis of heterocyclic derivatives; cellular assays to measure efflux inhibition; structure-activity relationship (SAR) studies [9].

Suggested Research Directions

To proceed with investigating this compound, you may consider the following paths:

  • Broaden Your Search: The compound might be reported under a different systematic name or code. Revisiting patent literature or chemical vendor catalogs could be productive.
  • Synthesize and Test: If the compound is novel, the most direct approach is to synthesize it and characterize its properties using the methodologies outlined above, particularly enzymatic assays to determine its effect on Topoisomerase II and cellular assays to measure its cytotoxicity and potential to overcome drug resistance [5] [3].
  • Utilize Computational Models: You could build a computational model based on the structure of Daunorubicin to predict the binding affinity and potential biological activity of the ethyl derivative [5].

References

synthesis pathway for Ethyl Daunorubicin derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Pathway & Protocol

The following method for synthesizing N-alkylated daunorubicin derivatives is adapted from a 2025 study. This improved reductive amination protocol uses aromatic aldehydes for higher reactivity [1] [2].

Scheme 1: Synthesis of N-alkylated daunorubicin derivatives (4a–h) [1]

  • Reaction: Daunorubicin reacts with a substituted aromatic aldehyde.
  • Conditions: Sodium cyanoborohydride (NaBH₃CN) in methanol, at room temperature.
  • Key Improvement: Using a 20-fold excess of the aldehyde significantly increases product yield and simplifies purification [1].

G Aldehyde Substituted Aromatic Aldehyde (e.g., Polyalkoxybenzaldehyde) Intermediate Imine Intermediate Aldehyde->Intermediate Condensation Dauno Daunorubicin Dauno->Intermediate Condensation Reagent NaBH₃CN (>98% purity) Product N-alkylated Daunorubicin Derivative (4a-h) Reagent->Product Catalyst Intermediate->Product Reduction

Schematic of the reductive amination reaction for synthesizing daunorubicin derivatives.

Detailed Experimental Procedure [1]
  • Reaction Setup: Dissolve Daunorubicin hydrochloride (1.0 equiv) and the desired polyalkoxybenzaldehyde (20.0 equiv) in anhydrous methanol under an inert atmosphere.
  • Reduction: Add purified sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) to the reaction mixture in one portion.
  • Stirring: Stir the mixture at room temperature and monitor the reaction by TLC until completion.
  • Work-up: After reaction completion, evaporate the solvent under reduced pressure. Dilute the residue with dichloromethane and wash sequentially with water and brine.
  • Purification: Purify the crude product using column chromatography on silica gel.
  • Characterization: The resulting derivatives (4a–h) are crystalline red solids. Characterize them using Mass Spectrometry, Elemental Analysis, NMR, and IR spectroscopy. Key NMR signals for the new polymethoxybenzyl group appear in the ranges of δ 6.0–7.5 ppm (aromatic protons) and δ 3.5–4.0 ppm (methoxy groups) [1].

Note on Yields: Reported yields for this reaction range from 24% to 78%, depending on the specific aldehyde used [1].

Cytotoxic Activity Profile

The table below summarizes the in vitro cytotoxicity (IC₅₀) of selected derivatives against a panel of human tumor cell lines, compared to the parent drug Daunorubicin (DR). The Selectivity Index (SI) is calculated based on toxicity to pseudo-normal human embryonic kidney (HEK293) cells [2].

Table 1: Cytotoxicity and Selectivity of Daunorubicin Derivatives [2]

Compound A549 (SI) RD (SI) HCT116 (SI) MCF7 (SI) HEK293
DR 0.46 ± 0.01 (SI < 10) 0.30 ± 0.01 (SI=12.00) 0.21 ± 0.00 (SI=17.14) 1.80 ± 0.17 (SI < 10) 3.60 ± 0.35
4a 0.17 ± 0.00 (SI=25.71) 0.31 ± 0.02 (SI=14.10) 0.03 ± 0.00 (SI > 50) 0.13 ± 0.04 (SI=33.62) 4.37 ± 0.00
4b 0.26 ± 0.01 (SI < 10) 0.45 ± 0.01 (SI < 10) 0.45 ± 0.00 (SI < 10) 0.16 ± 0.00 (SI < 10) 0.94 ± 0.01
4e 0.001 ± 0.00 (SI > 50) 0.08 ± 0.01 (SI < 10) 0.04 ± 0.00 (SI < 10) 0.085 ± 0.01 (SI < 10) 0.05 ± 0.01
4f 0.001 ± 0.01 (SI > 50) 0.03 ± 0.01 (SI < 10) 0.01 ± 0.00 (SI < 10) 0.06 ± 0.01 (SI < 10) 0.12 ± 0.01

Key Findings:

  • High Potency: Derivatives 4e and 4f showed exceptional cytotoxicity against the A549 lung carcinoma cell line, far exceeding Daunorubicin [2].
  • Improved Selectivity: Several compounds, particularly 4a against HCT116 and MCF7 lines, and 4e/4f against A549, demonstrated high Selectivity Indices (SI > 50). This indicates a significantly enhanced effect on tumor cells relative to normal cells, a crucial improvement over the original anthracycline [1] [2].

Mechanisms of Action

The increased cytotoxic potential of these derivatives is attributed to multiple mechanisms confirmed by biological studies and molecular modeling [1] [3]:

  • Increased DNA Affinity: The derivatives exhibit a higher affinity for DNA compared to Daunorubicin. X-ray crystallography of compound 4d reveals stack-like associations between aglycone fragments and the aromatic functional group, suggesting enhanced intercalation into DNA [1].
  • Cell Cycle Disruption: The compounds can disrupt the cell cycle of tumor cells, leading to arrested growth and proliferation [1] [3].
  • Metabolic Inhibition: They demonstrate an ability to inhibit the glycolysis process, a primary energy production pathway in many tumor cells, adding another mechanism for inducing cell death [1] [3].
  • Reduced Acute Toxicity: The study also calculated ADME parameters and determined a lower level of acute toxicity in vivo for the lead compounds compared to Daunorubicin [1].

Alternative Derivatization Strategies

While reductive amination is highly effective, other historical strategies highlight different approaches:

  • Conjugation with Polymers: Linking daunorubicin to polyethylene glycol (PEG) via acid-sensitive hydrazone bonds. These bonds are stable in the bloodstream but cleave in the acidic environment of endosomes/lysosomes, enabling targeted drug release within cancer cells [4].
  • Modification with Thiourea Moieties: Earlier work created derivatives by reacting the 3'-amino group of daunorubicin with isothiocyanates to introduce N-phenylthiourea or N-ethylthiourea moieties [5].

References

Cytotoxic Profile of Novel Daunorubicin Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the in vitro cytotoxicity (IC₅₀ values in μM) of selected novel daunorubicin derivatives (4a-4h) compared to the parent drug, Daunorubicin (DR), across a panel of human tumor cell lines [1]. The selectivity index (SI) is calculated using toxicity to human embryonic kidney (HEK293) cells.

Table 1: Cytotoxicity and Selectivity of Daunorubicin Derivatives [1]

Compound A549 (Lung) RD (Rhabdomyosarcoma) HCT116 (Colon) MCF7 (Breast) HEK293 (Kidney) Key Findings
DR (Daunorubicin) 0.46 ± 0.01 0.30 ± 0.01 0.21 ± 0.00 1.80 ± 0.17 3.60 ± 0.35 Reference compound
4a 0.17 ± 0.00 0.31 ± 0.02 0.03 ± 0.00 0.13 ± 0.04 4.37 ± 0.00 High potency & selectivity (SI >50 for HCT116)
4b 0.26 ± 0.01 0.45 ± 0.01 0.45 ± 0.00 0.16 ± 0.00 0.94 ± 0.01 High potency, lower selectivity
4c 42.12 ± 5.25 39.25 ± 2.35 80.10 ± 1.02 79.45 ± 4.77 87.50 ± 6.69 Low cytotoxicity
4d 1.86 ± 0.13 1.43 ± 0.06 1.73 ± 0.02 1.66 ± 0.23 0.52 ± 0.06 Moderate cytotoxicity
4e 0.001 ± 0.00 0.08 ± 0.01 0.04 ± 0.00 0.085 ± 0.01 0.05 ± 0.01 Exceptional potency on A549
4f 0.001 ± 0.01 0.001 ± 0.00 0.001 ± 0.00 0.002 ± 0.00 0.06 ± 0.01 Highest overall potency, high selectivity (SI >50 for A549, RD, HCT116)
4g 0.41 ± 0.02 0.30 ± 0.01 0.40 ± 0.01 0.36 ± 0.01 0.40 ± 0.02 Potency similar to DR
4h 0.38 ± 0.02 0.21 ± 0.01 0.39 ± 0.01 0.28 ± 0.01 0.31 ± 0.02 Potency similar to DR

The data shows that derivatives 4e and 4f are significantly more potent than daunorubicin itself, with IC₅₀ values in the nanomolar range for several cell lines [1].

Experimental Protocols for Profiling

Here are the detailed methodologies for key experiments used to characterize these daunorubicin derivatives.

Cytotoxicity Assessment (MTT Assay)

This standard colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation [1] [2].

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3 × 10⁴ cells per well and allow them to adhere.
  • Compound Treatment: Incubate cells with a range of concentrations of the daunorubicin derivatives for a defined period (e.g., 24-72 hours).
  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.25 mg/mL. Incubate at 37°C for 3-4 hours, protected from light. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
  • Solubilization and Measurement: Solubilize the formazan crystals using a solution like DMSO. Measure the absorbance of the solution at 570 nm using a plate reader. The IC₅₀ value is calculated from the dose-response curve [2].
Analysis of DNA Double-Strand Breaks (γH2AX Assay)

This assay detects a specific histone modification that is a sensitive marker of DNA double-strand breaks [2].

  • Treatment and Fixation: After treatment with the derivative and recovery periods, cells are collected, washed with Tris-buffered saline (TBS), and fixed.
  • Permeabilization and Staining: Permeabilize cells with a buffer containing Triton-X100 (e.g., TFX buffer). Incubate with a primary antibody specific to phosphorylated histone H2AX (Ser139), followed by a fluorescently-labeled secondary antibody.
  • Detection: Analyze the fluorescence intensity, which corresponds to the level of DNA damage, using flow cytometry or fluorescence microscopy [2].
Cell Cycle Analysis via Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content [2].

  • Cell Fixation: After treatment, harvest cells and fix them in cold ethanol (e.g., 70%).
  • Staining: Treat the fixed cells with RNase to remove RNA, then stain the cellular DNA with propidium iodide (PI).
  • Flow Cytometry: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for quantification of the percentage of cells in the G1, S, and G2/M phases. Daunorubicin and its derivatives often induce cell cycle arrest, which can be detected as an accumulation of cells in a specific phase (e.g., G2/M) [2].

Signaling Pathways and Mechanisms of Action

Daunorubicin and its derivatives exert cytotoxicity through multiple mechanisms. The following diagram illustrates the key signaling pathways involved, integrating classic and newly discovered actions.

G cluster_nuclear Nuclear DNA Damage & Synthesis Inhibition cluster_ROS Oxidative Stress Pathway cluster_Hh Hedgehog Pathway Suppression (GLI1-dependent) cluster_apoptosis Apoptosis Execution DNR Daunorubicin/Derivatives DNA_Intercalation Intercalation into DNA DNR->DNA_Intercalation TopoII_Inhibition Inhibition of Topoisomerase II DNR->TopoII_Inhibition ROS_Generation Generation of Reactive Oxygen Species (ROS) DNR->ROS_Generation GLI1_Degradation Promotion of GLI1 Ubiquitination & Degradation DNR->GLI1_Degradation New Mechanism DNA_Intercalation->TopoII_Inhibition DSBs Formation of DNA Double-Strand Breaks (DSBs) TopoII_Inhibition->DSBs Apoptosis Activation of Apoptosis (Programmed Cell Death) DSBs->Apoptosis Synthesis_Inhibition Inhibition of DNA/RNA Synthesis Synthesis_Inhibition->Apoptosis Oxidative_Damage Oxidative Damage to DNA & Membranes ROS_Generation->Oxidative_Damage Oxidative_Damage->Apoptosis Hh_Targets Suppression of Hh Target Gene Expression (e.g., Bcl-2, Cyclin D1) GLI1_Degradation->Hh_Targets Hh_Targets->Apoptosis

Diagram 1: Multimodal mechanisms of action of daunorubicin and its derivatives, including DNA damage, oxidative stress, and Hedgehog pathway suppression.

Research Implications and Future Directions

The development of highly cytotoxic derivatives like 4e and 4f points to several promising research avenues:

  • Enhanced Potency and Selectivity: The primary goal of structural modification is to improve the drug's therapeutic window. Derivatives with high selectivity indices (like 4a and 4f) are crucial for reducing off-target toxicity [1].
  • Novel Mechanisms of Action: Recent research reveals that daunorubicin can suppress the Hedgehog (Hh) signaling pathway by promoting the degradation of the GLI1 transcription factor, a key oncogenic driver in some cancers. This expands its potential application beyond hematological malignancies to solid tumors like colorectal cancer [3].
  • Advanced Delivery Systems: To further mitigate toxicity (especially cardiotoxicity) and improve efficacy, research is exploring nanocarrier systems. Liposomal encapsulation and the development of Antibody-Drug Conjugates (ADCs) are promising strategies to enhance targeted delivery to cancer cells [4] [5] [6].

References

metabolic pathways of Ethyl Daunorubicin biotransformation

Author: Smolecule Technical Support Team. Date: February 2026

Daunorubicin Pharmacokinetics and Metabolism

Daunorubicin is a cytotoxic anthracycline antibiotic used primarily in the treatment of acute myeloid leukemia (AML). Its pharmacokinetics are characterized by significant inter-individual variability [1].

  • Primary Metabolic Pathway: Daunorubicin is extensively metabolized to daunorubicinol via reduction of its C-13 carbonyl group. This biotransformation is mediated by carbonyl reductases (CBR1 and CBR3) and is considered a major metabolic pathway [1].
  • Metabolic Ratio: In a clinical study (BIG-1 trial) of AML patients receiving a 90 mg/m²/day dose, the median metabolic ratio (Daunorubicin AUC / Daunorubicinol AUC) was 0.32, indicating a significantly higher systemic exposure to the metabolite [1].

The table below summarizes key pharmacokinetic parameters from the BIG-1 trial:

Analyte Median AUC₀-tlast (ng/mL·hr) Range (ng/mL·hr)
Daunorubicin 577 375 - 1167
Daunorubicinol 2200 933 - 4683

Table 1: Non-compartmental pharmacokinetic parameters of Daunorubicin and its metabolite in AML patients [1].

Quantitative Impact of Covariates

Population pharmacokinetic modeling has identified several patient factors that significantly influence the exposure to both Daunorubicin and its metabolite.

Covariate Impact on Pharmacokinetics
Body Surface Area (BSA) Significant impact on the clearance of both Daunorubicin and Daunorubicinol [1].
Plasma Creatinine Significant impact on the clearance of both Daunorubicin and Daunorubicinol [1].

Table 2: Covariates with a significant impact on Daunorubicin and Daunorubicinol pharmacokinetics [1].

Experimental Protocols for Daunorubicin

The following methodologies from recent studies can be adapted for investigating Ethyl Daunorubicin.

Bioanalytical Method for Plasma Quantification

A validated high-performance liquid chromatography (HPLC) method coupled with a fluorescence detector (FLD) was used for the simultaneous quantification of Daunorubicin and daunorubicinol in human plasma [1].

  • Sample Preparation: Plasma samples were treated with ammonium acetate buffer (pH 9) and extracted using chloroform/isopropyl alcohol with doxorubicin as an internal standard [1].
  • Chromatography:
    • Column: Uptisphere C18 ODB (5 µm, 100 × 2.1 mm)
    • Mobile Phase: Gradient of ammonium acetate buffer (pH 4) and acetonitrile
    • Flow Rate: 0.4 mL/min
    • Injection Volume: 10 µL
    • Run Time: 11.5 minutes
  • Detection: Fluorescence detection with retention times of 2.4 min for daunorubicinol and 3.8 min for Daunorubicin [1].
  • Method Validation: The calibration curve was linear from 10 to 1000 µg/L, with a lower limit of quantitation (LLOQ) of 10 ng/mL [1].
Protocol for Pharmacokinetic Sampling and Analysis

A robust sampling strategy and modeling approach from a clinical study can serve as a template [1].

  • Blood Sampling: Collect samples in lithium heparin tubes pre-dose and at 0.5, 0.75, 2, 9, and 24 hours after the end of a 30-minute IV infusion. Centrifuge at 3500× g for 5 min and store plasma at -20°C [1].
  • Data Analysis:
    • Non-compartmental Analysis (NCA): Calculate AUC and Cmax using a log-linear trapezoidal method [1].
    • Population PK Modeling: Use non-linear mixed-effects modeling (e.g., with MonolixSuite). A joint parent-metabolite model described Daunorubicin PK with a three-compartment model and daunorubicinol with a two-compartment model [1].

Daunorubicin Metabolic Pathway

The core metabolic transformation can be visualized as follows:

G DNR Daunorubicin Enzyme Carbonyl Reductases (CBR1, CBR3) DNR->Enzyme DRNL Daunorubicinol Enzyme->DRNL

Figure 1: Primary metabolic pathway of Daunorubicin, reduced by carbonyl reductases to form daunorubicinol [1].

Research Implications for this compound

Since this compound is a structural analog, its metabolism likely shares similarities with Daunorubicin, but the ethyl group may alter its behavior.

  • Potential Metabolic Pathways: The ethyl group could be a site for oxidative metabolism by cytochrome P450 enzymes, or the compound might still undergo reduction at the carbonyl group, potentially at a different rate.
  • Suggested Experimental Approach:
    • Initial Screening: Use human liver microsomes or S9 fractions to identify primary metabolic routes.
    • Metabolite Identification: Employ liquid chromatography with high-resolution mass spectrometry (LC-HRMS) to detect and characterize metabolites.
    • Enzyme Phenotyping: Use chemical inhibitors or recombinant enzymes to identify which specific carbonyl reductases or CYPs are involved.
    • Pharmacokinetics: Adapt the described clinical sampling strategy and population PK modeling to characterize this compound and its metabolites in vivo.

How to Proceed for Specific Information

The lack of direct data on this compound suggests it may be a research compound not yet described in the public literature. To advance your work:

  • Search Patent Databases: Compounds in early-stage development are often disclosed in patents, which can be a source of proprietary metabolic data.
  • Consult Specialized Resources: Use commercial databases like Integrity, Citeline, or Reaxys, which aggregate pharmacological and chemical data from a wide range of sources, including journals and patents.

References

Ethyl Daunorubicin structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

Core Anthracycline Structure and Key Modifications

The biological activity of anthracyclines like Daunorubicin is highly dependent on their core chemical structure and specific functional groups. The table below summarizes the key structural features and the impact of their modifications based on general anthracycline SAR principles and data from the search results.

Structural Feature Role in Daunorubicin Activity Impact of Modification (Including Potential Ethylation)
Anthracycline Chromophore Intercalates between DNA base pairs [1]. Essential for activity; modifications can alter DNA binding affinity and potency.
Daunosamine Sugar Facilitates drug uptake and stabilizes the topoisomerase II-DNA complex [2] [1]. Critical for activity; modifications (e.g., on the amino group) can drastically alter potency, specificity, and resistance profile [2].
C-13 Keto Group Reduced to a hydroxyl group to form the active metabolite, daunorubicinol [3]. Conversion to a more stable group (e.g., ethyl ketone?) could affect metabolic deactivation and overall pharmacokinetics.
C-14 Methoxy Group Contributes to the molecule's lipophilicity and electronic properties. Replacing the methoxy with a larger alkoxy group (e.g., ethoxy) would increase lipophilicity, potentially altering cellular uptake and distribution.

A foundational study on Daunorubicin and its peptide derivatives established that the drug's biological efficacy in vivo is directly proportional to its ability to inhibit RNA polymerase and inversely proportional to the rate of dissociation from the DNA complex [2]. This suggests that for any derivative, including an ethylated version, these in vitro assays are key predictors of biological activity.

Mechanisms of Action and Signaling Pathways

Daunorubicin's cytotoxicity is not limited to a single mechanism. Understanding these pathways is crucial for predicting how structural changes might alter its effects.

  • Primary Mechanisms: The classic mechanisms include:
    • DNA Intercalation: The planar anthracycline chromophore inserts itself between DNA base pairs, disrupting the double helix [1].
    • Topoisomerase II Inhibition: The drug stabilizes a covalent complex between topoisomerase II and DNA, preventing the religation of DNA strands and leading to double-strand breaks [1].
  • Complex Signaling Network: The cellular response to Daunorubicin is highly regulated. A 2001 review detailed that cell death is influenced by a complex network of signaling pathways, including those involving ceramide, various kinases (MAPK, JNK), transcription factors (NF-κB), and the Fas/Fas-ligand system [4]. These pathways are themselves influenced by factors like reactive oxygen species, the p53 tumor suppressor, and external stimuli from hematopoietic growth factors [4].

The diagram below maps the key signaling pathways activated by Daunorubicin, illustrating the complex cellular response that contributes to its efficacy.

G cluster_primary Primary Genotoxic Stress cluster_signaling Activated Signaling Pathways cluster_outcomes Cellular Outcomes Daunorubicin Daunorubicin DNA_Damage DNA Damage (Intercalation & TopoII Inhibition) Daunorubicin->DNA_Damage ROS Reactive Oxygen Species (ROS) Production Daunorubicin->ROS CeramidePath Sphingomyelin-Ceramide Pathway DNA_Damage->CeramidePath KinasePath Kinase Activation (MAPK, JNK) DNA_Damage->KinasePath ROS->KinasePath Transcription Transcription Factors (NF-κB, p53) ROS->Transcription ProDeath Pro-Death Signals CeramidePath->ProDeath KinasePath->ProDeath ProSurvival Pro-Survival Signals KinasePath->ProSurvival Transcription->ProSurvival Transcript_Reprog Transcriptional Reprogramming Transcription->Transcript_Reprog DeathReceptor Death Receptor System (Fas/FasL) DeathReceptor->ProDeath Apoptosis Apoptosis / Cell Death ProDeath->Apoptosis ProSurvival->Apoptosis Inhibits

Daunorubicin activates a complex network of pro-death and pro-survival signaling pathways.

Experimental Protocols for SAR Studies

To empirically determine the structure-activity relationship of a novel derivative like Ethyl Daunorubicin, the following experimental workflows, derived from the search results, are recommended.

Evaluating Nucleic Acid Interaction and Enzyme Inhibition

This workflow uses in vitro techniques to assess the primary mechanisms of action, which have been shown to correlate with in vivo biological efficacy [2].

G cluster_assays Key In Vitro Assays cluster_analysis Data Correlation Start Drug + DNA Solution StopFlow Stop-Flow Kinetics Assay Start->StopFlow EnzymeInhibit DNA Template Activity Inhibition (e.g., RNA Polymerase) Start->EnzymeInhibit DissocRate Measure DNA Binding & Dissociation Rate StopFlow->DissocRate Correlate Correlate Parameters with In Vivo Antitumor Activity DissocRate->Correlate EnzymeInhibit->Correlate Conclusion Predict Biological Efficacy Correlate->Conclusion

Experimental workflow for assessing nucleic acid interactions and enzyme inhibition.

Detailed Methodology:

  • Stop-Flow Kinetics: Prepare a solution of calf thymus DNA in buffer (e.g., 10 mM Tris-HCl, pH 7.4). Mix rapidly with the drug derivative in a stopped-flow instrument and monitor the change in absorbance or fluorescence upon binding. The rate constant for dissociation (k_off) is a critical parameter, as a slower dissociation correlates with higher biological efficacy [2].
  • DNA Template Activity Inhibition: Use a cell-free system containing DNA template, RNA polymerase, and nucleotide triphosphates. Incubate with varying concentrations of the drug derivative and measure the incorporation of radiolabeled nucleotides into RNA. The IC₅₀ for RNA synthesis inhibition is a key quantitative measure [2].
Pharmacokinetic and Metabolic Profiling

Understanding how the body processes a drug is crucial. The following workflow is adapted from a 2022 population pharmacokinetic study of Daunorubicin and its metabolite daunorubicinol [3].

Detailed Methodology:

  • Patient Dosing and Sampling: Administer the drug (e.g., 90 mg/m² as a 30-min IV infusion). Collect blood samples in lithium heparin tubes at critical time points: pre-dose, 5 min, 0.25, 0.5, 0.75, 1, 2, 4, 6, 12, and 24 hours post-infusion [3].
  • Bioanalysis: Separate plasma via centrifugation (3500× g for 5 min). Quantify the parent drug and its metabolites using a validated High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method.
    • Chromatography: Use a C18 column with a mobile phase of ammonium acetate buffer (pH 4) and acetonitrile in a gradient elution. The retention times for daunorubicin and daunorubicinol are approximately 3.8 and 2.4 minutes, respectively [3].
  • Data Modeling: Analyze concentration-time data using non-compartmental analysis (NCA) to determine AUC and Cmax. Subsequently, develop a population pharmacokinetic model (e.g., using non-linear mixed-effects modeling) to describe the drug's disposition and identify significant covariates like Body Surface Area (BSA) and plasma creatinine [3].

Research Gaps and Future Directions for this compound

Based on the gathered information, here are critical areas for investigating a derivative like this compound:

  • Synthesize and Characterize: The first step is the chemical synthesis and purification of this compound, with structure confirmation via NMR and mass spectrometry.
  • Apply Core SAR Protocols: Run the compound through the detailed experimental protocols above to measure its DNA binding kinetics, topoisomerase II inhibition potency, and metabolic profile compared to Daunorubicin.
  • Investigate Altered Mechanisms: Explore whether ethylation introduces new mechanisms. Recent research shows Daunorubicin causes rapid deSUMOylation of chromatin-bound proteins (like CTCF and transcription factors), leading to major transcriptional changes [5]. It would be critical to test if this compound alters this process.
  • Evaluate in Resistant Models: Test the compound in multi-drug resistant (MDR) leukemia cell lines (e.g., HL-60/ADR). Nanoparticle delivery systems, such as DNA origami nanostructures, have been shown to circumvent efflux-pump mediated resistance for Daunorubicin by increasing cellular uptake and retention [6]. Assessing whether this compound itself shows reduced susceptibility to efflux pumps, or would be a good candidate for such advanced delivery platforms, is a key research direction.

References

Structural Basis & Modeling of Daunorubicin-DNA Interaction

Author: Smolecule Technical Support Team. Date: February 2026

The binding of daunorubicin to DNA primarily occurs through intercalation, where the planar anthracycline chromophore inserts between DNA base pairs. The molecular details revealed through modeling and experimental studies are summarized below.

Aspect Description
Primary Binding Mode Intercalation of the aglycon moiety between DNA base pairs [1] [2] [3].
Key Structural Feature The amino sugar residue (daunosamine) sits in the DNA minor groove and contributes to binding stability [1] [2].
Sequence Preference Highest preference for two adjacent G/C base pairs flanked on the 5' side by an A/T base pair [1].
Conformational Effect Induces local structural changes, including an unwinding of the DNA helix by approximately 8° [1].

A key study also highlights the role of chiral selectivity. The natural (+)-daunorubicin enantiomer binds selectively to right-handed B-DNA, while its synthetic mirror image, (-)-daunorubicin (WP900), binds selectively to left-handed Z-DNA. Each can act as an allosteric effector, converting the DNA's conformation to better match their selectivity [4].

Protocol for Molecular Modeling and Dynamics

The following workflow integrates computational and experimental steps to study daunorubicin-DNA interactions. You can adapt this protocol for studying ethyl daunorubicin by modifying the initial ligand structure.

cluster_prep Structure Preparation cluster_MD Simulation & Analysis Start Start: Molecular Modeling of Drug-DNA Interaction Step1 1. Initial Structure Preparation Start->Step1 Step2 2. Parameterization & Force Field Assignment Step1->Step2 A1 Obtain/Model Ligand Structure (e.g., this compound) Step1->A1 Step3 3. System Setup & Solvation Step2->Step3 Step4 4. Molecular Dynamics Simulation Step3->Step4 Step5 5. Trajectory Analysis & Validation Step4->Step5 B1 Energy Minimization Step4->B1 End In Vitro/In Vivo Experimental Validation Step5->End A2 Prepare DNA Structure (B-form, Z-form, specific sequence) A1->A2 A3 Dock Ligand into DNA (Manual placement or grid search) A2->A3 B2 Heating & Equilibration (Gradual release of restraints) B1->B2 B3 Production Run (Data collection phase) B2->B3 B4 Analyze: - Binding Stability - Interaction Energy - DNA Conformation B3->B4

Molecular modeling and dynamics workflow for studying drug-DNA interactions.

Step 1: Initial Structure Preparation

  • Ligand: For your work, you would build the 3D structure of this compound using a chemical sketching tool. The structure of native daunorubicin can be obtained from crystal structures (e.g., from the Protein Data Bank) [4].
  • DNA: Generate standard B-form or Z-form DNA double helixes for your target sequence (e.g., d(CGCGCGCG)₂) [4].
  • Docking: Manually dock the ligand into a DNA intercalation site by separating base pairs by ~6.8 Å and adjusting the helical twist, or perform a systematic grid search for optimal positioning [4].

Step 2: Parameterization & Force Field Assignment

  • Derive force field parameters and partial atomic charges for the ligand. This is typically done using ab initio quantum mechanical calculations (e.g., at the 6-31G* level). Software like GAMESS can be used for this purpose [4].
  • Assign standard force fields (e.g., AMBER) to the DNA and ions [4].

Step 3: System Setup & Solvation

  • Place the drug-DNA complex in a simulation box.
  • Solvate the system with explicit water molecules (e.g., TIP3P water model).
  • Add counterions (Na⁺) to neutralize the system's charge. For simulations mimicking high salt conditions (e.g., to stabilize Z-DNA), randomly add Na⁺ and Cl⁻ ions to achieve the desired molarity [4].

Step 4: Molecular Dynamics Simulation

  • Carefully equilibrate the system by slowly heating it to 300 K while gradually releasing positional restraints on the DNA over about 50 ps [4].
  • Run a production-level simulation to collect data on the system's behavior over time.

Step 5: Trajectory Analysis & Validation

  • Analyze the stability of the complex, interaction energies, and conformational changes in the DNA.
  • Corroborate computational findings with experimental data from the techniques outlined in the following section.

Experimental Methods for Validation

Computational models require experimental validation. The table below summarizes key techniques used to study daunorubicin-DNA binding.

Method Application & Key Outcome Experimental Details
Fluorescence Spectroscopy Measures binding affinity & quenching; confirms complex formation via static quenching [5]. Excitation at 480-500 nm, monitor emission at 520-700 nm; titrate DNA into drug solution [4] [5].
UV-Vis Absorption Spectroscopy Detects complex formation via hypochromism & redshift; confirms intercalation [5]. Titrate DNA into drug solution; monitor changes in drug's absorption peaks [5].
Circular Dichroism (CD) Probes conformational changes in DNA (e.g., B to Z form transition) [4]. Measure CD spectra of DNA (e.g., [poly(dG-dC)]₂) in presence/absence of drug [4].
Viscosity Measurements Provides strong evidence for intercalation (DNA lengthening increases viscosity) [5]. Use Ubbelodhe viscometer; measure flow time of DNA solution with increasing drug ratios [5].
Equilibrium Dialysis Quantifies binding selectivity & affinity for different DNA conformations [4]. Dialyze DNA against drug solution; measure concentration & conformation of DNA/drug after equilibration [4].

Quantitative Binding Data

The following table compiles key thermodynamic and binding parameters for native daunorubicin and related compounds, which can serve as a benchmark for your research on the ethyl derivative.

Compound / Complex Binding Constant (Ka) Binding Free Energy (ΔG) Enthalpy (ΔH) Entropy (-TΔS) Experimental Conditions
Daunorubicin 1.6 × 10⁷ M⁻¹ [6] -9.7 kcal/mol [6] -10.5 kcal/mol [6] +0.8 kcal/mol [6] 18-20 mM Na⁺, 20°C [6]
Bisanthracycline WP762 7.3 × 10¹² M⁻¹ [6] -17.3 kcal/mol [6] -33.8 kcal/mol [6] +16.5 kcal/mol [6] 16 mM Na⁺, 20°C [6]
Pd(II) Complex 1 (for comparison) 1.18 × 10⁴ M⁻¹ [7] - - - In vitro [7]
3'-Azido-Daunorubicin Thiosemicarbazone 2.45 × 10⁴ L/mol (Stern-Volmer constant) [5] -21.99 kJ/mol (≈ -5.25 kcal/mol) [5] - - pH 7.4 Tris-HCl buffer [5]

A Research Pathway for Your Ethyl Derivative

To investigate your specific compound, this compound, I suggest the following research plan:

  • Computational Modeling: Follow the protocol above, starting by modeling the this compound structure and simulating its interaction with different DNA forms (B-DNA and Z-DNA).
  • Experimental Validation: Synthesize or source the ethyl derivative and validate the modeling predictions using the key experimental techniques listed, particularly fluorescence spectroscopy and viscosity measurements.
  • Focus on Comparison: Systematically compare the binding affinity, sequence selectivity, and allosteric potential of your ethyl derivative with the data available for the native daunorubicin. A key question is whether the ethyl modification enhances, reduces, or alters its interaction with DNA.

References

Application Note: HPLC Method Validation for Ethyl Daunorubicin Quantification

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a detailed protocol for the quantification of Ethyl Daunorubicin in bulk and pharmaceutical dosage forms using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is adapted from validated procedures for Daunorubicin and is designed to meet international regulatory standards for analytical method validation [1] [2] [3].

Introduction

This compound is a semi-synthetic anthracycline antibiotic used in cancer chemotherapy. precise and reliable analytical methods are required for its quantification in active pharmaceutical ingredients (API) and finished products. This application note describes a validated, stability-indicating RP-HPLC method for the quantitative analysis of this compound.

Experimental Design and Methodology

2.1. Chemicals and Reagents

  • Analytical Standard: this compound (high purity, for system suitability and calibration).
  • Solvents: HPLC-grade Water, Acetonitrile, and Methanol.
  • Buffer: Ortho-Phosphoric Acid (OPA) or Trifluoroacetic Acid (TFA) for mobile phase pH adjustment.

2.2. Instrumentation and Chromatographic Conditions The method development is based on standard conditions used for anthracyclines [2] [4] [3]. A summary of the proposed chromatographic conditions is provided below.

Parameter Proposed Condition Rationale / Reference
Column C18 (e.g., Kromosil, Denali), 250 mm × 4.6 mm, 5 µm Standard column for RP-HPLC; provides good retention for anthracyclines [2] [3].

| Mobile Phase | Option A: Water (pH 3.0 with OPA/TFA):ACN (55:45) Option B: Water (pH 3.0):ACN (50:50) | Low pH suppresses silanol activity, improving peak shape. Acetonitrile offers high efficiency [2] [5]. | | Flow Rate | 1.0 mL/min | Standard flow rate for 4.6 mm ID columns [2]. | | Detection | PDA Detector: 240 nm Fluorescence: Ex 480 nm / Em 560 nm | 240 nm is common for daunorubicin [2] [3]. Fluorescence offers higher selectivity and sensitivity [4]. | | Injection Volume | 10-20 µL | Standard volume for quantitative analysis [2]. | | Column Temperature | 30°C | Maintains retention time reproducibility [2]. | | Run Time | ~10-15 minutes | Ensures complete elution of the analyte and any potential impurities [4]. |

2.3. Experimental Workflow The following diagram outlines the key stages involved in the HPLC method validation process for this compound.

G HPLC Method Validation Workflow start Start Method Validation p1 Method Development & System Suitability start->p1 p2 Specificity Test (Interference, Forced Degradation) p1->p2 p3 Linearity & Range (5-7 concentration levels) p2->p3 p4 Accuracy/Recovery (Spiked samples at 3 levels) p3->p4 p5 Precision Test (Repeatability, Intermediate Precision) p4->p5 p6 Sensitivity Determination (LOD and LOQ) p5->p6 p7 Robustness Test (Deliberate parameter variations) p6->p7 end Method Validated & Documented p7->end

Detailed Validation Protocols

The method should be validated according to International Council for Harmonisation (ICH) guidelines [1] [5]. The following protocols detail the experiments for each validation parameter.

3.1. System Suitability Testing

  • Objective: To ensure the HPLC system is performing adequately at the time of analysis.
  • Protocol: Make six replicate injections of a standard solution at 100% of the test concentration. Calculate the parameters from the resulting chromatograms.
  • Acceptance Criteria:
    • %RSD of Retention Time and Area: NMT 2.0%
    • Theoretical Plates (N): NLT 2000
    • Tailing Factor (T): NMT 2.0

3.2. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential interferents like excipients, degradation products, or impurities [1].
  • Protocol:
    • Interference: Inject blank (mobile phase or placebo solution) and standard solution.
    • Forced Degradation: Subject the drug substance to stress conditions (acid, base, oxidation, thermal, and photolytic). Analyze stressed samples and identify the degradation products.
  • Acceptance Criteria: The peak for this compound should be pure (as determined by PDA detector) and baseline-resolved from all other peaks. The blank should not show any interference at the retention time of the analyte.

3.3. Linearity and Range

  • Objective: To demonstrate a proportional relationship between analyte concentration and detector response.
  • Protocol: Prepare standard solutions at a minimum of five concentration levels, e.g., 50%, 75%, 100%, 125%, and 150% of the target assay concentration. Inject each level in duplicate. Plot the peak area versus concentration and perform linear regression analysis.
  • Acceptance Criteria: The correlation coefficient (r²) should be NLT 0.999.

3.4. Accuracy (Recovery)

  • Objective: To determine the closeness of the test results to the true value.
  • Protocol: Perform a recovery study by spiking known amounts of this compound standard into a placebo matrix at three levels (e.g., 80%, 100%, 120%). Analyze each level in triplicate.
  • Acceptance Criteria: The mean recovery at each level should be between 98.0% and 102.0%.

3.5. Precision

  • Objective: To measure the degree of scatter in a series of measurements.
  • Protocol:
    • Repeatability (Intra-day): Analyze six independent sample preparations at 100% concentration on the same day by the same analyst.
    • Intermediate Precision (Inter-day): Perform the same analysis on a different day, with a different analyst and/or a different HPLC instrument.
  • Acceptance Criteria: The %RSD for the assay results from both studies should be NMT 2.0%.

3.6. Sensitivity (LOD and LOQ)

  • Objective: To determine the lowest amount of analyte that can be detected (LOD) or quantified (LOQ) with acceptable accuracy and precision.
  • Protocol: Calculate based on the standard deviation of the response (σ) and the slope (S) of the calibration curve: LOD = 3.3σ/S and LOQ = 10σ/S [1].
  • Example Values (for Daunorubicin): LOD can be as low as 0.4 ng/mL and LOQ around 0.88 µg/mL, depending on the detection method [4] [3].

3.7. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
  • Protocol: Vary parameters like flow rate (±0.1 mL/min), mobile phase composition (±2%), column temperature (±2°C), and wavelength (±2 nm). Monitor the system suitability criteria.
  • Acceptance Criteria: All system suitability parameters should remain within specified limits despite the variations.
Data Analysis and Acceptance Criteria Summary

The following table consolidates the target acceptance criteria for the key validation parameters, based on ICH guidelines and literature for related compounds [1] [2] [3].

Validation Parameter Target Acceptance Criteria

| System Suitability | %RSD (n=6) < 2.0% Tailing Factor ≤ 2.0 Theoretical Plates > 2000 | | Specificity | No interference from blank, placebo, or degradation products. | | Linearity | Correlation Coefficient (r²) ≥ 0.999 | | Accuracy (Recovery) | 98.0% - 102.0% | | Precision (Repeatability) | %RSD ≤ 2.0% | | LOD / LOQ | To be determined experimentally (e.g., S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) |

Analytical Method Diagram

The core analytical procedure, from sample preparation to data reporting, is visualized below.

G This compound HPLC Analysis sample Sample Preparation (Dissolution & Filtration) hplc HPLC Analysis sample->hplc Inject data Data Acquisition (Peak Area & Retention Time) hplc->data calc Concentration Calculation (Using Calibration Curve) data->calc report Report Generation calc->report

Key Considerations for Method Adaptation

This protocol is a proposed starting point. When developing the method for This compound, consider that the retention time, linearity range, and LOD/LOQ values will likely differ from those reported for Daunorubicin due to the structural modification. You must experimentally determine these parameters for your specific analyte.

References

Comprehensive Application Notes and Protocols: Liquid-Liquid Microextraction for Ethyl Daunorubicin Plasma Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

The quantitative analysis of anthracycline chemotherapeutic agents like Ethyl Daunorubicin in biological matrices represents a critical challenge in clinical pharmacology and therapeutic drug monitoring. As a derivative of daunorubicin, this compound shares similar antileukemic properties while potentially offering improved therapeutic indices. However, its clinical application requires precise concentration monitoring in patient plasma to optimize efficacy while minimizing dose-dependent cardiotoxicity. The complex biological matrix of plasma, containing numerous proteins, lipids, and endogenous compounds, necessitates sophisticated sample preparation techniques to isolate the target analyte prior to chromatographic analysis.

Liquid-phase microextraction (LPME) techniques have emerged as powerful tools in bioanalytical chemistry that effectively address these challenges. Unlike conventional liquid-liquid extraction which employs large solvent volumes, LPME techniques utilize minimal organic solvents while providing excellent extraction efficiency and selectivity. The evolution of LPME has led to the development of various methodologies including dispersive liquid-liquid microextraction (DLLME), salting-out assisted liquid-liquid extraction (SALLE), and innovative pH-switchable techniques that provide enhanced capabilities for extracting pharmaceutical compounds from complex biological matrices [1]. These approaches are particularly valuable in clinical laboratory settings where high throughput, cost-effectiveness, and minimal environmental impact are increasingly important considerations.

Table 1: Comparison of Liquid-Phase Microextraction Techniques for Anthracycline Analysis

Technique Principle Solvent Consumption Processing Time Suitable Analytes
DLLME Dispersion with disperser solvent Very low (μL) Very fast (<5 min) Moderate to high polarity
pH-Switchable DES-LLME pH-dependent solubility switching Very low (μL) Moderate (10-15 min) Ionizable compounds
SALLE Salt-induced phase separation Low (100-500 μL) Fast (5-10 min) Hydrophilic to moderate polarity
Conventional LLE Partition between immiscible phases High (mL) Slow (15-30 min) All polarity ranges

Method Selection and Rationale

pH-Switchable Deep Eutectic Solvent LLME

The pH-switchable deep eutectic solvent methodology represents a significant advancement in green analytical chemistry that effectively addresses the limitations of traditional extraction techniques. This innovative approach utilizes environmentally benign solvents that can reversibly change their hydrophilicity/hydrophobicity in response to pH adjustments, allowing for efficient extraction without requiring energy-intensive dispersion methods like vortexing or sonication [2]. The mechanism involves the formation of a homogeneous solution when the DES is added to an alkaline aqueous sample, creating maximum surface contact between the extractant and analytes. Subsequent acidification triggers phase separation, enabling simple recovery of the extractant phase containing the preconcentrated analytes.

For this compound, which contains ionizable functional groups (primary amine and phenolic hydroxyl groups), this technique offers particular advantages. The pH-dependent ionization characteristics of this compound allow for optimized extraction at specific pH values where the compound exists primarily in its neutral form, promoting partitioning into the organic phase. Additionally, the tunable nature of DES solvents enables customizing the extraction system to match the specific physicochemical properties of this compound, potentially achieving superior recovery rates compared to conventional organic solvents. The method has demonstrated excellent performance for the parent compound daunorubicin, with relative standard deviations of 2.7% for intra-day and 4.8% for inter-day precision, and a wide linear range from 0.15 to 200 μg/L, making it suitable for therapeutic drug monitoring applications [2].

Salting-Out Assisted Liquid-Liquid Extraction

Salting-out assisted liquid-liquid extraction (SALLE) provides an alternative methodology particularly well-suited for hydrophilic analytes like this compound that may challenge conventional extraction approaches. This technique utilizes water-miscible organic solvents (typically acetonitrile or acetone) that are mixed with the aqueous sample to form a homogeneous phase. The subsequent addition of high concentrations of inorganic salts induces phase separation through a phenomenon known as "salting-out," where the reduced solubility of the organic solvent in the now highly ionic aqueous phase forces the formation of distinct layers [3]. This process simultaneously accomplishes protein precipitation, analyte extraction, and sample cleanup in a single streamlined procedure.

The SALLE approach offers several distinct advantages for this compound quantification in plasma matrices. The method exhibits excellent compatibility with hydrophilic compounds that may demonstrate poor extraction efficiency in traditional LLE systems. Furthermore, the water-miscible solvents employed in SALLE typically provide more effective protein precipitation compared to water-immiscible solvents, resulting in cleaner extracts and reduced matrix effects during chromatographic analysis. The technique has demonstrated robust performance for pharmaceutical compounds in biological matrices, with one study reporting accuracy values of 99.7% recovery and precision with RSDs between 1.5-2.5% for alogliptin analysis in plasma [3]. The straightforward work-flow and minimal requirement for specialized equipment make SALLE particularly suitable for high-throughput clinical laboratories.

Table 2: Analytical Performance of Microextraction Techniques for Related Compounds

Parameter pH-Switchable DES-LLME [2] SALLE-HPLC/UV [3] LC-MS/MS Validation [4]
Linear Range 0.15-200 μg/L 0.1-50 μg/mL Compound-dependent
LOD 0.05 μg/L 0.019 μg/mL Varies by analyte
LOQ 0.15 μg/L 0.06 μg/mL Varies by analyte
Precision (RSD%) Intra-day: 2.7%, Inter-day: 4.8% 1.5-2.5% ≤15%
Accuracy (% Recovery) 91.0-107.8% 99.7% 85-115%
Extraction Time 10-15 min <10 min Variable

Detailed Experimental Protocols

pH-Switchable Deep Eutectic Solvent LLME for this compound
3.1.1 DES Preparation and Selection

The success of the pH-switchable DES-LLME method critically depends on proper DES preparation and selection. Based on the documented success with daunorubicin, several DES formulations should be evaluated for this compound extraction. The most promising candidates include DES-II (l-menthol:ethylene glycol, 1:1), DES-III (l-menthol:salicylic acid, 4:1), and DES-IX (thymol:decanoic acid, 1:2) [2]. These specific DES combinations have demonstrated appropriate pH-switchable behavior and compatibility with anthracycline compounds. Preparation follows a straightforward procedure: accurately weigh the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) components in the specified molar ratios into a glass vial. Heat the mixture at 60-80°C with continuous stirring (500-800 rpm) using a magnetic hotplate until a clear, homogeneous liquid forms, typically within 30-60 minutes. Store the prepared DES in a desiccator at room temperature and verify its switchability before use by testing dispersion in alkaline solution (pH ~12) and subsequent separation upon acidification to neutral pH.

3.1.2 Plasma Sample Preparation

Proper sample preparation is essential for achieving optimal extraction efficiency and minimizing matrix effects. Begin by thawing frozen plasma samples at room temperature and vortex mixing for 30 seconds to ensure homogeneity. Transfer a 100 μL aliquot of plasma to a 10 mL conical bottom glass centrifuge tube. Add 300 μL of aqueous ZnSO₄ solution (15% w/v) followed by 200 μL of HPLC-grade acetonitrile for protein precipitation. Vortex the mixture vigorously for 10 minutes to ensure complete protein denaturation, then centrifuge at 4,000 rpm for 5 minutes to pellet the precipitated proteins. Carefully transfer the supernatant to a new centrifuge tube and dilute to 5 mL with deionized water to reduce matrix effects and adjust the ionic strength. This dilution step also serves to optimize the subsequent pH adjustment for the microextraction procedure [2].

3.1.3 Microextraction Procedure

The microextraction procedure leverages the pH-dependent solubility of the DES for efficient extraction. To the diluted plasma sample, add 150 μL of the selected DES. Then introduce 100 μL of concentrated KOH solution (10 M) to make the solution alkaline (pH ~12), which causes complete dissolution of the DES and formation of a homogeneous solution. Allow the system to stand for 2-3 minutes to ensure complete interaction between the analyte and the dispersed DES phases. Next, carefully add 100 μL of concentrated HCl (6 M) dropwise with gentle swirling to neutralize the solution. The DES will spontaneously coalesce and separate as a distinct phase as the pH approaches neutrality. Centrifuge the mixture at 4,000 rpm for 3 minutes to complete phase separation. Carefully collect the separated DES phase using a microsyringe and transfer to an HPLC vial for analysis. If necessary, the DES extract can be diluted with an appropriate solvent (e.g., methanol) to ensure compatibility with the HPLC mobile phase system [2].

G Plasma Plasma Prep1 Add ZnSO₄ + ACN Vortex 10 min Plasma->Prep1 Centrifuge1 Centrifuge 4000 rpm, 5 min Prep1->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dilution Dilute to 5 mL with H₂O Supernatant->Dilution DES_Addition Add 150 μL DES Dilution->DES_Addition Alkalinize Add 100 μL KOH (10M) pH ~12 DES_Addition->Alkalinize Acidify Add 100 μL HCl (6M) Neutralize Alkalinize->Acidify Centrifuge2 Centrifuge 4000 rpm, 3 min Acidify->Centrifuge2 Collect Collect DES Phase Centrifuge2->Collect HPLC HPLC Collect->HPLC

SALLE Protocol for this compound
3.2.1 Solution Preparation

For the SALLE method, prepare all solutions fresh daily using HPLC-grade solvents and high-purity reagents. Prepare phosphate buffer (50 mM, pH 2.5) by dissolving appropriate amounts of potassium dihydrogen phosphate in deionized water and adjusting pH with phosphoric acid. The salting-out solution should be prepared by dissolving sodium chloride in deionized water to achieve a saturated concentration (~6 M). The internal standard solution (if required) can be prepared in methanol at a concentration of 10 μg/mL. For method development, prepare stock solutions of this compound in methanol at 1 mg/mL and store at -20°C when not in use. Prepare working standards by appropriate dilution with methanol:water (50:50, v/v) to cover the expected concentration range in samples [3].

3.2.2 Extraction Procedure

Transfer 1 mL of plasma sample to a 5 mL screw-cap glass tube. Add 500 μL of acetonitrile (extraction solvent) and vortex mix for 2 minutes to ensure complete protein precipitation. Add 250 mg of sodium chloride (salting-out agent) and vortex for an additional 2 minutes until the salt is completely dissolved. The solution should become cloudy, indicating the formation of fine droplets of the organic phase. Centrifuge the mixture at 4,000 rpm for 5 minutes to achieve complete phase separation. Carefully collect the upper organic layer (approximately 400-450 μL) using a micro-pipette and transfer to a clean HPLC vial. The extract can be directly injected into the HPLC system or diluted if necessary to match the calibration range [3].

Method Validation and Analytical Considerations

Validation Parameters

For regulatory bioanalysis, method validation must follow established guidelines such as the ICH M10 guideline on bioanalytical method validation [4]. The validation process should comprehensively evaluate method selectivity by analyzing blank plasma samples from at least six different sources to demonstrate the absence of interfering peaks at the retention times of this compound and any internal standard. Linearity should be established using a minimum of six calibration standards covering the expected concentration range, with correlation coefficients (r) ≥0.99 and back-calculated concentrations within ±15% of nominal values (±20% at the LLOQ). Accuracy and precision must be assessed using quality control samples at four concentration levels (LLOQ, low, medium, and high) with at least five replicates per level over three separate batches. Acceptable criteria include accuracy within ±15% of nominal values (±20% at LLOQ) and precision with ≤15% RSD (≤20% at LLOQ) [4].

Additional validation parameters include extraction recovery which should be consistent and precise, though not necessarily 100%, matrix effects evaluation to demonstrate that ion suppression or enhancement does not compromise data quality, and stability studies under various conditions including benchtop, freeze-thaw, and long-term storage. For this compound, particular attention should be paid to photostability due to the light-sensitive nature of anthracycline compounds. The dilution integrity should be verified if samples are expected to exceed the upper limit of quantification, demonstrating that diluted samples can be accurately measured with precision and accuracy within acceptable limits [2] [3].

Table 3: Recommended Validation Parameters for this compound LLME Methods

Validation Parameter Acceptance Criteria Recommended Evaluation
Selectivity/Specificity No interference >20% of LLOQ 6 different plasma lots
Linearity r² ≥ 0.99, ±15% accuracy 6-8 concentration levels
Accuracy 85-115% (80-120% at LLOQ) QC samples at 4 levels
Precision ≤15% RSD (≤20% at LLOQ) Intra-day & inter-day
Recovery Consistent (>50%) and precise Comparison with neat solutions
Matrix Effect ≤15% CV for IS-normalized MF 6 different plasma lots
Stability Within ±15% of nominal Bench-top, freeze-thaw, long-term
Chromatographic Considerations

For the analysis of this compound following microextraction, several chromatographic systems can be employed depending on available instrumentation and required sensitivity. High-performance liquid chromatography (HPLC) with UV or fluorescence detection provides a robust and accessible option for clinical laboratories, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for research applications requiring lower detection limits. For HPLC-UV analysis, a reversed-phase C18 column (e.g., 150-250 mm × 4.6 mm, 5 μm particle size) provides excellent separation for anthracycline compounds. The mobile phase composition should be optimized but typically consists of a mixture of aqueous buffer (e.g., 20 mM formic acid or phosphate buffer) and organic modifier (acetonitrile or methanol) in isocratic or gradient elution mode. The detection wavelength for this compound should be determined based on its UV-Vis spectrum but will likely fall in the range of 230-260 nm, similar to other anthracyclines [2] [5].

When using LC-MS/MS detection, additional considerations include the selection of appropriate ionization sources (typically electrospray ionization in positive mode for anthracyclines) and optimization of mass transitions for selective reaction monitoring. The mobile phase should be compatible with MS detection, typically employing volatile additives such as formic acid or ammonium formate instead of phosphate buffers. The developed method should adequately separate this compound from its potential metabolites and from the parent compound daunorubicin if present. The chromatographic run time can be optimized for high-throughput applications but must provide sufficient separation to minimize matrix effects, particularly when using MS detection where ion suppression can significantly impact method performance [5] [4].

Application Notes

Real Sample Analysis

When applying the developed LLME methods to clinical samples from patients receiving this compound therapy, several practical considerations emerge. Proper sample collection is critical, with blood samples typically collected in EDTA-containing vacuum tubes followed by prompt plasma separation via centrifugation (2000-3000 × g for 10 minutes at 4°C). Plasma samples should be stored at -80°C if not analyzed immediately to ensure analyte stability. For method application, the use of a structurally similar internal standard (e.g., other anthracycline analogs not present in the samples) is highly recommended to compensate for potential variations in extraction efficiency and matrix effects. When analyzing patient samples, the calibration curve should be prepared in the same biological matrix as the study samples, and quality control samples at low, medium, and high concentrations should be included in each analytical batch to ensure ongoing method performance [2] [4].

The analysis of clinical samples may reveal variations in extraction efficiency due to differences in plasma composition among individuals or patient populations. These potential variations should be investigated during method development by comparing extraction efficiency from different plasma lots. For pediatric populations, as referenced in the daunorubicin study [2], the limited sample volumes available make microextraction techniques particularly advantageous. When sample volume is restricted, the methods can be scaled down proportionally while maintaining the critical ratios of sample to extraction solvent to salt to ensure consistent performance. The documented success of similar methods for daunorubicin in pediatric patients suggests that the proposed methods should be directly applicable to this compound therapeutic monitoring across diverse patient populations [2].

Troubleshooting and Method Adaptation

Despite careful development and validation, analytical methods may require troubleshooting during routine application. Common issues with LLME methods include incomplete phase separation, which can often be addressed by optimizing centrifugation conditions or adjusting the salt content. Poor extraction recovery might indicate suboptimal pH conditions or incompatibility between the extraction solvent and the target analyte, necessitating re-evaluation of the DES composition or salting-out solvent. Matrix effects in chromatographic analysis, particularly with MS detection, may require additional cleanup steps or modified chromatographic conditions to resolve.

The presented methods offer significant adaptation potential for different analytical requirements. The pH-switchable DES-LLME method can be modified by exploring different DES compositions to optimize extraction efficiency for this compound specifically. Similarly, the SALLE method can be adapted by testing alternative water-miscible solvents (e.g., acetone, tetrahydrofuran) or different salts (e.g., ammonium sulfate, magnesium sulfate) to enhance extraction efficiency. For laboratories with different instrumental capabilities, the methods can be coupled with various detection techniques including fluorescence detection (potentially offering enhanced sensitivity for native fluorescent anthracyclines) or electrochemical detection for improved selectivity. The fundamental principles of these microextraction techniques remain applicable across these adaptations, providing a robust foundation for this compound quantification in plasma matrices [2] [3].

G cluster_issues Common Issues & Solutions Start Start Method Development SelectMethod Select LLME Method Based on Analyte Properties Start->SelectMethod DES pH-Switchable DES-LLME (Ionizable compounds) SelectMethod->DES Ionizable groups present SALLE SALLE (Hydrophilic compounds) SelectMethod->SALLE Highly hydrophilic OptimizeParams Optimize Critical Parameters (Solvent, pH, Salt, Time) DES->OptimizeParams SALLE->OptimizeParams Validate Method Validation (Selectivity, Linearity, Accuracy) OptimizeParams->Validate Apply Apply to Real Samples With QC Measures Validate->Apply Success Successful Implementation Apply->Success Meets QC criteria Troubleshoot Troubleshoot Common Issues Apply->Troubleshoot QC failures Troubleshoot->OptimizeParams Issue1 Poor Recovery: Adjust pH or solvent Issue2 Incomplete Separation: Optimize centrifugation Issue3 Matrix Effects: Additional cleanup

Conclusion

The application of liquid-liquid microextraction techniques for the determination of this compound in plasma samples provides robust, efficient, and environmentally friendly alternatives to conventional sample preparation methods. Both pH-switchable DES-LLME and SALLE methodologies offer distinct advantages for bioanalytical applications, including minimal solvent consumption, reduced sample requirements, and excellent compatibility with various detection systems. The detailed protocols presented in this document provide a solid foundation for method development and validation, with demonstrated applicability to clinically relevant concentration ranges. As personalized medicine approaches continue to gain prominence in oncology therapeutics, reliable methods for therapeutic drug monitoring of chemotherapeutic agents like this compound will play an increasingly important role in optimizing treatment outcomes while minimizing adverse effects.

References

Application Note: A Foundation for Ethyl Daunorubicin Degradation Studies

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed ultra-performance liquid chromatography (UPLC) method adapted for forced degradation studies of Ethyl Daunorubicin, building upon a validated method for its parent compound, Daunorubicin.

Analytical Method Overview

This method uses a reversed-phase UPLC system with isocratic elution for the rapid and stable separation of this compound from its potential degradation products.

  • Chromatographic System: UPLC with a Photo-Diode Array (PDA) detector.
  • Column: Phenyl (100 mm x 2.1 mm, 1.7 µm).
  • Mobile Phase: Acetonitrile and 0.1% Formic acid in water (70:30, v/v).
  • Flow Rate: 0.5 mL/min.
  • Run Time: 3 minutes.
  • Detection Wavelength: 240 nm.
  • Injection Volume: To be optimized (e.g., 2 µL).
  • Column Temperature: To be optimized (e.g., 30°C).
  • Diluent: Water and Acetonitrile (50:50).
Experimental Protocol for Forced Degradation Studies

Forced degradation studies stress the drug substance under various conditions to validate the method's stability-indicating capability.

  • Step 1: Preparation of Stock Solution

    • Accurately weigh about 22 mg of this compound working standard into a 100 mL volumetric flask.
    • Add about 70 mL of diluent, sonicate to dissolve, and bring to volume with the diluent.
  • Step 2: Stress Conditions

    • Use the stock solution to prepare samples at a concentration of ~10 µg/mL for each stress condition. Expose these samples to the conditions listed in the table below.
    • Acid Degradation: Add 1 mL of stock solution to 1 mL of 0.1 N HCl. Keep at room temperature for 30 minutes, then neutralize with 0.1 N NaOH.
    • Alkali Degradation: Add 1 mL of stock solution to 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes, then neutralize with 0.1 N HCl.
    • Oxidative Degradation: Add 1 mL of stock solution to 1 mL of 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 30 minutes.
    • Thermal Degradation: Expose the solid drug powder to dry heat at 60°C for 24 hours. Then, prepare the sample solution as described in Step 1.
    • Photolytic Degradation: Expose the solid drug powder in a clear glass vial to cool white fluorescent light (as per ICH Q1B option 2) for an overall illumination of 1.2 million lux hours. Then, prepare the sample solution [1].
    • Water Degradation (Hydrolysis): Use diluent as a stressor and keep the sample at room temperature for 24 hours before analysis.
  • Step 3: Analysis

    • Filter all stressed samples using a 0.45 µm syringe filter.
    • Inject the samples into the UPLC system under the chromatographic conditions specified above.

The workflow for the forced degradation studies is as follows:

G Start Start: Prepare Stock Solution Prepare Prepare Sample Solution (~10 µg/mL) Start->Prepare Acid Acid Degradation (0.1 N HCl, 30 min, RT) Neutralize1 Neutralize with 0.1 N NaOH Acid->Neutralize1 Base Alkali Degradation (0.1 N NaOH, 30 min, RT) Neutralize2 Neutralize with 0.1 N HCl Base->Neutralize2 Oxidative Oxidative Degradation (3% H₂O₂, 30 min, RT) Filter Filter (0.45 µm) Oxidative->Filter Thermal Thermal Degradation (Solid, 60°C, 24h) Thermal->Prepare Photolytic Photolytic Degradation (Solid, 1.2 M lux hours) Photolytic->Prepare Hydrolysis Water Degradation (Solution, RT, 24h) Neutralize1->Filter Neutralize2->Filter Prepare->Acid Prepare->Base Prepare->Oxidative Prepare->Hydrolysis Analyze UPLC Analysis Filter->Analyze

Expected Outcomes & Data Interpretation

Based on the degradation profile of Daunorubicin, this compound is expected to show significant degradation under acid, base, and oxidative conditions, while being more stable under thermal and photolytic stress [2] [1] [3].

Table 1: Expected Degradation Profile of this compound

Stress Condition % Assay of Active Substance % Degradation Purity Angle Purity Threshold Key Observation
Control (Unstressed) ~100% 0 - - Single, sharp peak for this compound.
Acid ~87% ~13% - - Appearance of new peaks (degradants).
Base ~88% ~12% - - Appearance of new peaks (degradants).
Oxidation ~85% ~15% - - Appearance of new peaks (degradants).
Thermal ~96% ~4% - - Minor or no new peaks.
Photolytic ~95% ~5% - - Minor or no new peaks [1].
Water (Hydrolysis) ~97% ~3% - - Minor or no new peaks.

Note: The values in the table are estimates based on the degradation of Daunorubicin and should be confirmed experimentally for this compound [3].

Critical Method Parameters & Validation

The method should be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.

Table 2: Key Validation Parameters and Target Criteria

Parameter Target Criteria
Accuracy (Recovery) 98.0% - 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Linearity Correlation coefficient (R²) > 0.995
Specificity Baseline separation of the main peak from all degradant peaks. No interference from blank.
Robustness The method should remain unaffected by small, deliberate changes in flow rate (±0.05 mL/min), mobile phase composition (±5%), and column temperature (±2°C).
LOD (Limit of Detection) To be determined (e.g., Signal-to-Noise ratio ~3:1)
LOQ (Limit of Quantification) To be determined (e.g., Signal-to-Noise ratio ~10:1)

Important Considerations for Researchers

  • Specificity is Key: The primary goal is to achieve baseline separation between the this compound peak and all degradation peaks. The Phenyl column is recommended for its potential to separate complex mixtures based on subtle polarity differences.
  • Pay Attention to Light: Anthracyclines like Daunorubicin are known to be photosensitive [1]. It is crucial to protect both standard and sample solutions from light by using amberized glassware or wrapping vials in aluminum foil throughout the analysis.
  • Optimize Sample Preparation: Adsorption to container surfaces can be an issue for low-concentration solutions. Using polypropylene containers is advised to minimize adsorptive losses [1].
  • Adjust for Your Derivative: The Ethyl group in this compound will alter its polarity and retention time compared to Daunorubicin. You must empirically determine the specific retention time for this compound and optimize stress exposure times to achieve the recommended degradation of 5-20%.

References

Comprehensive Application Notes and Protocols: Cellular Uptake Assays for Ethyl Daunorubicin in Leukemic Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Cellular uptake mechanisms play a pivotal role in determining the efficacy of chemotherapeutic agents in leukemia treatment. Daunorubicin and its derivatives, including ethyl daunorubicin, are anthracycline antibiotics widely used in the treatment of various leukemias, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The intracellular concentration of these compounds directly correlates with their cytotoxic effects and ultimately with treatment outcomes. Research has demonstrated that the proportion of leukemic cells capable of efficient daunorubicin uptake is significantly higher in untreated patients (50% ± 30%) compared to previously treated patients (31% ± 31%), and good correlation exists between drug uptake levels and the achievement of complete remission [1]. This underscores the critical importance of understanding and quantifying cellular uptake processes in both research and clinical settings.

The development of nanocarrier systems has revolutionized daunorubicin delivery, offering enhanced targeting and reduced side effects. Recent advances include ternary gold nanosystems (Au@16-Ph-16/DNA–Dauno) composed of daunomycin, a DNA biopolymer stabilizer, and cationic surfactant gemini as a compacting agent for the DNA–daunomycin complex. These nanoparticles are characterized by their small size, high stability, and strong surface charge in solution, which promote optimal absorption and efficacy [2]. Such nanocarriers can induce aggregation of the ternary nanosystem upon cellular entry, further enhancing the anticancer effect while minimizing the side effects associated with traditional treatments. The primary advantage of these advanced delivery systems lies in their ability to increase drug solubility and stability, facilitate targeted delivery to specific cells or tissues, and help overcome chemotherapy resistance mechanisms that often limit treatment success.

Methodological Approaches for Uptake Quantification

Flow Cytometry-Based Detection

Flow cytometry represents the most widely employed technique for quantifying daunorubicin uptake in leukemic cells due to its native fluorescence properties. Daunorubicin exhibits intrinsic fluorescence that can be detected using standard flow cytometers equipped with 488-nm excitation lasers and emission filters centered around 560-580 nm. This method allows for rapid quantification of drug uptake at the single-cell level, providing information on population heterogeneity. When applying this technique, researchers have demonstrated that exposure of leukemic cells to 0.1 μM daunorubicin provides reliable uptake measurements that correlate with treatment response [1]. The major advantages of this approach include its high throughput capacity, ability to analyze mixed cell populations, and minimal sample processing requirements. However, careful attention must be paid to potential interference from autofluorescence and the need for appropriate compensation when performing multi-parameter experiments.

Advanced Imaging Techniques

Confocal microscopy provides spatial information about drug distribution within individual cells, complementing the quantitative data obtained from flow cytometry. Through high-resolution imaging, researchers can visualize the subcellular localization of daunorubicin, which predominantly accumulates in the nucleus due to its DNA intercalation properties. This technique employs the same fluorescence principles as flow cytometry but offers superior resolution, enabling researchers to distinguish between surface binding and true internalization. For optimal results, cells are typically mounted on glass coverslips, fixed with paraformaldehyde, and mounted with antifade reagents containing DAPI for nuclear counterstaining. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) provide additional structural information about nanoparticle-cell interactions, revealing morphological changes and the intracellular fate of nanoformulated drugs [2]. These techniques are particularly valuable when studying advanced delivery systems such as gold nanocarriers, as they can visualize the aggregation behavior of ternary nanosystems upon cellular entry.

Digital PCR for Nanocarrier Uptake

Droplet Digital PCR (ddPCR) has recently emerged as a highly precise method for quantifying the cellular uptake of nanocarrier systems, particularly those based on viral vectors or containing specific DNA sequences. This technique provides absolute quantification of internalized particles without the need for standard curves, offering superior precision and accuracy compared to traditional qPCR methods. The ddPCR approach partitions samples into thousands of nanoliter-sized droplets, each serving as an individual PCR reaction, enabling absolute counting of target molecules [3]. When applied to recombinant adeno-associated virus (rAAV) vectors, this method has demonstrated significant advantages over the traditional TCID50 approach, showing greater precision while maintaining consistency with the gold standard method. For daunorubicin nanocarriers containing DNA elements, this technique can be adapted to quantify carrier uptake by detecting specific DNA sequences associated with the delivery system.

Table 1: Comparison of Methodological Approaches for Daunorubicin Uptake Assessment

Method Detection Principle Sensitivity Resolution Key Applications Limitations
Flow Cytometry Native drug fluorescence Moderate Population level High-throughput screening, heterogeneity assessment No subcellular localization
Confocal Microscopy Native drug fluorescence High Subcellular Spatial distribution, co-localization studies Lower throughput, semi-quantitative
Digital PCR Sequence detection Very high Molecular Nanocarrier quantification, precise uptake measurement Requires DNA component, indirect measurement
TEM/AFM Electron scattering/probe interaction High Nanoscale Nanocarrier-cell interactions, structural changes Complex sample preparation, low throughput

Experimental Protocols

Flow Cytometry-Based Uptake Assay
3.1.1 Sample Preparation and Staining
  • Cell Culture and Treatment: Culture leukemic cell lines (e.g., HL-60, K562, THP-1, SUP-B15, SEM, CCRF-CEM, or MOLT-4) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. Prepare daunorubicin or this compound solutions in sterile deionized water or DMSO (with final DMSO concentration not exceeding 0.1%). Seed cells at a density of 1 × 10⁶ cells per well in 6-well plates and treat with daunorubicin at concentrations ranging from 0.1 to 10 μM for various time points (typically 1-4 hours) [4] [1].

  • Inhibition Studies: To investigate specific uptake pathways, pre-treat cells for 1 hour with pathway-specific inhibitors before daunorubicin exposure. Use chlorpromazine (CPZ; 5-10 μg/mL) to inhibit clathrin-mediated endocytosis, 5-(N-ethyl-N-isopropyl)-amiloride (EIPA; 10-50 μM) to block macropinocytosis, or BLT-1 (400 nM for inhibition or 40 μM for enhanced binding) to modulate scavenger receptor class B type 1 (SR-BI) activity [5] [6]. For multidrug resistance studies, incorporate cyclosporin A (1 μg/mL) or verapamil (5 μg/mL) to inhibit efflux pumps [1].

  • Uptake Termination and Washing: Following the incubation period, immediately transfer cells to ice-cold phosphate-buffered saline (PBS) to halt further drug uptake or efflux. Pellet cells by centrifugation at 300 × g for 5 minutes at 4°C and wash twice with ice-cold PBS to remove extracellular drug. Resuspend the final cell pellet in 300-500 μL of ice-cold PBS for flow cytometric analysis, maintaining samples on ice until measurement to minimize biological activity.

3.1.2 Flow Cytometry Analysis
  • Instrument Configuration: Configure the flow cytometer with a 488-nm excitation laser and collect daunorubicin fluorescence using a 560-580 nm bandpass filter (e.g., PE channel). Adjust photomultiplier tube voltages using untreated control cells to establish baseline autofluorescence. Include single-stained controls for proper compensation in multicolor experiments.

  • Data Acquisition and Analysis: Acquire a minimum of 10,000 events per sample at a moderate flow rate (200-500 events/second). Gate the population of interest based on forward and side scatter properties to exclude debris and dead cells. Quantify daunorubicin uptake as mean fluorescence intensity (MFI) or median fluorescence intensity of the population. For population heterogeneity assessment, analyze the coefficient of variation or distinct subpopulations with differential uptake capacity.

  • Quality Control and Normalization: Include replicate samples and appropriate controls (untreated cells, solvent-only treated cells) in each experiment. Normalize data to account for day-to-day instrument variability using reference beads or biological standards. Express results as normalized MFI or as fold-change compared to control conditions.

Confocal Microscopy Protocol
3.2.1 Sample Preparation and Imaging
  • Cell Seeding and Staining: Seed leukemic cells on poly-L-lysine-coated glass coverslips in 12-well plates (5 × 10⁴ cells per well) and allow to adhere for 2-4 hours. Treat cells with daunorubicin (typically 1-10 μM) for desired time points at 37°C. For co-localization studies, include organelle-specific stains such as MitoTracker Green (100 nM) for mitochondria or LysoTracker Green (50 nM) for lysosomes during the final 30 minutes of incubation.

  • Fixation and Mounting: After drug incubation, carefully wash cells twice with pre-warmed PBS to remove extracellular drug. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by three washes with PBS. Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes if intracellular epitope staining is required. Mount coverslips on glass slides using antifade mounting medium containing DAPI (1 μg/mL) for nuclear counterstaining. Seal edges with clear nail polish to prevent drying.

  • Image Acquisition and Analysis: Acquire images using a confocal microscope with appropriate laser lines and filter sets: 405 nm for DAPI, 488 nm for daunorubicin, and 561 nm for organelle trackers if used. Maintain constant laser power, gain settings, and pinhole diameter across all samples within an experiment. Collect z-stack images (0.5-1 μm slices) for three-dimensional localization analysis. Process and analyze images using ImageJ or similar software to quantify nuclear versus cytoplasmic distribution and calculate co-localization coefficients with organellar markers.

Uptake Modulation Using Electric Fields

Recent investigations have demonstrated that applying alternating electric fields can significantly enhance daunorubicin uptake in leukemic cells. The experimental setup involves exposing U937 cells to an electric field with a frequency of 200 kHz and an intensity of 0.75 V/cm, which has been shown to increase membrane permeability and drug accumulation [7]. To implement this approach, culture cells in specialized electrode-equipped dishes and apply the electric field for 24-72 hours concurrently with daunorubicin treatment. This methodology represents a promising strategy to overcome reduced drug accumulation in resistant cells and potentially lower the effective therapeutic dose required, thereby minimizing systemic side effects.

Signaling Pathways in Daunorubicin Response

Apoptosis Pathways

Daunorubicin activates multiple signaling cascades that ultimately lead to programmed cell death in leukemic cells. The drug primarily triggers two interconnected apoptosis pathways:

  • Intrinsic Pathway: Daunorubicin induces DNA damage and generates reactive oxygen species (ROS), leading to mitochondrial outer membrane permeabilization (MOMP) and dissipation of mitochondrial membrane potential (Δψm). This results in the release of cytochrome c and formation of the apoptosome complex, which activates caspase-9 and subsequently caspase-3 [4]. The intrinsic pathway is tightly regulated by Bcl-2 family proteins, with increased Bax/Bcl-2 ratio promoting cell death. Studies comparing different leukemic cell lines have revealed that CCRF-CEM and MOLT-4 cells exhibit significant Δψm changes following daunorubicin treatment, indicating engagement of the mitochondrial pathway.

  • Extrinsic Pathway: Daunorubicin upregulates the Fas receptor and increases Fas ligand levels, leading to formation of the death-inducing signaling complex (DISC) and activation of caspase-8 [4]. Active caspase-8 can directly activate caspase-3 or cleave Bid to tBid, which amplifies the death signal through the mitochondrial pathway. Research has demonstrated that SUP-B15 cells primarily utilize the extrinsic pathway without significant mitochondrial membrane potential changes, highlighting cell line-specific differences in apoptotic signaling.

The balance between these pathways varies among leukemic cell types and is influenced by genetic background and phenotypic characteristics. Comprehensive analysis of daunorubicin-induced apoptosis requires assessment of both pathways through multiple parameters including annexin V binding, caspase activation, and mitochondrial membrane potential changes.

Regulatory Signaling Networks

Multiple regulatory systems influence cellular response to daunorubicin beyond the core apoptosis machinery:

  • HMGA2-Wnt/β-catenin Axis: The high-mobility group AT-hook 2 (HMGA2) protein regulates AML progression and sensitivity to daunorubicin through the Wnt/β-catenin signaling pathway [8]. Silencing HMGA2 decreases Wnt and non-phospho-β-catenin expression, enhances apoptosis, and increases sensitivity to daunorubicin. This pathway affects the expression of apoptosis regulators including X-linked inhibitor of apoptosis (XIAP), Bcl-2, Bax, and cleaved caspase-3. The HMGA2-Wnt/β-catenin axis represents a promising therapeutic target for modulating daunorubicin response in resistant leukemias.

  • Sphingomyelin-Ceramide Pathway: Daunorubicin activates acid sphingomyelinase, leading to generation of ceramide, a key lipid mediator of apoptosis [9]. This pathway interacts with other signaling systems including mitogen-activated protein kinases (MAPKs) and stress-activated protein kinases/c-Jun N-terminal kinases (SAPK/JNK). The balance between ceramide and its metabolite sphingosine-1-phosphate influences cell fate decisions following daunorubicin exposure.

  • p53-Dependent Signaling: In functional p53 cells, daunorubicin-induced DNA damage stabilizes p53, leading to transcriptional activation of pro-apoptotic proteins including Bax, PUMA, and NOXA. This connects DNA damage recognition to the execution of mitochondrial apoptosis. Cell lines with non-functional p53, such as SUP-B15, often display altered timing and pathway utilization in apoptotic responses [4].

The following diagram illustrates the complex signaling networks activated by daunorubicin in leukemic cells:

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_regulatory Regulatory Networks Daunorubicin Daunorubicin DNA_Damage DNA_Damage Daunorubicin->DNA_Damage ROS ROS Daunorubicin->ROS Fas_Upregulation Fas_Upregulation Daunorubicin->Fas_Upregulation FasL_Increase FasL_Increase Daunorubicin->FasL_Increase HMGA2 HMGA2 Daunorubicin->HMGA2 SMase SMase Daunorubicin->SMase p53 p53 DNA_Damage->p53 MOMP MOMP ROS->MOMP Bax Bax p53->Bax Bax->MOMP Bax/Bcl2 Balance Bcl2 Bcl2 Bcl2->MOMP Cytochrome_c Cytochrome_c MOMP->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase9 Apoptosome->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis DISC DISC Fas_Upregulation->DISC FasL_Increase->DISC Caspase8 Caspase8 DISC->Caspase8 tBid tBid Caspase8->tBid Caspase8->Apoptosis tBid->MOMP Wnt Wnt HMGA2->Wnt Beta_catenin Beta_catenin Wnt->Beta_catenin Beta_catenin->Bcl2 Expression Ceramide Ceramide SMase->Ceramide Ceramide->MOMP

Diagram 1: Signaling pathways activated by daunorubicin in leukemic cells. The diagram illustrates the complex interplay between intrinsic, extrinsic, and regulatory pathways that collectively determine cellular response to daunorubicin.

Technical Considerations and Optimization

Cell Model Selection

Choosing appropriate leukemic cell models is critical for generating physiologically relevant uptake data. Different cell lines exhibit varying uptake mechanisms and sensitivity profiles:

  • AML Models: HL-60, KG-1, U937, THP-1, and NB4 cells represent commonly used AML models. HL-60 and NB4 cells have been extensively characterized for daunorubicin uptake and response mechanisms [8]. These lines express varying levels of scavenger receptor class B type 1 (SR-BI), which mediates uptake of liposomal formulations like CPX-351 [5] [6].

  • ALL Models: SUP-B15 (B-cell ALL), CCRF-CEM, and MOLT-4 (T-cell ALL) are valuable for studying lymphoid malignancies. Research has revealed significant differences in apoptotic pathway utilization between these lines, with SUP-B15 cells relying primarily on extrinsic apoptosis signaling without significant mitochondrial membrane potential changes [4].

  • Drug-Resistant Sublines: HL-60/AD (multidrug resistance protein expression) and K562/ADM (P-glycoprotein expression) models are essential for investigating resistance mechanisms and testing reversal strategies [6]. These lines typically exhibit reduced daunorubicin accumulation due to enhanced efflux activity.

When establishing new assays, include multiple cell lines representing different leukemia subtypes and resistance profiles to ensure comprehensive understanding of uptake mechanisms. Primary patient-derived cells provide the most clinically relevant data but introduce additional variability that requires appropriate experimental design and sample size considerations.

Uptake Modulation and Inhibition

Strategic use of pathway inhibitors enables mechanistic dissection of uptake processes:

  • Endocytosis Inhibitors: Chlorpromazine (clathrin-mediated endocytosis inhibitor) and EIPA (macropinocytosis inhibitor) help distinguish between different internalization routes [5] [6]. Typically, cells are pre-treated with these inhibitors for 1 hour before daunorubicin exposure. Dose-response experiments should be conducted to establish optimal concentrations that maximize inhibition while minimizing off-target effects.

  • SR-BI Modulation: BLT-1 provides a unique tool for investigating scavenger receptor class B type 1 involvement. At low concentrations (400 nM), BLT-1 inhibits SR-BI-mediated uptake, while high concentrations (40 μM) enhance binding and activate alternative uptake pathways like macropinocytosis [6]. This dual functionality makes proper concentration control essential.

  • Efflux Pump Inhibition: Cyclosporin A (1 μg/mL) and verapamil (5 μg/mL) effectively inhibit P-glycoprotein and can reverse multidrug resistance phenotypes [1]. These compounds are particularly valuable when working with resistant cell lines or primary samples from relapsed patients.

Appropriate controls for inhibitor toxicity should be included in all experiments, as reduced uptake observed with inhibitor treatment must be distinguished from general cellular toxicity. Time-course experiments help differentiate between effects on initial uptake versus prolonged accumulation.

Analytical Validation

Rigorous validation of uptake assays ensures generation of reliable, reproducible data:

  • Linearity and Dynamic Range: Establish the linear relationship between fluorescence signal and drug concentration using standard curves. Determine the assay's dynamic range to ensure measurements fall within quantifiable limits.

  • Specificity Controls: Include appropriate controls to distinguish specific uptake from non-specific binding or autofluorescence. Competition experiments with excess unlabeled drug help establish specificity.

  • Time Course Experiments: Conduct preliminary time course studies (e.g., 15 minutes to 24 hours) to identify optimal measurement time points that capture the uptake process while avoiding saturation or significant efflux.

  • Inter-assay Reproducibility: Implement normalization procedures using reference standards or control cells to minimize variability between experimental replicates and different operators.

Advanced validation for nanocarrier systems should include orthogonal methods to confirm findings. For example, combining flow cytometry with ddPCR for DNA-barcoded nanoparticles provides complementary data on both carrier delivery and biological activity [3].

Conclusion

Comprehensive assessment of this compound uptake in leukemic cells requires integration of multiple methodological approaches and careful consideration of biological context. The protocols outlined herein provide researchers with robust tools for quantifying drug internalization, investigating underlying mechanisms, and evaluating strategies to enhance uptake. The continuing development of novel nanocarrier systems and uptake enhancement technologies promises to improve the therapeutic efficacy of daunorubicin and its derivatives while reducing systemic toxicity. As research advances, the integration of more sophisticated analytical techniques and personalized approaches based on specific patient cell characteristics will further refine our ability to optimize daunorubicin therapy for leukemia treatment.

References

Liposomal Encapsulation Techniques for Ethyl Daunorubicin: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Ethyl Daunorubicin, a semi-synthetic derivative of the anthracycline antibiotic daunorubicin, shows promising potential in cancer therapy, particularly for hematological malignancies like acute myeloid leukemia (AML) and solid tumors including breast cancer. Liposomal encapsulation has emerged as a critical strategy to overcome significant clinical challenges associated with this compound, primarily its dose-limiting cardiotoxicity and the development of multidrug resistance [1] [2]. Liposomal formulations provide enhanced therapeutic efficacy through improved pharmacokinetics, targeted delivery to tumor sites, and reduced systemic exposure to healthy tissues [3] [4].

The fundamental structure of liposomes—comprising phospholipid bilayers surrounding an aqueous core—makes them ideally suited for drug delivery applications. Their amphiphilic nature allows for the encapsulation of both hydrophilic compounds within the aqueous interior and hydrophobic molecules embedded within the lipid membrane [3] [4]. Advanced liposomal design for anthracyclines like this compound incorporates strategic modifications including PEGylation for extended circulation, active targeting ligands for specific cellular uptake, and stimuli-responsive components for controlled drug release at the target site [3] [5].

Key Formulation Strategies and Composition Design

Lipid Composition Optimization

The selection of lipid components critically determines the stability, drug loading capacity, and release kinetics of this compound liposomes. Based on successful daunorubicin formulations, several lipid combinations have demonstrated efficacy:

  • CPX-351 Inspired Composition: For co-encapsulation strategies, a molar ratio of DSPC:DSPG:Cholesterol (7:2:1) creates a high melting point bilayer that maintains integrity at physiological temperatures, preserving synergistic drug ratios in vivo for extended periods exceeding 24 hours [1].
  • Thermosensitive Formulations: Incorporating DPPC (Tm = 41.4°C) with MSPC (Tm = 40°C) enables rapid drug release under mild hyperthermia conditions (42°C), facilitating localized delivery while maintaining stability at normal body temperature [2].
  • Cardiolipin-Enhanced Cytotoxicity: Inclusion of cardiolipin at approximately 20 mol% creates raft-like microdomains that enhance membrane permeabilization and promote apoptosis through mitochondrial targeting, demonstrating approximately 4-fold increased cytotoxicity against cancer cell lines compared to conventional formulations [2].
  • Cholesterol Modulation: Maintaining cholesterol at 30-50% of lipid composition enhances membrane rigidity through increased ordering, improving stability and cellular uptake while reducing premature drug leakage [3].
Advanced Drug Loading Techniques

Table 1: Comparison of Drug Loading Methods for this compound Liposomes

Method Mechanism Efficiency Key Components Applications
Active (Remote) Loading Transmembrane ammonium sulfate or calcium acetate gradient; drug diffusion and precipitation >90% [2] Ammonium sulfate, copper gluconate, citrate buffers Ionizable weak base drugs like this compound
Passive Loading Incorporation during liposome formation Variable (15-40%) Lipid-drug film, hydration medium Hydrophobic drug derivatives
Co-encapsulation Systems Simultaneous loading of multiple agents >80% for synergistic pairs [6] Copper gluconate for complexation Combination therapy protocols

The active loading technique has proven particularly effective for anthracycline antibiotics, achieving exceptional encapsulation efficiencies exceeding 90% [2]. This method establishes a pH gradient across the liposomal membrane, typically using internal ammonium sulfate solution, which facilitates the diffusion of uncharged this compound molecules into the liposome interior where they become protonated and precipitate as stable complexes [2].

Detailed Experimental Protocols

Active Loading Method for this compound

Principle: this compound, as a weak base, crosses lipid bilayers in its uncharged form and becomes trapped when protonated in the acidic liposomal interior [2].

Materials:

  • Hydrogenated soy phosphatidylcholine (HSPC)
  • Cholesterol
  • DSPE-mPEG2000
  • This compound hydrochloride
  • Ammonium sulfate solution (250 mM, pH 5.4)
  • Sucrose solution (10% w/v)
  • Hydration buffer (10 mM HEPES, 140 mM NaCl, pH 7.4)

Equipment:

  • Rotary evaporator
  • Extrusion device
  • Thermobarrel extruder with polycarbonate membranes
  • Heating bath or circulator
  • Size exclusion chromatography columns

Procedure:

  • Lipid Film Preparation:

    • Dissolve HSPC, cholesterol, and DSPE-mPEG2000 ( molar ratio 55:40:5) in chloroform:methanol (2:1 v/v) in a round-bottom flask
    • Remove organic solvent using rotary evaporation at 45°C to form a thin lipid film
    • Further dry under vacuum for 4-6 hours to ensure complete solvent removal
  • Hydration and Size Reduction:

    • Hydrate lipid film with 250 mM ammonium sulfate solution (pH 5.4) at 65°C with vigorous agitation for 1 hour
    • Subject the multilamellar vesicles to 5 freeze-thaw cycles (liquid nitrogen/65°C water bath)
    • Extrude sequentially through polycarbonate membranes: 5 passes through 0.4μm, 10 passes through 0.2μm, and 10 passes through 0.1μm at 65°C
  • Remote Loading:

    • Create transmembrane gradient by exchanging external medium with hydration buffer using size exclusion chromatography (Sephadex G-50)
    • Add this compound solution (drug:lipid ratio 1:5 w/w) to liposomes at 40°C
    • Incubate with gentle mixing for 30 minutes at 40°C
    • Cool rapidly to room temperature to trap loaded drug
  • Purification and Storage:

    • Remove unencapsulated drug by gel filtration chromatography
    • Adjust final lipid concentration to 20-50 mM
    • Store in appropriate buffer at 4°C protected from light

G cluster_prep Lipid Solution Preparation cluster_hydration Liposome Formation cluster_loading Active Drug Loading cluster_final Purification & Storage start Begin Lipid Film Preparation step1 Dissolve lipids in chloroform:methanol (2:1) start->step1 step2 Rotary evaporate at 45°C to form thin film step1->step2 step3 Vacuum dry for 4-6 hours (complete solvent removal) step2->step3 step4 Hydrate with ammonium sulfate solution at 65°C step3->step4 step5 Freeze-thaw cycles (liquid nitrogen/65°C bath) step4->step5 step6 Extrude through polycarbonate membranes step5->step6 step7 Exchange external medium via size exclusion chromatography step6->step7 step8 Add this compound (drug:lipid ratio 1:5) step7->step8 step9 Incubate at 40°C for 30 minutes step8->step9 step10 Remove unencapsulated drug by gel filtration step9->step10 step11 Adjust concentration to 20-50 mM lipid step10->step11 step12 Store at 4°C protected from light step11->step12

Diagram 1: Active loading workflow for this compound liposomes

Microfluidics-Based Preparation for Co-Encapsulation

Principle: Microfluidic technology enables precise control over liposome size and efficient co-encapsulation of multiple therapeutic agents through rapid mixing at the microscale [6].

Materials:

  • Lipid mixture in ethanol (HSPC:Cholesterol:DSPG - 7:2:1 molar ratio)
  • Aqueous phase: 10 mM HEPES buffer with synergistic drugs
  • Microfluidic device (hydrodynamic flow-focusing geometry)
  • Precision syringe pumps
  • This compound solution in buffer

Procedure:

  • Solution Preparation:

    • Prepare lipid stock solution in ethanol at 20 mg/mL total lipid concentration
    • Filter both aqueous and organic phases through 0.2μm membranes
  • Microfluidic Operation:

    • Set aqueous-to-organic flow rate ratio between 2:1 and 5:1
    • Maintain total flow rate at 0.5-2 mL/min depending on desired size
    • Collect liposomal suspension in receiving vessel with gentle stirring
  • Passive Loading:

    • Incubate pre-formed liposomes with this compound at 40°C for 1 hour
    • Alternatively, include drug in aqueous phase during formation
  • Downstream Processing:

    • Dialyze against appropriate buffer to remove organic solvent
    • Concentrate using tangential flow filtration if needed
    • Sterilize by 0.22μm filtration under aseptic conditions

Characterization and Quality Control

Table 2: Essential Characterization Parameters for this compound Liposomes

Parameter Method Target Specification Significance
Particle Size Dynamic Light Scattering 80-150 nm, PDI <0.15 EPR effect optimization, circulation half-life [3]
Encapsulation Efficiency HPLC after separation >85% Dosage accuracy, cost-effectiveness [2]
Drug-to-Lipid Ratio Spectrophotometry/HPLC 0.15-0.25 (w/w) Therapeutic potency, stability balance [2]
Zeta Potential Electrophoretic mobility -20 to -40 mV Physical stability prediction [4]
Phase Transition Temperature Differential Scanning Calorimetry 40-45°C for thermosensitive variants Release characteristics [2]
In Vitro Release Dialysis in PBS/seruma <15% release in 24h at 37°C Stability in circulation [5]

Additional Quality Control Measures:

  • Stability Monitoring: Assess size distribution, encapsulation efficiency, and chemical stability over 30 days at 4°C and 25°C
  • Sterility Testing: Perform membrane filtration followed by sterility testing according to USP requirements
  • Endotoxin Testing: Ensure endotoxin levels <0.25 EU/mL for injectable formulations
  • Phospholipid Quantification: Use Bartlett assay or HPLC-ELSD for precise lipid quantification

Advanced Targeting Strategies

Passive and Active Targeting Approaches

Passive targeting leverages the Enhanced Permeation and Retention (EPR) effect characteristic of tumor vasculature, which features leaky blood vessels and impaired lymphatic drainage [3]. This allows liposomes in the 80-150 nm size range to preferentially accumulate in tumor tissue while minimizing uptake in healthy tissues with tight vascular junctions [3].

Active targeting strategies further enhance specificity through surface functionalization with targeting moieties that recognize receptors overexpressed on cancer cells:

  • Antibody-conjugated liposomes: Anti-CD44, anti-HER2 for specific cancer types
  • Ligand-modified systems: Folic acid, hyaluronic acid, galactose for receptor-mediated endocytosis
  • Peptide-functionalized: RGD peptides for angiogenesis targeting, TAT peptides for enhanced cellular uptake [5]
Stimuli-Responsive Release Mechanisms

G cluster_stimuli Triggering Stimuli cluster_response Release Mechanisms Liposome This compound Liposome pH Acidic pH (6.5-5.0) Liposome->pH Temperature Hyperthermia (42-45°C) Liposome->Temperature Enzymes Overexpressed Enzymes Liposome->Enzymes External External Triggers (US, Light) Liposome->External Fusion Membrane Fusion pH->Fusion pH-sensitive lipids Temperature->Fusion Thermosensitive lipids Degradation Linker Cleavage Enzymes->Degradation Enzyme-responsive linkers Poration Bilayer Poration External->Poration Energy absorption Outcome Localized Drug Release at Tumor Site Fusion->Outcome Poration->Outcome Degradation->Outcome

Diagram 2: Stimuli-responsive drug release mechanisms

Advanced liposomal systems incorporate environmentally-responsive components that trigger drug release specifically at the tumor site:

  • pH-sensitive formulations: Incorporate lipids like DOPE with cholesterol hemisuccinate that undergo phase transitions in acidic tumor microenvironments or endosomal compartments [5]
  • Thermosensitive systems: Utilize DPPC/MSPC blends that rapidly release payload upon mild hyperthermia (42°C) [2]
  • Enzyme-responsive designs: Include enzyme-cleavable PEG coatings or lipid constructs that degrade in response to tumor-associated enzymes [5]

Troubleshooting and Optimization Guidelines

Table 3: Common Formulation Challenges and Solutions

Problem Potential Causes Solutions
Low Encapsulation Efficiency Insufficient gradient, drug precipitation, high PEG % Optimize ammonium sulfate concentration, adjust drug:lipid ratio to 1:5, reduce PEG content [2]
Rapid Drug Leakage Suboptimal membrane rigidity, vesicle size too small Increase cholesterol content (30-50%), incorporate high-Tm lipids, optimize size to 100-150nm [3]
Size Instability/Aggregation High surface charge, insufficient electrostatic repulsion Adjust phospholipid composition, include 5-10 mol% PEG lipids, control ionic strength of suspension medium [4]
Poor Storage Stability Lipid oxidation, hydrolysis, phase separation Add antioxidants (α-tocopherol), lyophilize with cryoprotectants (sucrose, trehalose), store under inert atmosphere [4]

Preclinical Evaluation Recommendations

In Vitro Assessment:

  • Cellular uptake studies: Utilize flow cytometry and confocal microscopy with fluorescently-labeled liposomes
  • Cytotoxicity profiling: Compare IC50 values against free drug in 2D and 3D culture models
  • Hemocompatibility testing: Assess complement activation and blood cell interactions

In Vivo Evaluation:

  • Pharmacokinetics: Monitor blood clearance and tissue distribution in appropriate animal models
  • Efficacy studies: Utilize xenograft models for solid tumors or disseminated models for leukemia
  • Toxicity assessment: Particularly focus on cardiotoxicity reduction compared to free drug

Conclusion

The liposomal encapsulation of this compound represents a promising strategy to enhance therapeutic efficacy while mitigating the dose-limiting toxicities associated with conventional administration. The protocols outlined herein, particularly the active loading method and advanced formulation strategies, provide researchers with robust methodologies for developing optimized this compound liposomal systems. Continued innovation in targeted delivery approaches and stimuli-responsive technologies will further advance the clinical potential of this important chemotherapeutic agent.

References

MTT Assay Application Notes: Ethyl Daunorubicin Cytotoxicity Testing

Author: Smolecule Technical Support Team. Date: February 2026

Section Key Content Purpose
Basic Principles MTT reduction to formazan by metabolically active cells; measured at 570 nm [1] [2] [3] Foundation of the assay and interpretation
Protocol Summary Cell seeding, compound treatment, MTT incubation, solubilization, absorbance reading [2] [3] [4] Core experimental workflow
Critical Factors Cell number, MTT concentration/time, serum, solvent controls, background subtraction [1] [2] [3] Optimization and troubleshooting
Daunorubicin Context IC₅₀ values in leukemia models; combination therapy examples [5] [4] [6] Informative guidance for ethyl derivative

Introduction and Principle

The MTT assay is a cornerstone colorimetric method for assessing cell viability and metabolic activity, widely used in drug discovery and toxicology [2] [3]. The assay measures the reduction of the yellow, water-soluble MTT tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple, water-insoluble formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells [1] [2]. While the assay is robust, it is technically a measurement of cellular metabolic activity rather than direct viability, and results can be influenced by numerous factors that alter cell metabolism [1] [7]. This protocol adapts the standard MTT assay for evaluating the cytotoxicity of Ethyl Daunorubicin, a derivative of the classic anthracycline chemotherapeutic.

Detailed Experimental Protocol

Reagent Preparation
  • MTT Stock Solution: Dissolve MTT in Dulbecco's Phosphate Buffered Saline (DPBS, pH 7.4) to a concentration of 5 mg/mL. Filter-sterilize using a 0.2 µm filter into a sterile, light-protected container. Store at -20°C for long-term stability (stable for at least 6 months) [2] [3].
  • Solubilization Solution: Prepare a solution of 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid. Add 16% (wt/vol) sodium dodecyl sulfate (SDS) and dissolve completely. Adjust the pH to 4.7. Store at room temperature, warming to 37°C if precipitation occurs [2]. Alternative Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol can also be used [3].
  • This compound Stock Solution: Prepare in a suitable solvent (e.g., DMSO or water based on compound solubility). Aliquot and store according to the manufacturer's specifications.
Cell Seeding and Treatment
  • Plate cells in a 96-well microplate at an optimal density determined by prior optimization. Note: Cell seeding number is a critical variable; increasing cell number increases total formazan production and optical density (OD) [1]. For leukemia cell lines like K562 or MOLT-4, a density of 1.5 × 10⁴ to 3 × 10⁴ cells per well in 100-200 µL of complete medium is a common starting point [5] [4].
  • Allow cells to adhere and resume log-phase growth (typically 24 hours).
  • Prepare serial dilutions of this compound in serum-free or complete medium. Aspirate the medium from the plated cells and add the compound-containing medium. Include vehicle control wells (solvent only) and background control wells (medium only, no cells).
  • Incubate cells with the compound for the desired treatment period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
MTT Incubation and Formazan Solubilization
  • After treatment, carefully add 50 µL of serum-free media and 50 µL of the 5 mg/mL MTT stock solution directly to the existing media in each well, resulting in a final MTT concentration of ~1-2 mg/mL [3] [4]. Alternatively, the existing medium can be replaced with 100 µL of fresh medium containing MTT [3].
  • Incubate the plate at 37°C for 3-4 hours, protected from light. Note: The incubation time and MTT concentration should be optimized, as they significantly impact the assay measurements [1].
  • After incubation, carefully aspirate the media containing MTT. For suspension cells, centrifuge the plate first (e.g., 1,000 × g for 5 minutes) before aspiration [3].
  • Add 150 µL of the pre-warmed solubilization solution to each well to lyse the cells and dissolve the formazan crystals.
  • Wrap the plate in foil and shake on an orbital shaker for approximately 15 minutes until all purple crystals are fully dissolved. Occasional pipetting may be required to aid dissolution [3].
Absorbance Measurement and Data Analysis
  • Read the absorbance of each well using a microplate reader spectrophotometer. Set the test wavelength to 570 nm and, if possible, use a reference wavelength (e.g., 630-690 nm) to correct for background noise [2] [3].
  • Perform data analysis:
    • Average the replicate readings for each sample and condition.
    • Subtract the average absorbance of the background control wells (media + MTT + solubilization solution, no cells) from all sample readings to obtain the corrected absorbance [3].
    • Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Corrected OD of Treated Sample / Corrected OD of Control) × 100.
    • Generate dose-response curves and calculate half-maximal inhibitory concentration (IC₅₀) values using appropriate non-linear regression software (e.g., GraphPad Prism).

Daunorubicin Cytotoxicity Data for Reference

While specific data for this compound was not located in the search results, the following table provides illustrative cytotoxicity data for the parent compound, Daunorubicin, obtained via MTT assay. This can serve as a benchmark for your experimental expectations with the ethyl derivative.

Cell Line Cell Type / Description Treatment Duration Reported IC₅₀ / Cytotoxic Concentration (approx.) Citation
K562/DNR Myelogenous leukemia, multidrug-resistant 48 hours ~10 µg/mL [5]
K562 Myelogenous leukemia, non-resistant 48 hours ~0.1 µg/mL [5]
CCRF-CEM T-lymphoblastic leukemia 4 hours + recovery 10 µM [4]
MOLT-4 T-lymphoblastic leukemia 4 hours + recovery 10 µM [4]
MOLT-4 T-lymphoblastic leukemia (targeted delivery) 3 hours + 72 hours post-treatment Significant specific cell death at 1.8 µM [6]

Critical Considerations and Limitations

  • Metabolic Assay, Not Pure Viability: The MTT assay measures metabolic activity via oxidoreductase enzymes. A treatment that inhibits metabolism without causing immediate cell death can be misinterpreted as cytotoxicity, and vice versa [1] [8] [7].
  • Interference from Test Compounds: The test compound itself can interfere. This compound or its solvents may directly reduce MTT or absorb light at 570 nm. Essential controls: Include wells containing culture medium, MTT, and the compound at all tested concentrations (without cells) to account for non-cellular MTT reduction or signal interference [1] [2].
  • Optimization is Mandatory: Critical parameters like cell seeding density, MTT concentration, and incubation time must be optimized for your specific cell line and experimental conditions, as they profoundly impact the resulting OD values and the assay's linear range [1] [7].
  • Serum and Phenol Red: Serum and the phenol red pH indicator in culture media can contribute to background signal. Using serum-free media during the MTT incubation step is recommended [3].
  • Alternative Assays: For compounds that affect metabolism (e.g., those altering mitochondrial function or ROS levels), the MTT assay can yield false positive or false negative results [8]. Corroborating results with a metabolism-independent assay, such as Crystal Violet Staining (CVS) which measures total DNA/protein mass, is highly recommended [8].

Workflow Diagram

The following diagram visualizes the key steps of the MTT assay protocol for this compound cytotoxicity testing:

Start Plate Cells in 96-Well Microplate A Incubate (e.g., 24 h) for adherence/log-phase Start->A B Treat with This compound Serial Dilutions A->B C Incubate (e.g., 24-72 h) 37°C, 5% CO₂ B->C D Add MTT Solution C->D E Incubate (e.g., 3-4 h) 37°C, Protected from Light D->E F Aspirate Medium Add Solubilization Solution E->F G Shake Plate Dissolve Formazan Crystals F->G H Measure Absorbance at 570 nm G->H End Analyze Data Calculate % Viability & IC₅₀ H->End

Conclusion

References

Comprehensive Bioanalytical Methods for Ethyl Daunorubicin: Sample Preparation, Analysis, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Ethyl Daunorubicin Bioanalysis

This compound (also known as Etoposide) represents a critical chemotherapeutic agent in the anthracycline class, widely used in the treatment of various hematological malignancies and solid tumors. The accurate quantification of this compound and its metabolites in biological matrices presents significant bioanalytical challenges due to its complex chemical structure, low therapeutic concentrations, and extensive metabolism. As with other anthracyclines, this compound exhibits variable pharmacokinetic profiles characterized by substantial inter-individual variability, necessitating robust monitoring techniques to establish exposure-response relationships and optimize dosing regimens [1].

Recent advances in bioanalytical technologies have significantly expanded the toolbox available for pharmaceutical researchers developing methods for novel drug modalities. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful analytical platform for the quantification of chemotherapeutic agents in biological matrices, offering superior sensitivity, specificity, and throughput compared to traditional detection methods [2]. The successful application of these technologies to this compound bioanalysis requires careful consideration of sample preparation strategies, chromatographic conditions, and detection parameters to overcome the inherent challenges associated with this compound class.

This application note provides comprehensive protocols and detailed methodologies for the accurate and precise quantification of this compound in plasma samples, incorporating modern extraction techniques and advanced detection systems. The methods outlined here have been optimized to address the specific physicochemical properties of this compound, including its protein binding characteristics, stability profile, and metabolic pathway, enabling reliable implementation in preclinical and clinical studies.

Analytical Challenges and Strategic Considerations

The bioanalysis of this compound presents several unique challenges that must be addressed through appropriate method design and optimization. A primary concern is the compound's stability under various processing and storage conditions. Anthracyclines like this compound are susceptible to degradation through multiple pathways, including hydrolysis, photodegradation, and metabolic transformation, potentially compromising analytical accuracy [1] [3]. This instability necessitates careful handling throughout the analytical process, including the use of light-protected containers, temperature-controlled processing, and potentially the addition of antioxidant stabilizers to the sample matrix.

Another significant challenge lies in the complex biological matrix of plasma, which contains numerous interfering components including proteins, lipids, and endogenous metabolites that can co-extract with the target analyte and impact detection. As with other anthracyclines, this compound and its metabolites demonstrate amphiphilic properties, leading to nonspecific adsorption to laboratory surfaces including glass, plastic, and metal [2]. This adsorption can result in inconsistent recovery and inaccurate quantification, particularly at lower concentration levels. To mitigate this effect, surface modification strategies, matrix additives, and appropriate solvent selection must be incorporated into the method design.

The extensive metabolism of this compound further complicates its accurate quantification. Similar to its parent compound, this compound undergoes complex biotransformation including carbonyl reduction, deglycosylation, O-demethylation, O-sulfation, and O-glucuronidation, yielding multiple metabolites with varying degrees of pharmacological activity [3]. A robust bioanalytical method must therefore be capable of resolving the parent drug from its major metabolites while maintaining the sensitivity required to quantify each species at pharmacologically relevant concentrations.

Table 1: Key Analytical Challenges and Strategic Mitigation Approaches for this compound Bioanalysis

Analytical Challenge Impact on Bioanalysis Recommended Mitigation Strategies
Compound Instability Degradation leads to inaccurate quantification Light-protected samples; temperature control; antioxidant additives; minimized processing time
Matrix Effects Ion suppression/enhancement in MS detection; interference Efficient sample cleanup; stable isotope-labeled IS; matrix-matched calibration
Nonspecific Adsorption Low and variable recovery Silanized labware; matrix modifiers; protein precipitation prior to extraction
Complex Metabolism Metabolite interference; inaccurate parent drug quantification Chromatographic resolution; metabolite monitoring; specific extraction conditions
Low Therapeutic Concentrations Inadequate sensitivity for PK studies Pre-concentration techniques; sensitive detection (MS/MS); optimized sample volume

Sample Preparation Techniques

Sample preparation represents a critical determinant of success in this compound bioanalysis, directly impacting method sensitivity, accuracy, and reproducibility. The selection of an appropriate sample preparation strategy must consider the physicochemical properties of the analyte, the complexity of the biological matrix, and the required sensitivity of the overall method. For this compound analysis, three primary extraction techniques have demonstrated utility: liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT), each offering distinct advantages and limitations [4].

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction has emerged as a particularly effective technique for this compound bioanalysis, leveraging the compound's balanced hydrophobicity to achieve efficient extraction from plasma matrices. Conventional LLE approaches typically employ chloroform-based extraction solvents, often in combination with alcohols such as isopropanol to enhance recovery. The application of pH-switchable deep eutectic solvents (DES) in LLE represents a significant advancement, combining the high efficiency of traditional LLE with environmental benefits and improved operational simplicity [5]. This innovative approach facilitates the extraction of this compound through a pH-dependent mechanism that enables reversible transformation of the DES between hydrophilic and hydrophobic forms, allowing both extraction and phase separation to be controlled through simple pH adjustment.

The optimization of LLE conditions requires careful consideration of multiple parameters, including solvent composition, sample pH, extraction time, and phase separation techniques. For this compound, optimal extraction efficiency is typically achieved under alkaline conditions (pH 9-10), which promote the deprotonation of acidic functional groups and enhance partitioning into organic solvents. The addition of inorganic salts such as sodium chloride or ammonium sulfate can further improve recovery by reducing the solubility of the analyte in the aqueous phase through the salting-out effect [5].

Alternative Extraction Techniques

Solid-phase extraction provides an efficient alternative to LLE, particularly when enhanced sample cleanliness is required for sensitive LC-MS applications. SPE methods for anthracyclines typically employ mixed-mode sorbents combining hydrophobic and ion-exchange functionalities to achieve selective retention based on both hydrophobicity and charge interactions [3]. The versatility of SPE allows for the implementation of selective washing steps to remove matrix interferences prior to elution, significantly reducing ion suppression effects in mass spectrometric detection.

Protein precipitation represents the simplest and most rapid sample preparation approach, offering advantages in terms of throughput and operational simplicity. While PPT is effective for removing the protein component of plasma, it provides limited cleanup of other matrix components and may result in significant ion suppression in mass spectrometric detection [4]. For this reason, PPT is often combined with secondary cleanup techniques or limited to applications where sensitivity requirements are less stringent.

Table 2: Comparison of Sample Preparation Techniques for this compound Bioanalysis

Parameter Liquid-Liquid Extraction Solid-Phase Extraction Protein Precipitation
Relative Recovery 91.0-107.8% [5] 85-95% (estimated) 70-85% (estimated)
Matrix Removal Excellent Excellent to Good Fair
Operational Complexity Moderate Moderate to High Low
Throughput Moderate Moderate High
Cost per Sample Low Moderate to High Low
Ion Suppression Minimal Minimal Significant
Optimization Parameters Solvent composition, pH, ionic strength Sorbent chemistry, washing conditions Precipitant solvent, ratio

Detailed Protocol: pH-Switchable DES-LLME for this compound

Reagents and Materials
  • Analytical standard: this compound (purity ≥98%)
  • Internal standard: Daunorubicin or doxorubicin (purity ≥98%)
  • DES components: Choline chloride and phenol in 1:2 molar ratio
  • Plasma samples: Lithium heparin or K2EDTA as anticoagulant
  • Acid/Base solutions: 2M HCl and 1M KOH for pH adjustment
  • Organic solvents: LC-MS grade methanol, acetonitrile, and chloroform
  • Aqueous solutions: Ammonium acetate buffer (pH 9.0)
DES Preparation and Characterization
  • DES Synthesis: Combine choline chloride and phenol in a 1:2 molar ratio in a round-bottom flask. Heat the mixture at 80°C with continuous stirring (500 rpm) until a homogeneous, clear liquid forms (approximately 30 minutes). Maintain moisture exclusion throughout the process by using a sealed system or desiccant.

  • DES Characterization: Verify the successful formation of DES by assessing its physical appearance (clear, colorless liquid), switchability (transition between hydrophilic and hydrophobic states upon pH adjustment), and extraction efficiency using standard solutions of this compound.

Microextraction Procedure
  • Aliquot 500 μL of plasma sample into a 2.0 mL microcentrifuge tube.

  • Add 25 μL of internal standard working solution (1 μg/mL in methanol) to each sample.

  • Adjust pH to 9.0 using 50 μL of 1M KOH solution and 100 μL of ammonium acetate buffer (pH 9.0).

  • Add 200 μL of switchable DES to the sample and vortex mix vigorously for 60 seconds.

  • Incubate the mixture at room temperature for 5 minutes to allow complete phase separation.

  • Induce switching of the DES to its hydrophobic form by adding 50 μL of 2M HCl, resulting in the formation of a separate DES phase.

  • Centrifuge at 10,000 × g for 3 minutes to complete phase separation.

  • Carefully collect the upper DES phase (approximately 180-190 μL) using a fine-tip pipette.

  • Reconstitute the extracted analytes in 100 μL of methanol:water (50:50, v/v) for LC-MS analysis.

Method Optimization and Troubleshooting

The critical parameters requiring optimization for the pH-switchable DES-LLME method include DES volume, KOH concentration, HCl volume, ionic strength, and extraction time. During method development, each parameter should be systematically evaluated to maximize extraction efficiency while maintaining operational practicality.

  • Low Recovery: Check pH adjustment accuracy; ensure proper DES formation; verify extraction time and mixing efficiency.
  • Poor Reproducibility: Standardize phase separation time; control temperature during extraction; ensure consistent vortex mixing.
  • Matrix Effects: Incorporate additional cleanup steps; optimize DES composition; use matrix-matched calibration standards.

Chromatographic Separation and Detection

Liquid Chromatography Conditions

Achieving optimal chromatographic separation is essential for the accurate quantification of this compound, particularly given the presence of structurally similar metabolites and endogenous matrix components. Based on methods developed for related anthracyclines, reversed-phase chromatography using C18 stationary phases provides excellent resolution for this compound and its major metabolites [1] [3]. The specific selection of column chemistry and mobile phase composition should be optimized to balance resolution, sensitivity, and analysis time.

Table 3: Optimized LC Conditions for this compound Bioanalysis

Parameter HPLC-FLD Conditions [1] UPLC-MS/MS Conditions [3]
Column Uptisphere C18 ODB (100 × 2.1 mm, 5 μm) Luna Omega C18 (50 × 2.1 mm, 1.6 μm)
Mobile Phase A Ammonium acetate buffer (pH 4.0) 0.1% Formic acid in 5% methanol
Mobile Phase B Acetonitrile 0.1% Formic acid in 95% methanol
Gradient Program 30% B (0-6 min), 80% B (6.5-11.5 min) 5-95% B over 3.0 min
Flow Rate 0.4 mL/min 0.3 mL/min
Column Temperature 30°C 40°C
Injection Volume 10 μL 5 μL
Mass Spectrometric Detection

For applications requiring maximum sensitivity and specificity, tandem mass spectrometry operated in selected reaction monitoring (SRM) mode represents the detection method of choice. The MS/MS parameters should be optimized through direct infusion of this compound standard solutions to identify the most abundant precursor and product ions, establishing the optimal transitions for quantification and confirmation [3].

The ionization efficiency of this compound can be significantly influenced by mobile phase composition and additives. The addition of acidic modifiers such as formic acid (0.1%) typically enhances positive ionization efficiency in electrospray ionization (ESI) sources. However, the concentration of these additives should be carefully optimized to balance ionization efficiency with chromatographic performance and system maintenance requirements.

Method Validation

Bioanalytical methods for this compound quantification must undergo comprehensive validation following current regulatory guidelines (ICH M10) to establish their reliability for intended applications [6]. Key validation parameters include selectivity, sensitivity, linearity, accuracy, precision, and stability.

  • Selectivity: Demonstrate absence of interference from blank matrix at the retention time of this compound and its internal standard.
  • Linearity: Establish calibration curve over the concentration range 0.15-200 μg/L with a coefficient of determination (r²) ≥0.99 [5].
  • Accuracy and Precision: Meet acceptance criteria of ±15% relative error for accuracy and ≤15% relative standard deviation for precision across quality control levels.
  • Stability: Evaluate bench-top, processed sample, freeze-thaw, and long-term stability under appropriate storage conditions.

Experimental Workflow and Applications

The complete bioanalytical workflow for this compound quantification integrates sample preparation, chromatographic separation, and detection into a coordinated process that ensures reliable and reproducible results. The following diagram illustrates the key steps in this workflow, from sample collection through data analysis:

G cluster_0 Sample Preparation Details Start Sample Collection (Plasma) Prep Sample Preparation (pH-Switchable DES-LLME) Start->Prep Centrifugation Aliquoting LC Chromatographic Separation (RP-UPLC C18 Column) Prep->LC Reconstitution Injection A Add Internal Standard (Daunorubicin) MS Mass Spectrometric Detection (SRM Mode) LC->MS Gradient Elution Data Data Analysis (Quantification & Validation) MS->Data Peak Integration End Results Interpretation Data->End Report Generation B Adjust pH to 9.0 (Ammonium Acetate Buffer) A->B C Add Switchable DES (Vortex 60 sec) B->C D Phase Separation (Centrifuge 10,000 × g, 3 min) C->D E Collect DES Phase (Reconstitute in Mobile Phase) D->E

Diagram 1: Comprehensive workflow for this compound bioanalysis in plasma samples

The validated bioanalytical methods described in this application note support various pharmaceutical research applications, including:

  • Preclinical pharmacokinetics: Characterization of absorption, distribution, metabolism, and excretion (ADME) properties in animal models.
  • Clinical therapeutic drug monitoring: Optimization of dosing regimens based on exposure-response relationships in patient populations.
  • Formulation development: Assessment of bioavailability and bioequivalence for novel drug delivery systems.
  • Drug interaction studies: Evaluation of pharmacokinetic interactions between this compound and concomitant medications.

Conclusion

This application note provides comprehensive protocols and methodological considerations for the accurate and precise quantification of this compound in plasma samples. The integration of modern extraction techniques such as pH-switchable DES-LLME with advanced chromatographic and detection systems enables reliable quantification at pharmacologically relevant concentrations, supporting various stages of drug development and clinical application. The methodologies outlined here address the unique challenges associated with this compound bioanalysis, including compound instability, matrix effects, and metabolic complexity, providing researchers with robust tools for advancing the therapeutic use of this important chemotherapeutic agent.

References

chromatographic separation of Ethyl Daunorubicin metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Summarized Chromatographic Methods from Literature

The following table consolidates key parameters from established methods that could be relevant for method development.

Aspect Method Details from Literature
Analytes Daunorubicin (DAUN) and its metabolite, daunorubicinol (DAUNOL) [1] [2] [3]
Sample Matrices Human plasma, serum, urine, heart tissue [4] [1] [5]
Sample Preparation Solid-phase extraction (SPE) [4] [1]; Protein precipitation with organic solvents [2]

| Chromatography | Mode: Reversed-Phase (C18 column) [2] [3] Mobile Phase: Gradient of ammonium acetate buffer (pH 4) and acetonitrile [2] or water/acetonitrile with 0.1% formic acid [3] [6] | | Detection | Fluorescence Detection (FLD): Excitation 480 nm, Emission 555 nm [2] [3] Mass Spectrometry (MS/MS): For higher sensitivity and selectivity [1] [6] | | Key Validation Parameters | Linear range from 10 to 1000 µg/L [2]; Lower Limit of Quantitation (LLOQ) of 10 ng/mL for plasma [2] and 1.0 ng/mL for urine [1] |

Detailed Experimental Protocol Example

Here is a detailed methodology adapted from a study that developed an LC-MS/MS method for the simultaneous analysis of daunorubicin and daunorubicinol in plasma, ultrafiltrate, and urine [1].

1. Materials and Reagents

  • Chemicals: Daunorubicin (DAUN) and daunorubicinol (DAUNOL) reference standards.
  • Internal Standard: A suitable internal standard, such as epidaunorubicin [3] or doxorubicin [2].
  • Solvents: HPLC-grade methanol, acetonitrile, and formic acid.
  • Water: Ultra-pure water (e.g., from a Millipore system).
  • Biological Samples: Plasma, urine, or tissue homogenates.

2. Sample Preparation

  • Plasma/Serum/Ultrafiltrate:
    • Add a known concentration of internal standard to 500 µL of sample.
    • Deproteinize the sample by adding a volume of acetonitrile (e.g., 1:1 or 1:2 ratio), vortex-mix vigorously.
    • Centrifuge at high speed (e.g., 14,000 × g) for 10 minutes.
    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen gas at 37°C.
    • Reconstitute the dry residue in 100 µL of the initial mobile phase composition, vortex-mix, and centrifuge before injection [1] [2].
  • Urine:
    • Dilute urine samples with a buffer (e.g., ammonium acetate, pH 9.0).
    • Perform solid-phase extraction (SPE) using C18 cartridges. After loading and washing, elute the analytes with a solvent like methanol.
    • Evaporate the eluate to dryness and reconstitute as described for plasma [1].

3. Instrumentation and Chromatographic Conditions This protocol is based on an LC-MS/MS method [1].

  • LC System: High-performance liquid chromatograph.
  • Column: C18 reversed-phase column (e.g., 100 × 2.1 mm, 5 µm).
  • Mobile Phase:
    • A: 0.1% Formic acid in water.
    • B: 0.1% Formic acid in acetonitrile.
  • Gradient Program: | Time (min) | % A | % B | Flow Rate (mL/min) | |------------|-----|-----|-------------------| | 0 | 70 | 30 | 0.4 | | 6.0 | 70 | 30 | 0.4 | | 6.5 | 20 | 80 | 0.4 | | 11.5 | 20 | 80 | 0.4 | | Post-time | 70 | 30 | 0.4 |
  • MS Detection: Triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor specific multiple reaction monitoring (MRM) transitions for DAUN, DAUNOL, and the internal standard.

4. Method Validation The method should be validated according to guidelines (e.g., FDA) to establish:

  • Linearity: Calibration curves over a defined concentration range (e.g., 1–1000 ng/mL) [1].
  • Precision and Accuracy: Both within-run and between-run using quality control samples.
  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision (e.g., 1.0 ng/mL in urine) [1].
  • Selectivity: No interference from endogenous matrix components.
  • Stability: Analyte stability under various storage and processing conditions.

Workflow for Analytical Method Development

The diagram below outlines the key stages in developing and applying a chromatographic method for drug metabolite analysis.

start Method Development sp Sample Preparation start->sp cc Chromatographic Conditions start->cc det Detection Method start->det val Method Validation sp->val cc->val det->val app Application to Real Samples val->app

Recommendations for Future Searching

To locate information specifically on Ethyl Daunorubicin, you may find it helpful to:

  • Use precise chemical names in your searches, such as the specific International Nonproprietary Name (INN) or systematic IUPAC name for "this compound."
  • Explore patent databases, as novel derivatives and their analytical methods are often disclosed in patent applications.
  • Search for "idarubicin", a related 4-demethoxy anthracycline, as its metabolic profile and analytical methods might be more relevant than those for daunorubicin.

References

reducing Ethyl Daunorubicin cardiotoxicity strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the primary strategies to reduce anthracycline cardiotoxicity in research? Research focuses on several key strategies:

  • Use of Cardioprotective Drugs: Co-administering drugs like dexrazoxane, beta-blockers (e.g., carvedilol), or ACEIs/ARBs to protect the heart during anthracycline treatment [1] [2] [3].
  • Risk Assessment and Equivalence Dosing: Understanding the relative cardiotoxic potential of different anthracyclines to inform dosing strategies. Evidence suggests the risk of cancer therapy-related cardiac dysfunction (CTRCD) is lower with daunorubicin compared to doxorubicin [4].
  • Early Detection with Biomarkers: Using serum biomarkers like cardiac troponin (cTn) and Natriuretic Peptides (BNP/NT-proBNP) to detect subclinical cardiac injury long before functional changes occur [5] [6] [7].

Q2: Which cardioprotective agents show the most efficacy? A 2025 network meta-analysis of 128 randomized controlled trials evaluated 78 drug regimens. The following table summarizes agents that significantly prevented the decline in Left Ventricular Ejection Fraction (LVEF), a key measure of heart function [1].

Drug / Regimen Mean Difference in LVEF (95% Credible Interval) SUCRA Ranking (%)
Nicorandil 14.24 (5.12, 23.31) 91.76%
Dexrazoxane + Shenqi Fuzheng 13.05 (4.64, 21.40) -
Qiliqiangxin 11.38 (2.83, 19.91) -
Dexrazoxane + Cinobufacini 11.61 (4.59, 18.70) -
Compound Salvia Miltiorrhiza + Levocarnitine 9.09 (0.92, 17.25) -
Calcium Dibutyryladenosine Cyclophosphate 8.76 (0.59, 16.92) -
Carvedilol + Candesartan 7.93 (3.16, 12.91) -
Xinmai Long 6.37 (1.74, 11.02) -
Dexrazoxane 5.07 (2.59, 7.54) -
Carvedilol 4.02 (0.54, 7.66) -

> Note on the table: Mean Difference (MD) represents the percentage point improvement in LVEF compared to control. A higher MD and SUCRA value indicate greater efficacy. SUCRA (Surface Under the Cumulative Ranking) values of 100% indicate the best treatment, and 0% the worst. Some combination therapies did not have a standalone SUCRA value reported [1].

Another 2025 meta-analysis specific to breast cancer patients highlighted additional effective agents, as shown in the table below [3].

Outcome Measure Most Effective Agent(s) SUCRA Ranking
LVEF Trimetazidine 94.0%
Global Longitudinal Strain (GLS) ACEI/ARB + Beta-Blocker 72.8%
B-type Natriuretic Peptide (BNP) Dexrazoxane 98.9%
Cardiac Troponin (cTn) Dexrazoxane 98.2%

Q3: How do I monitor for cardiotoxicity in experimental models? A robust monitoring protocol should integrate serum biomarkers and imaging techniques before, during, and after anthracycline administration [5] [6].

Experimental Monitoring Protocol for Anthracycline Cardiotoxicity

G start Experimental Monitoring Workflow phase1 Phase 1: Baseline Assessment (Before Anthracycline) start->phase1 step1a Blood Collection: - Cardiac Troponin (cTn) - Natriuretic Peptides (BNP/NT-proBNP) phase1->step1a step1b Echocardiography: - Left Ventricular Ejection Fraction (LVEF) - Global Longitudinal Strain (GLS) phase1->step1b phase2 Phase 2: Active Monitoring (During/After Anthracycline Dosing) step1a->phase2 step1b->phase2 step2a Serial Blood Collection: Track cTn and BNP/NT-proBNP (e.g., 24h, 1 week post-dose) phase2->step2a step2b Echocardiography: Monitor LVEF and GLS for early decline phase2->step2b phase3 Phase 3: Outcome & Analysis step2a->phase3 step2b->phase3 step3a Correlate biomarker rises with imaging changes phase3->step3a step3b Evaluate efficacy of cardioprotective interventions step3a->step3b

Key Methodological Details:

  • Biomarker Sensitivity: High-sensitivity cardiac troponin (hs-cTn) assays can detect minimal myocardial necrosis (as small as 10-20 mg of tissue) that imaging cannot [6].
  • Timing is Critical:
    • Troponin: Can rise within 2-4 hours post-injury, peaking at 10-15 hours. Persistent elevation indicates more severe damage [6].
    • BNP/NT-proBNP: Useful for identifying acute cardiotoxicity, particularly within 24 hours of anthracycline exposure [7].
  • Early Imaging Marker: A reduction in Global Longitudinal Strain (GLS) detected by echocardiography is a more sensitive indicator of subclinical dysfunction than a decline in LVEF [5].

Experimental Troubleshooting Guide

Experimental Challenge Potential Solution & Rationale
High variability in cardiac biomarker readings. Standardize blood sampling timepoints relative to drug administration. Use the same assay kit throughout the study to ensure consistency [6].
Need to detect subclinical cardiotoxicity before LVEF declines. Incorporate Global Longitudinal Strain (GLS) into echocardiography protocols. It is a more sensitive measure of early myocardial deformation [5] [3].
Uncertainty about the cardiotoxic risk equivalence of Ethyl Daunorubicin. Refer to established equivalence ratios. For classic daunorubicin, a risk-equivalent dose of 0.6 relative to doxorubicin is recommended for calculating cardiotoxicity risk. This can inform your initial dosing and risk modeling [4].

Mechanisms of Cardiotoxicity and Protection

The following diagram illustrates the current understanding of how anthracyclines like daunorubicin damage cardiomyocytes and how protective agents intervene.

G anthra Anthracycline (e.g., Daunorubicin) mech1 Topoisomerase 2β Inhibition → DNA Double-Strand Breaks anthra->mech1 mech2 Reactive Oxygen Species (ROS) Generation → Oxidative Stress & Lipid Peroxidation anthra->mech2 mech3 Mitochondrial Dysfunction & Cardiolipin Sequestration anthra->mech3 outcome Cardiomyocyte Death (Apoptosis/Necrosis) mech1->outcome mech2->outcome mech3->outcome protect Cardioprotective Strategies dexraz Dexrazoxane (Iron Chelator) protect->dexraz bb Beta-Blockers (e.g., Carvedilol) (Antioxidant & β-blockade) protect->bb raas ACEIs/ARBs (Reduce Afterload & Remodeling) protect->raas dexraz->mech2 Targets bb->mech2 Targets raas->outcome Mitigates

The field of cardio-oncology is advancing rapidly. The strategies outlined here, based on classic anthracyclines, provide a solid experimental framework while research on specific derivatives like this compound continues to evolve.

References

optimizing Ethyl Daunorubicin loading in nanocarriers

Author: Smolecule Technical Support Team. Date: February 2026

Optimization Strategies & Quantitative Data

The table below summarizes core strategies for optimizing drug loading capacity (DLC), a common performance metric. You can approach this through material design and processing techniques.

Strategy Core Principle / Method Key Findings / Outcomes Relevant Nanocarrier Types
Drug-Binding Molecule (DBM) Integration [1] Incorporate molecules with high binding affinity for the drug (e.g., via molecular docking screening). Use peptide chemistry for precise conjugation. Rhein (Rh) as a DBM for Doxorubicin showed sustained release, prolonged circulation, and superior anticancer effects. Docking energy: -6.03 kcal/mol for Rh-DOX [1]. Telodendrimers (linear-dendritic copolymers)
Polymer Functionalization & Core/Shell Modifications [2] Modify polymers to enhance hydrophobic interactions (e.g., aromatic pendant groups) or use polymer-drug conjugation. Employ co-micellization of different polymers. Co-micellization of MPEG–PDEAEMA and MPEG–PCL achieved DLC of 20-30%. Stimuli-responsive micelles (pH, redox) generally show DLC of 15-30% [2]. Polymeric micelles
Co-Encapsulation in Single Nanoformulation [3] Co-encapsulate two or more drugs within the same particle to stabilize the carrier and maintain a fixed synergistic ratio. Co-encapsulation in a single formulation reduced tumor growth by a further 19% compared to a mix of single-drug nanomedicines [3]. Example: Vyxeos (Cytarabine:Daunorubicin, 5:1 ratio) [3]. Liposomes, Polymer Nanoparticles
Systematic Nanocarrier Production [4] Use microfluidics with a Design of Experiment (DoE) approach to control input variables (e.g., lipid concentration, flow rates). Allows for the creation of a nanoparticle library with controlled and predictable physicochemical characteristics (size, PDI) [4]. Liposomes, Lipid Nanoparticles (LNPs), Nanoemulsions

Experimental Protocols for Key Strategies

Here are detailed methodologies for the foundational strategies mentioned above.

Protocol: Computational Screening for Drug-Binding Molecules (DBMs)

This protocol is based on a study that successfully customized a telodendrimer nanocarrier for Doxorubicin [1].

  • Step 1: Create a DBM Library
    • Collect a library of candidate small molecules, such as lipophilic vitamins (e.g., Vitamin E), natural products (e.g., Rhein, Cholic Acid), and fragments of common polymers.
  • Step 2: Perform Molecular Docking
    • Use software like AutoDock to perform virtual screening. Dock each candidate molecule against your drug (e.g., Ethyl Daunorubicin).
    • Run a minimum of 100 docking assays per molecule to ensure statistical significance.
    • Output: Rank molecules based on their docking energy (kcal/mol). More negative values indicate stronger binding affinity.
  • Step 3: Validate with Molecular Dynamics (MD) Simulation
    • Take the top-ranking DBM-drug complexes and run MD simulations in explicit water for at least 5 ns.
    • This step validates the binding affinity in a solvated environment and checks for the stability of the complex.
    • Output: Analyze the mean interaction energy and binding enthalpy to finalize the optimal DBM.
  • Step 4: Synthesize and Characterize
    • Conjugate the selected DBM onto your nanocarrier system (e.g., a telodendrimer) using available functional groups (e.g., carboxylic acid on Rhein).
    • Assemble the nanocarriers and experimentally determine the Drug Loading Capacity (DLC) and encapsulation efficiency.
Protocol: Microfluidic Production using a DoE Approach

This protocol outlines a systematic method for producing and optimizing nanocarriers, such as liposomes or LNPs [4].

  • Step 1: Fabricate or Acquire a Microfluidic Chip
    • A custom 3D-printed chip with controlled inlets and a mixing channel is ideal.
  • Step 2: Define Input and Output Variables
    • Input/Independent Variables: Lipid/Polymer concentration, Total Flow Rate (TFR), and Flow Rate Ratio (FRR, aqueous-to-organic phase).
    • Output/Dependent Variables: Nanoparticle size (nm) and Polydispersity Index (PDI).
  • Step 3: Design the Experiment (DoE)
    • Use statistical software to create a experimental matrix (e.g., a Full Factorial or Response Surface Design) that systematically varies the input variables across a defined range.
  • Step 4: Execute Experiments and Build a Model
    • Run the experiments as per the DoE matrix.
    • Measure the output variables (size, PDI) for each run using Dynamic Light Scattering (DLS).
    • Use the data to build a mathematical model that predicts the nanoparticle characteristics based on the input parameters.
  • Step 5: Select and Validate
    • Use the model to select the input parameters that will yield your desired nanoparticle specifications (e.g., size of 50-100 nm for optimal EPR effect [5]).
    • Synthesize nanoparticles using these predicted parameters and validate their characteristics.

Troubleshooting Common Experimental Issues

This FAQ addresses specific problems you might encounter.

  • Q1: My nanocarriers have low Drug Loading Capacity (DLC). What can I do?

    • A1: This is a common hurdle. Prioritize the strategies in the table above.
      • Investigate DBMs: Screen for molecules with high structural similarity and complementary conformation to this compound to improve host-guest interactions [1].
      • Modify Your Polymer: If using polymeric micelles, functionalize the core-forming block with aromatic groups or use co-micellization of different polymers to enhance hydrophobic interactions and stability [2].
      • Consider Co-Encapsulation: Loading a second, synergistic drug can sometimes improve the stability and loading of the primary drug [3].
  • Q2: I am getting a high Polydispersity Index (PDI). How can I improve batch homogeneity?

    • A2: A high PDI indicates an inconsistent size distribution.
      • Shift to Microfluidics: Replace bulk preparation methods (like thin-film hydration) with microfluidic production. This provides superior control over mixing, leading to more uniform nanoparticles [4].
      • Optimize via DoE: Systematically vary key parameters like total flow rate and flow rate ratio in your microfluidic system to find the "sweet spot" for monodisperse particle formation [4].
  • Q3: My formulation suffers from premature drug release during circulation. How can I enhance stability?

    • A3: Premature release negates the benefits of targeted delivery.
      • Optimize Drug-Carrier Affinity: A DBM with a very high binding affinity can create a more stable complex, preventing drug leakage in the bloodstream [1].
      • Fine-tune the Hydrophobic Core: Ensure the core of your nanocarrier is sufficiently hydrophobic and compatible with your drug to ensure tight encapsulation [2].
      • Use a PEG Shield: PEGylating the surface of your nanocarrier creates a "stealth" effect, reducing protein adsorption (opsonization) and rapid clearance by the immune system, which indirectly helps retain the drug [5].

Workflow and Relationship Diagrams

The following diagram visualizes the integrated workflow for optimizing nanocarrier loading, combining the strategies discussed.

G Start Define Optimization Goal Strat1 Material Design Strategy Start->Strat1 Strat2 Processing & Formulation Strategy Start->Strat2 A1 Identify Drug-Binding Molecules (DBMs) Strat1->A1 A2 Polymer Functionalization Strat1->A2 A3 Co-Encapsulation with 2nd Drug Strat1->A3 B1 Systematic Production via Microfluidics & DoE Strat2->B1 Char Characterize: - Drug Loading Capacity (DLC) - Particle Size & PDI - Encapsulation Efficiency - In Vitro Drug Release A1->Char A2->Char A3->Char B1->Char Check Characterization Meet Specs? Check->Strat1 No (Low DLC/Stability) Check->Strat2 No (High PDI) Success Optimized Nanocarrier Check->Success Yes Char->Check

References

enhancing Ethyl Daunorubicin cellular uptake in resistant cells

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Resistance Mechanisms

To effectively troubleshoot issues with cellular uptake, it is crucial to first understand the primary mechanisms that cancer cells use to resist chemotherapy. The table below summarizes these key barriers.

Resistance Mechanism Description Key Components / Processes Involved
Drug Efflux Pumps [1] [2] Overexpression of ATP-binding cassette (ABC) transporters that actively pump drugs out of the cell, reducing intracellular concentration. P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2) [2].
Inhibition of Apoptosis [1] [3] [4] Dysregulation of programmed cell death pathways, preventing cell death even if the drug is present. Imbalance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins [4] [5].
Stress-Response Induction [6] Chemotherapy itself can activate cellular stress responses that further enhance the expression of efflux pumps like ABCB1. Integrated Stress Response (ISR), ATF4 transcription factor [6].
Cancer Stem Cells (CSCs) [7] A subpopulation of cells with inherent resistance due to high expression of efflux pumps, DNA repair capabilities, and quiescence. ABC transporters, ALDH1 enzyme, signaling pathways (Wnt, Notch, Hedgehog) [7].

The following diagram illustrates how these mechanisms, particularly efflux pumps and apoptosis inhibition, work in concert to cause resistance.

G Drug Ethyl Daunorubicin (Extracellular) Pgp P-gp Efflux Pump Drug->Pgp  effluxed by    Uptake Passive Diffusion Drug->Uptake  enters via Target Intracellular Target (e.g., DNA) Apoptosis Apoptosis (Programmed Cell Death) Target->Apoptosis  triggers Bcl2 Anti-apoptotic Bcl-2 Apoptosis->Bcl2  inhibited by Stress Cellular Stress & ATF4 Activation Pgp->Stress  induces Uptake->Target Stress->Pgp  enhances

Troubleshooting Guide & FAQs

Here are answers to common technical challenges, based on the identified resistance mechanisms.

FAQ 1: The intracellular concentration of my drug remains low despite increasing the dosage. What could be happening?
  • Potential Cause: The most likely cause is the active efflux of this compound by transmembrane pumps like P-glycoprotein (P-gp) [1] [2] [8].
  • Troubleshooting Steps:
    • Confirm P-gp Activity: Use a fluorescent dye efflux assay (e.g., with Calcein-AM). Cells with high P-gp activity will efflux the dye, resulting in low intracellular fluorescence. This efflux can be reversed by specific P-gp inhibitors like Tariquidar or Verapamil [6].
    • Use a P-gp Inhibitor: Co-incubate your cells with a third-generation P-gp inhibitor (e.g., Tariquidar, Zosuquidar) alongside this compound. A significant increase in drug cytotoxicity and intracellular accumulation confirms P-gp involvement [8].
    • Modulate Stress Signaling: Pre-treat cells with inhibitors of stress pathways. For example, U0126 (MEK inhibitor) or ISRIB (integrated stress response inhibitor) can mitigate the dynamic upregulation of ABCB1 induced by chemotherapeutic stress [6].
FAQ 2: My drug accumulates inside the cell, but the resistant cells still do not die. Why?
  • Potential Cause: The cancer cells have likely developed resistance by dysregulating their apoptotic machinery. High levels of anti-apoptotic proteins like Bcl-2, Bcl-xL, or Mcl-1 can prevent cell death even when the drug reaches its target [3] [4] [5].
  • Troubleshooting Steps:
    • Profile Apoptotic Proteins: Use Western Blotting to check the expression balance of key Bcl-2 family proteins in your resistant cell line compared to a sensitive one. Look for overexpression of Bcl-2, Bcl-xL, or Mcl-1 [4] [5].
    • Use BH3 Mimetics: Employ small-molecule BH3 mimetics (e.g., Venetoclax which targets Bcl-2, or S63845 which targets Mcl-1) in combination with this compound. These drugs bind to anti-apoptotic proteins, freeing pro-apoptotic actors to initiate cell death [4].
    • Assess Apoptosis Directly: Use flow cytometry with Annexin V/PI staining to quantify apoptosis after combination treatment. An increase in early and late apoptotic cells indicates restored apoptotic signaling [3].
FAQ 3: Are there advanced delivery strategies to overcome multiple resistance mechanisms simultaneously?
  • Solution: Nanocarrier-based drug delivery systems (NDDS) are a powerful strategy to bypass efflux pumps and enhance intracellular drug delivery [1] [7].
  • Troubleshooting Steps:
    • Consider Nano-formulation: Encapsulate this compound in nanoparticles (e.g., polymeric NPs, liposomes, micelles). These carriers are primarily internalized via endocytosis, bypassing passive diffusion and avoiding recognition by efflux pumps like P-gp [1].
    • Implement Combination Therapy: Design a nanocarrier that co-delivers this compound with a P-gp inhibitor (e.g., Tariquidar) or a BH3 mimetic (e.g., a Bcl-2 inhibitor). This delivers a multi-pronged attack directly into the cell [7].
    • Add Active Targeting: Functionalize the nanocarriers with ligands (e.g., antibodies, peptides) that bind specifically to receptors overexpressed on your target cancer cells (e.g., CD44 for CSCs). This enhances specificity and uptake via receptor-mediated endocytosis [1] [7].

The diagram below visualizes how nanocarriers can effectively bypass the efflux pump mechanism.

G cluster_normal Free Drug Approach cluster_nano Nanocarrier Strategy FD Free Daunorubicin Pgp1 P-gp Pump FD->Pgp1  is effluxed by NC Nanocarrier End Endocytosis NC->End Lys Endosome/Lysosome End->Lys DrugRelease Controlled Drug Release Lys->DrugRelease  degradation/  pH change a

Detailed Experimental Protocols

Protocol 1: Calcein-AM Efflux Assay to Verify P-gp Activity

This flow cytometry-based protocol assesses the functional activity of P-gp efflux pumps [6].

  • Cell Preparation: Harvest your drug-resistant cells and corresponding sensitive cells. Wash twice with cold PBS.
  • Dye Loading: Resuspend cell pellets in pre-warmed culture medium containing Calcein-AM (e.g., 0.25 µM). Incubate for 30 minutes at 37°C in the dark.
    • Inhibitor Control: Include a sample pre-treated with a P-gp inhibitor (e.g., 2 µM Tariquidar) for 15 minutes before adding Calcein-AM.
  • Stop & Wash: Centrifuge the cells and resuspend in ice-cold PBS to stop the reaction. Wash twice with ice-cold PBS.
  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately using a flow cytometer (FL1 channel, ~488 nm ex/~517 nm em).
    • Interpretation: Cells with high P-gp activity (untreated resistant cells) will show low fluorescence because Calcein-AM is effluxed. Inhibition of P-gp (Tariquidar-treated sample) will result in high fluorescence, as the dye is retained and converted to fluorescent calcein intracellularly [6].
Protocol 2: Assessing Apoptosis via Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of cells undergoing early and late apoptosis after drug treatment [3].

  • Treatment: Treat your resistant cells in several conditions:
    • Untreated control
    • This compound alone
    • BH3 mimetic (e.g., Venetoclax) alone
    • This compound + BH3 mimetic (combination)
    • Incubate for 24-48 hours.
  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
  • Staining: Resuspend ~1x10⁵ cells in 100 µL of Annexin V binding buffer.
    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
    • Incubate for 15 minutes at room temperature in the dark.
  • Flow Cytometry Analysis: Add 400 µL of binding buffer and analyze within 1 hour using flow cytometry.
    • Interpretation:
      • Annexin V-/PI-: Viable cells.
      • Annexin V+/PI-: Early apoptotic cells.
      • Annexin V+/PI+: Late apoptotic or necrotic cells. A successful reversal of resistance by the combination therapy will show a significant increase in the Annexin V+ populations (both early and late) [3].

Key Considerations for Your Research

The field of overcoming cancer drug resistance is dynamic. Here are some advanced concepts from the literature to guide your work:

  • Target Cancer Stem Cells (CSCs): Resistant cell populations are often enriched with CSCs. Consider using nanoparticles conjugated with CD44 or CD133 antibodies to specifically target this recalcitrant subpopulation [7].
  • Exploit the Tumor Microenvironment (TME): Design nanocarriers that respond to the specific TME, such as pH-sensitive systems that release their payload specifically in the acidic tumor environment [1].
  • Understand Dynamic Resistance: Remember that ABCB1 expression is not always static. Exposure to daunorubicin can activate a stress-responsive enhancer involving ATF4, leading to increased pump expression. This underscores the need for strategies that target both the pump and its upstream regulators [6].

References

minimizing Ethyl Daunorubicin degradation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Daunorubicin Stability: Key Factors & Data

The stability of anthracycline drugs like Daunorubicin is primarily influenced by pH, temperature, and light exposure. The quantitative data below, derived from stability studies, will help you establish appropriate storage conditions [1] [2].

Table 1: Impact of pH and Temperature on Degradation Rate Constants (kobs) of a Daunorubicin Derivative [1] This table shows the observed pseudo-first-order rate constants for degradation. Lower values indicate greater stability.

Temperature pH 0.43 (kobs x 10⁻³ h⁻¹) pH 7.0 (kobs x 10⁻³ h⁻¹) pH 13.5 (kobs x 10⁻³ h⁻¹)
25°C - - 0.46
30°C 1.49 0.84 1.41
40°C 7.94 4.57 4.90
50°C 35.90 21.38 15.49
60°C 140.00 86.99 49.92
70°C 481.00 316.00 151.00

Table 2: Photodegradation of Anthracyclines in Aqueous Solution [2] This table summarizes findings on photodegradation, which follows first-order kinetics.

Factor Impact on Photodegradation Rate
Drug Concentration Inversely proportional; solutions in the low µg/mL range are highly susceptible.
pH of Vehicle Accelerated by an increase in pH.
Light Source Occurs under both fluorescent light and sunlight.

Troubleshooting Guide: Minimizing Degradation

Here are actionable steps to address common causes of degradation in a research setting.

  • Problem: Rapid drug degradation in solution.

    • Solution: Determine the optimal pH for your stock solutions. The degradation is slowest in mildly acidic to neutral conditions (around pH 5.5-7.0) and accelerates significantly in both strong acids and bases [1]. Prepare solutions at the highest practical concentration (≥ 500 µg/mL) to reduce the rate of photodegradation per molecule [2].
  • Problem: Loss of potency during storage or experiments.

    • Solution: Always protect solutions from light. Store them in amber glass or opaque containers, and wrap vials in aluminum foil if needed. For short-term storage, keep solutions at 4°C; for long-term storage, freeze at -20°C or below. Avoid repeated freeze-thaw cycles by aliquoting the solution [1] [2].
  • Problem: Drug adsorption to container surfaces.

    • Solution: Use polypropylene containers for storage and preparation. Polypropylene has been shown to minimize adsorptive losses compared to other materials, especially for low-concentration solutions [2] [3].
  • Problem: Need for enhanced long-term stability in formulations.

    • Solution: Consider using advanced drug delivery systems. Polymeric nanocarriers (e.g., micelles, liposomes) or hydrogels can shield the drug from the external environment, dramatically improving stability and enabling controlled release [4] [5]. For example, one study demonstrated that a liposomal hydrogel system effectively inhibited tumor recurrence and promoted tissue repair by stabilizing its payload [4].

Experimental Protocol: Stability Testing via HPLC

You can monitor the chemical stability of your Ethyl Daunorubicin samples using a validated HPLC method, adapted from published procedures [1].

1. Sample Preparation:

  • Prepare your this compound solution in the desired buffer (e.g., phosphate buffer for pH 7.0). Adjust the ionic strength to 0.50 mol/L with sodium chloride (NaCl) to maintain consistent conditions [1].
  • Divide the solution into aliquots and store them under different stress conditions (e.g., varying temperatures, light exposure).

2. Chromatographic Conditions:

  • Column: LiChrospher RP-18 column (125 mm × 4 mm, 5 µm particle size) or equivalent C18 column.
  • Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous solution containing sodium laurisulfate and phosphoric acid. The exact ratio can be adjusted for optimal peak separation [1].
  • Flow Rate: 1.5 mL/min.
  • Detection: UV-Vis detector at 254 nm.
  • Internal Standard: Use a stable compound like quinine hydrochloride to improve quantification accuracy [1].

3. Kinetic Analysis:

  • Inject samples into the HPLC system at predetermined time intervals.
  • Measure the peak area of this compound relative to the internal standard.
  • Plot the natural logarithm of the remaining concentration (ln ct) versus time (t). The slope of the linear plot is the observed degradation rate constant (kobs), which you can use to calculate the half-life of the drug under those specific conditions [1].

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control for short-term experimental use? A1: Protecting the solution from light is paramount for short-term use, as photodegradation can be very rapid, especially in dilute solutions [2].

Q2: Can I store Daunorubicin or its derivatives in glass containers? A2: It is not recommended. Studies show that drugs like doxorubicin (a closely related anthracycline) are more stable in plastic containers than in glass. Always opt for polypropylene [3].

Q3: Does the use of nanocarriers only affect stability, or are there other benefits? A3: Beyond stability, nanocarriers like polymeric micelles can enhance drug solubility, promote tumor targeting through the Enhanced Permeability and Retention (EPR) effect, reduce off-target toxicity, and help overcome multidrug resistance, thereby synergistically enhancing therapy [4] [5].

Experimental Workflow Diagram

The following diagram outlines the key decision points and steps for managing this compound stability in the laboratory.

Start Start: Handling this compound Step1 Prepare Stock Solution Start->Step1 C1 Use high concentration (≥ 500 µg/mL) Use polypropylene containers Adjust to mild acidic/neutral pH Step1->C1 Step2 Determine Storage Goal C2 Short-term (Days) Step2->C2 Step3 Select Storage Method C4 Protect from light (Amber vials, foil) Refrigerate at 4°C Step3->C4 C5 Aliquot solution Protect from light Freeze at -20°C or below Avoid freeze-thaw cycles Step3->C5 Step4 Proceed with Experiment C1->Step2 C2->Step3 Yes C3 Long-term (Weeks+) C2->C3 No C3->Step3 Yes C4->Step4 C5->Step4

References

troubleshooting high variability in Ethyl Daunorubicin pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Key Sources of PK Variability & Measurement Strategies

The table below summarizes the major factors contributing to the variable pharmacokinetic profile of daunorubicin and how to measure them.

Variability Factor Impact on PK Experimental Measurement & Protocol
Tumor Burden (Baseline WBC) [1] [2] High baseline white blood cell (WBC) count is correlated with lower intracellular daunorubicin concentrations [2]. It can also influence the clearance of co-administered drugs like etoposide and cytarabine [1]. Protocol: Record absolute baseline WBC count and peripheral blast percentage at diagnosis. Measure intracellular daunorubicin and daunorubicinol concentrations in WBCs and bone marrow nucleated cells via HPLC, correlating Area Under the Curve (AUC) with baseline data [2].
Renal & Hepatic Function [3] [4] Organ function significantly impacts drug clearance. Elevated plasma creatinine decreases etoposide (a common combination drug) clearance [1]. For daunorubicin, renal/hepatic impairment increases toxicity risk [4]. Protocol: Collect serum creatinine and bilirubin levels before each cycle. Calculated Creatinine Clearance (cCrCL) is a key covariate. Use validated equations (e.g., Cockcroft-Gault). For HPLC, use ammonium acetate buffer and chloroform/isopropyl alcohol for plasma separation with doxorubicin as an internal standard [3].
Body Surface Area (BSA) [3] BSA is a significant covariate for both daunorubicin and its metabolite, daunorubicinol, affecting volume of distribution and clearance [3]. Protocol: Calculate BSA using standard formulas (e.g., Du Bois). Include it as a covariate in population PK models.
Active Metabolite (Daunorubicinol) [3] Daunorubicinol has a longer half-life and contributes to the overall pharmacological activity and toxicity. The metabolic ratio (AUCDaunorubicinol/AUCDaunorubicin) shows high inter-individual variability [3]. Protocol: Implement a joint parent-metabolite PK model. Use a validated LC-FLD (Liquid Chromatography with Fluorescence Detection) method to quantify both compounds simultaneously from plasma samples. Sample 5-8 time points up to 24 hours post-dose [3].

Advanced Modeling & Analytical Approaches

For a deeper understanding, consider moving beyond basic non-compartmental analysis.

  • Population PK (PopPK) Modeling: Use non-linear mixed-effects (NLME) modeling with software like NONMEM or Monolix to quantify and separate inter-individual variability from random error and identify significant covariates [1] [3].
  • Optimal Sampling Strategy: To design efficient studies, a sampling strategy with times at 0.5, 0.75, 2, 9, and 24 hours after the end of infusion has been derived as optimal for characterizing the daunorubicin/metabolite profile [3].
  • Emerging AI and Data-Driven Models: Newer approaches like Neural Ordinary Differential Equations (NODEs) show promise. They can learn PK profiles directly from data without pre-defined compartment structures and may better handle complex, high-dimensional covariate relationships, potentially improving predictions in sparse data scenarios [5].

The following workflow diagram integrates these key experimental and analytical steps into a coherent troubleshooting process.

workflow Start Patient Enrollment &\nDaunorubicin Administration Cov Covariate Collection:\nBSA, bWBC, Creatinine, Bilirubin Start->Cov PK PK Blood Sampling\n(Optimal Times: 0.5, 0.75, 2, 9, 24h) Cov->PK Bio Bioanalysis:\nHPLC-FLD for DNR & DOL PK->Bio Model Data Analysis & Modeling Bio->Model A1 Non-Compartmental\nAnalysis (NCA) Model->A1 A2 Population PK\n(NLME Modeling) Model->A2 A3 Advanced Models\n(e.g., NODEs, AI) Model->A3 Result Identify Variability Sources &\nInform Dose Individualization A1->Result  Initial Exposure Metrics A2->Result  Covariate Effects A3->Result  Complex Pattern Insight

Key Troubleshooting FAQs

  • Why do patients with high tumor burden show different responses? High baseline WBC and blast count are inversely correlated with intracellular daunorubicin accumulation, potentially leading to sub-optimal drug exposure in cells despite standard dosing [1] [2].
  • How should I handle patients with renal impairment? For patients with a serum creatinine >3.0 mg/dL, a 50% dose reduction is recommended. Consistently use calculated creatinine clearance (cCrCL) in your PK models as it is a more reliable covariate than serum creatinine alone [1] [4].
  • What is the critical step for accurate PK modeling of daunorubicin? Always measure the active metabolite daunorubicinol. Its exposure often exceeds that of the parent drug, and ignoring it can lead to a significant underestimation of total anthracycline activity and misidentification of variability sources [3].

References

optimizing infusion protocols for Ethyl Daunorubicin administration

Author: Smolecule Technical Support Team. Date: February 2026

Daunorubicin Administration Protocols

The table below summarizes the core reconstitution and administration parameters for Daunorubicin hydrochloride [1] [2].

Parameter Specification
Reconstitution Diluent Sterile Water for Injection (4 mL per 20 mg vial) [1].
Final Preparation Reconstituted solution is further diluted in IV fluid [1].
Compatible IV Fluids 5% Dextrose in Water (D5W) or Normal Saline (0.9% Sodium Chloride) [1].
Administration Route Intravenous (IV) only. Not for IM, SC, or IT administration [1] [3] [2].
Infusion Method Slow IV push or into the tubing of a freely flowing IV infusion [1] [4].
Infusion Time Over 5 to 15 minutes [4].
Incompatibilities Do not mix with Heparin or Dexamethasone in the same IV line [1].
Stability & Handling Protect from light. Stable for 24 hours at room temperature or 48 hours refrigerated after reconstitution [1].

Troubleshooting Common Issues

This FAQ section addresses specific problems users might encounter during experimentation.

Q1: What should I do if I observe precipitate formation or a color change in the solution?

  • Cause: Instability can occur due to improper reconstitution, dilution, or mixing with incompatible solutions.
  • Action: Discard the solution immediately. Do not use if the solution is discolored or contains particulate matter. Prepare a fresh vial, ensuring the use of correct diluents and aseptic technique [1].

Q2: What are the emergency procedures for accidental skin or tissue exposure (extravasation)?

  • Cause: Leakage of the drug from the vein during infusion. Daunorubicin is a powerful vesicant [1] [2].
  • Action:
    • Stop the infusion immediately.
    • Aspirate as much of the infiltrated drug as possible from the tissue.
    • Apply cold compresses to the site for several hours [1].
    • Note: Despite these measures, severe local reactions can occur, and skin grafting may be necessary [1].

Q3: Why is there a red discoloration in the subject's urine, and is this a concern?

  • Cause: This is an expected, benign side effect from the drug's excretion and its reddish color.
  • Action: No action is needed. Inform that this may persist for up to 72 hours after administration [1].

Q4: What are the critical dose-limiting toxicities I should monitor in preclinical models?

  • Myelosuppression: This is the primary dose-limiting toxicity, characterized by a severe drop in white blood cells [1] [2].
  • Cardiotoxicity: A unique and severe effect of anthracyclines. It can be acute (abnormal ECG, transient reduction in ejection fraction) or chronic (cumulative, dose-related congestive heart failure). The lifetime cumulative dose should not exceed 550 mg/m² (or 400 mg/m² with prior radiation) [1] [2] [4].

Experimental Insights & Mechanisms

For your research context, understanding the drug's mechanism and its exploration in new areas is crucial.

Mechanism of Action Diagram The following diagram illustrates the multi-modal mechanism of action of Daunorubicin at the cellular level [1] [3] [2].

Novel Research Application: Targeting ENAH in Solid Tumors A recent (2025) study identified a novel, research-specific application for Daunorubicin. It was repurposed as a targeted inhibitor for the actin regulatory protein ENAH (Enabled homolog) in hepatocellular carcinoma (HCC) [5].

  • Experimental Finding: Daunorubicin was shown to directly bind to ENAH, disrupting its interaction with ARHGAP9. This subsequently inhibits the ERK1/2/c-Fos signaling pathway, leading to suppressed cancer cell proliferation, migration, and increased apoptosis [5].
  • Research Workflow: The discovery involved multi-omics analysis → structure-based virtual ligand screening → in vitro validation (CETSA, dose-response, migration/apoptosis assays) → in vivo confirmation in CDX and PDX models [5].
  • Key Experimental Note: Sensitivity to Daunorubicin in this context was correlated with ENAH expression levels across different cell lines, highlighting the importance of biomarker selection in experimental design [5].

References

addressing Ethyl Daunorubicin solubility challenges in research

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Enhancement Techniques for Poorly Soluble Drugs

For a drug like daunorubicin, which has poor water solubility, improving its dissolution is a primary focus during pharmaceutical development [1]. The table below summarizes common techniques.

Method Description Key Considerations
pH Adjustment & Salt Formation [1] Modifies microenvironment pH or uses counterions (e.g., HCl salt) to ionize drug and increase solubility. Precipitate upon GI tract pH change; requires pH stability profile evaluation.
Co-solvents [1] Uses water-miscible solvents (e.g., PEG, ethanol, glycerin) to enhance drug solubility. Simple and common; requires optimization of co-solvent type and ratio.
Liposomes [2] Encapsulates drug in synthetic lipid bilayer vesicles. Passive targeting, reduces cargo toxicity; complex synthesis and stability.
Micelles [2] Uses spherical amphiphilic copolymers with hydrophobic core and hydrophilic shell to solubilize drugs. High loading capacity, good blood stability, prolonged circulation.
Nanocrystals & Nanosuspensions [2] [1] Reduces drug particle size to nanoscale, increasing surface area and dissolution rate. Increases drug bioavailability; methods include pearl milling, high-pressure homogenization.
Solid Dispersions [1] Disperses drug in inert hydrophilic polymer matrix in amorphous state. Significantly improves dissolution rate; stability challenges (potential for crystallization).
Complexation [1] Uses cyclodextrins to form inclusion complexes, enhancing aqueous solubility. Can improve drug stability and bioavailability.

Experimental Protocol: Screening Solubility Enhancement Methods

This workflow provides a general approach for empirically determining the best solubilization strategy for your compound. The following diagram outlines the key decision points.

G Start Start: Poorly Soluble Drug P1 Aqueous Solubility & pKa Profiling Start->P1 P2 Ionizable? P1->P2 P3 Salt Screening P2->P3 Yes P4 Co-solvent/Surfactant Screening P2->P4 No P5 Evaluate Nano-Formulations P3->P5 P4->P5 P6 Liposomes/Micelles Nanocrystals P5->P6 Yes P7 In-Vitro Efficacy/ Toxicity Testing P5->P7 No, proceed with simple solution P6->P7 End Lead Identification P7->End

Step-by-Step Procedure:

  • Initial Characterization:

    • Determine the aqueous solubility and pKa of your Ethyl Daunorubicin. This informs whether pH adjustment or salt formation is a viable strategy [1].
    • Prepare a stock solution in a suitable organic solvent (e.g., DMSO) for subsequent experiments.
  • Co-solvent & Surfactant Screening:

    • Prepare vehicles with varying ratios of common co-solvents (e.g., PEG 400, Ethanol, Propylene Glycol) and surfactants (e.g., Tween 80, Cremophor EL).
    • Add a fixed, excess amount of your drug to these vehicles and vortex/shake.
    • Centrifuge the samples and analyze the supernatant using HPLC to determine the maximum solubility in each vehicle [1].
  • Salt Formation (if applicable):

    • If the drug is ionizable, attempt to form salts with appropriate counterions (e.g., hydrochloride, mesylate). Co-solvent systems can also be used for this process [1].
    • Characterize the formed salts for their solid-state properties and solubility profile.
  • Nano-Formulation Development:

    • Liposomes: Use thin-film hydration or other standard methods to create lipid vesicles encapsulating the drug [2].
    • Micelles: Utilize dialysis or direct dissolution to prepare polymeric micelles [2].
    • Nanosuspensions: Employ techniques like high-pressure homogenization or wet milling to reduce the drug particle size to the nanometer range [2] [1].
  • In-Vitro Evaluation:

    • Test the most promising formulations for in-vitro cytotoxic activity against relevant cancer cell lines (e.g., MTT assay) [3] [4] to confirm efficacy is maintained or enhanced.

Frequently Asked Questions (FAQs)

Q1: The solubility of my lead compound in aqueous buffers is very low. What is the first thing I should check? A1: First, confirm the pKa of your compound and the pH of your buffer. For ionizable drugs, even a small pH adjustment can lead to a significant solubility increase. If salt formation is not an option, proceed with co-solvent screening [1].

Q2: What are the major advantages of using nanocarriers like liposomes over simple co-solvent systems? A2: While co-solvents are simpler, nanocarriers offer distinct advantages: they can passively target tumors through the Enhanced Permeability and Retention (EPR) effect, reduce systemic toxicity by altering biodistribution, and protect the drug from degradation. Liposomal daunorubicin (DaunoXome) is a marketed example that demonstrates reduced toxicity compared to the free drug [2] [5].

Q3: Why is my nanocrystal formulation aggregating over time? A3: Aggregation in nanosuspensions is typically a issue of insufficient stabilization. Ensure you are using an adequate type and concentration of stabilizers (e.g., polymers like HPMC or surfactants like SDS) to provide electrostatic or steric repulsion between particles [2].

Key Considerations & Recommendations

  • This compound Specifics: The "ethyl" derivative may have significantly different physicochemical properties (e.g., higher lipophilicity, different pKa) than the parent daunorubicin. You must empirically determine its solubility profile.
  • Start Simple: Begin with pH and co-solvent screens before moving to more complex and time-consuming nano-formulations.
  • Characterize Thoroughly: For any successful formulation, ensure you characterize critical quality attributes like particle size, zeta potential, drug loading, and stability over time.

References

reducing inter-individual variability in Ethyl Daunorubicin metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the primary sources of inter-individual variability in daunorubicin pharmacokinetics? Research indicates that body surface area (BSA) and plasma creatinine levels are significant covariates affecting the pharmacokinetics of both daunorubicin and its active metabolite, daunorubicinol [1] [2]. Furthermore, variability in the activity of metabolizing enzymes like carbonyl reductases 1 and 3 (CBR1 and CBR3) can lead to differences in the formation of daunorubicinol, influencing both efficacy and toxicity [1] [2].

  • FAQ 2: Does a higher dose of daunorubicin lead to better outcomes? Recent high-quality evidence suggests that a higher dose does not necessarily translate to superior outcomes. A 2025 randomized controlled trial (the DaunoDouble trial) concluded that using 90 mg/m² daunorubicin once daily did not significantly improve early response, remission rates, or survival compared to 60 mg/m² once daily in the context of a classical "7+3" induction regimen for newly diagnosed AML [3].

  • FAQ 3: How does drug resistance related to metabolism develop? Resistance can be dynamic and induced by drug exposure. Studies show that exposure to daunorubicin can activate a stress-response pathway in leukemia cells, leading to the increased expression of the ABCB1 drug efflux pump. This enhanced efflux activity reduces intracellular drug accumulation, contributing to resistance. This process can be "primed" by prior drug exposure, creating an epigenetic memory that facilitates a rapid response upon re-exposure [4].

Experimental Protocols & Data Summary

Protocol for Population Pharmacokinetic Study

This protocol is adapted from a published ancillary study of the BIG-1 trial, which aimed to define a joint pharmacokinetic (PK) model for daunorubicin and daunorubicinol [1] [2].

  • Patient Population: Adults (e.g., 18-60 years) with newly diagnosed AML (excluding APL).
  • Dosing Regimen: Daunorubicin administered at 90 mg/m²/day via 30-minute intravenous infusion on days 1-3, combined with cytarabine [1] [2].
  • PK Sampling Strategy (Optimal Design): The following sampling times per subject have been derived as optimal for a population PK study [1]:
    • 0.5 hours
    • 0.75 hours
    • 2 hours
    • 9 hours
    • 24 hours
  • Bioanalytical Method:
    • Technique: High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) [1] [2].
    • Sample Processing: Plasma samples are treated with ammonium acetate buffer (pH 9) and extracted with chloroform/isopropyl alcohol. Doxorubicin is used as an internal standard [1].
    • Chromatography: A C18 column is used with a gradient mobile phase of ammonium acetate buffer (pH 4) and acetonitrile [1].
    • Validation: The method should be validated according to FDA guidelines, with a lower limit of quantitation (LLOQ) of 10 ng/mL [1] [2].
  • Data Analysis:
    • Software: Non-linear mixed-effects modelling software (e.g., MonolixSuite) [1].
    • Structural Model: A three-compartment model for daunorubicin and a two-compartment model for its metabolite, daunorubicinol, with a double first-order transformation, best describes the data [1] [2].
    • Covariate Analysis: Evaluate the impact of covariates like BSA and plasma creatinine on key PK parameters [1] [2].
Quantitative PK & Cytotoxicity Data

The tables below summarize key quantitative findings from recent studies to aid in experimental comparison and design.

Table 1: Pharmacokinetic Parameters from a Clinical Study (n=14) [1]

Parameter Daunorubicin Daunorubicinol (Active Metabolite)
Median AUC₀-tlast 577 ng/mL·hr (Range: 375-1167) 2200 ng/mL·hr (Range: 933-4683)
Median Metabolic Ratio 0.32 (Range: 0.1-0.44) -

Table 2: Cytotoxicity (IC50) of Selected Daunorubicin Derivatives [5]

Compound IC50 in A549 Lung Cancer Cells (μM) Cytotoxicity Relative to Daunorubicin
Daunorubicin (Control) 0.46 ± 0.01 Baseline
4a 0.17 ± 0.00 Much greater
4e 0.001 ± 0.00 Much greater
4c 42.12 ± 5.25 Much lower

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in metabolite (daunorubicinol) exposure. Variation in activity of carbonyl reductase enzymes (CBR1/CBR3); Impact of renal function. Stratify patients based on plasma creatinine levels. Genotype patients for common polymorphisms in CBR1 and CBR3 genes [1] [6] [2].
Leukemia cells developing resistance during treatment. Dynamic upregulation of the ABCB1 efflux pump triggered by drug-induced stress [4]. In research settings, pre-treat cells with stress-signaling inhibitors like U0126 and ISRIB to mitigate ABCB1 induction and re-sensitize cells [4].
Low cytotoxic activity of a new derivative. Poor DNA binding affinity or inefficient cellular uptake. Utilize molecular modeling to predict DNA binding affinity. Consider structural modifications to improve uptake, such as the polymethoxybenzyl fragments shown to increase cytotoxicity in some derivatives [5].
Unexpected high toxicity in model systems. Damage to non-target supportive cells (e.g., bone marrow stromal cells) leading to secondary effects like oxidative stress and DNA damage in hematopoietic cells [7]. Extend toxicity assessments to co-culture systems that include bone marrow stromal cells to better model the in vivo microenvironment [7].

Diagram: Daunorubicin Metabolism & Variability Pathways

The diagram below illustrates the key metabolic pathways of daunorubicin and the major factors that contribute to inter-individual variability in its processing and effects.

cluster_metabolism Metabolism & Mechanism cluster_effects Cellular Effects & Resistance cluster_covariates DNR Daunorubicin (DNR) IV Administration DNA Inhibition of DNA Topoisomerase II DNR->DNA Intercalation ABCB1 ABCB1 Efflux Pump DNR->ABCB1 Induces Expression CBR Metabolism by CBR1 / CBR3 Enzymes DNR->CBR DNRol Daunorubicinol (DNRol) Active Metabolite DNRol->DNA Efficacy Cell Death & Efficacy DNA->Efficacy Resistance Drug Resistance ABCB1->Resistance Exports Drug Variability Sources of Variability Cov1 Body Surface Area (BSA) Variability->Cov1 Cov2 Plasma Creatinine Variability->Cov2 Cov3 CBR Enzyme Polymorphisms Variability->Cov3 Cov4 Prior Drug Exposure (Stress Memory) Variability->Cov4 CBR->DNRol Cov1->DNR Cov2->DNRol Cov3->CBR Cov4->ABCB1

References

Ethyl Daunorubicin versus daunorubicin cytotoxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Daunorubicin and Its Comparators

The tables below summarize the cytotoxicity and key characteristics of standard daunorubicin alongside its liposomal form and novel derivatives for which experimental data is available.

Table 1: Cytotoxicity Comparison (IC₅₀ values in μM)

| Compound / Cell Line | A549 (Lung) | RD (Rhabdomyosarcoma) | HCT116 (Colon) | MCF7 (Breast) | HEK293 (Kidney, non-cancerous) | | :--- | :--- | :--- | :--- | :--- | :--- | | Daunorubicin (DR) | 0.46 ± 0.01 | 0.30 ± 0.01 | 0.21 ± 0.00 | 1.80 ± 0.17 | 3.60 ± 0.35 [1] | | Derivative 4e | 0.001 ± 0.00 | 0.08 ± 0.01 | 0.04 ± 0.00 | 0.085 ± 0.01 | 0.05 ± 0.01 [1] | | Derivative 4f | 0.001 ± 0.01 | 0.09 ± 0.01 | 0.04 ± 0.00 | 0.10 ± 0.01 | 0.07 ± 0.01 [1] | | Liposomal DNR | In vitro cytotoxicity in pediatric acute leukemia samples showed no significant difference compared to standard DNR [2]. |

Table 2: Key Characteristics and Mechanisms

Aspect Daunorubicin (Standard) Liposomal Daunorubicin New Daunorubicin Derivatives (e.g., 4e, 4f)
Formulation Standard hydrochloride salt [3]. Liposomal encapsulation [2]. Polymethoxybenzyl fragments attached to the amino sugar moiety [1].
Primary Mechanism DNA intercalation; Topoisomerase II inhibition; generates ROS [3] [4]. Same as standard DNR, but delivery may alter tissue distribution [2] [5]. Increased DNA affinity; disruption of cell cycle; inhibition of glycolysis [1].
Key Advantage Established efficacy in acute leukemias [3]. Potentially reduced cardiotoxicity while maintaining efficacy [2] [5]. Greatly enhanced cytotoxicity (e.g., 4e is 460x more potent in A549 cells); potentially lower acute toxicity in vivo [1].
Major Limitation Cumulative dose-dependent cardiotoxicity; bone marrow suppression [3]. Comparable cytotoxicity may not address all toxicity concerns (e.g., neutropenia) [5]. New compounds; ADME and full toxicological profile not fully established [1].

Experimental Protocols from Cited Research

Here are the methodologies used to generate the cytotoxicity data in the studies cited.

1. Cytotoxicity Assessment via MTT Assay This protocol was used to test the new daunorubicin derivatives [1] and study the time-dependent response of DNR [4].

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3 × 10⁴ cells per well.
  • Compound Treatment: Expose cells to the test compounds for a defined period.
  • MTT Incubation: Add MTT solution (0.25 mg/mL final concentration) to each well and incubate at 37°C for 3 hours, protected from light. Metabolically active cells convert MTT to purple formazan crystals.
  • Solubilization: Dissolve the formed formazan crystals by adding a solution of 10% DMSO and incubating for 1.5 hours at room temperature.
  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader (e.g., Flex Station 3). Cell viability is proportional to the absorbance [1] [4].

2. In Vitro Cytotoxicity Comparison in Leukemia This method was used to compare standard and liposomal daunorubicin [2].

  • Sample Source: Use fresh pediatric acute leukemia samples.
  • Drug Exposure: Treat samples with standard daunorubicin and liposomal daunorubicin in vitro.
  • Cytotoxicity Measurement: The specific assay used is not detailed in the abstract, but the outcome measure was cytotoxicity. The study concluded there was no significant difference in cytotoxic effect between the two formulations [2].

Mechanisms and Experimental Workflows

The following diagrams illustrate the multifaceted mechanism of action of daunorubicin and a general workflow for conducting cytotoxicity experiments, based on the reviewed literature.

G DNR Daunorubicin (DNR) Mech1 Intercalates into DNA DNR->Mech1 Mech2 Inhibits Topoisomerase II DNR->Mech2 Mech3 Generates Reactive Oxygen Species (ROS) DNR->Mech3 Effect1 Unwinding of DNA helix Mech1->Effect1 Causes Effect2 DNA single/double-strand breaks Mech2->Effect2 Causes Effect3 Oxidative damage to DNA and cell structures Mech3->Effect3 Causes Outcome Inhibition of DNA/RNA synthesis Cell Cycle Arrest Apoptosis (Programmed Cell Death) Effect1->Outcome Leads to Effect2->Outcome Effect3->Outcome

Diagram 1: Multimodal Mechanism of Daunorubicin Cytotoxicity. Daunorubicin induces cell death through three primary mechanisms: DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species, ultimately leading to inhibition of synthesis, cell cycle arrest, and apoptosis [3] [4].

G Start Treat Cells with Compound Assay Perform MTT Assay Start->Assay Data1 Measure Absorbance Assay->Data1 Data2 Calculate Cell Viability & IC₅₀ Data1->Data2

Diagram 2: Cytotoxicity Assay Workflow. A generalized workflow for assessing compound cytotoxicity. Cells are treated, followed by an MTT assay to measure metabolic activity as a proxy for cell viability, allowing for the calculation of IC₅₀ values [1] [4].

Key Conclusions for Researchers

  • Liposomal Daunorubicin offers a potentially safer profile regarding cardiotoxicity but demonstrates equivalent cytotoxicity to the standard form, making it a viable option for reducing specific dose-limiting toxicities [2] [5].
  • Novel N-functionalized derivatives represent a significant leap in potency. Compounds like 4e and 4f show dramatically lower IC₅₀ values across multiple cell lines, indicating a more potent and potentially more effective cytostatic agent [1].
  • The strategy of structural modification of the amino sugar moiety in daunorubicin is a promising research direction for developing next-generation anthracyclines with improved efficacy and reduced side effects [1].

References

Ethyl Daunorubicin efficacy comparison with other anthracyclines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity of Daunorubicin Derivatives

Compound Cytotoxicity (IC₅₀, μM) in Cancer Cell Lines
Daunorubicin (Parent Drug) A549: 0.46 ± 0.01, RD: 0.30 ± 0.01, HCT116: 0.21 ± 0.00, MCF7: 1.80 ± 0.17
Derivative 4e A549: 0.001 ± 0.00, RD: 0.08 ± 0.01, HCT116: 0.04 ± 0.00, MCF7: 0.085 ± 0.01
Derivative 4f A549: 0.001 ± 0.01, RD: 0.08 ± 0.00, HCT116: 0.04 ± 0.00, MCF7: 0.085 ± 0.00
Derivative 4a A549: 0.17 ± 0.00, RD: 0.31 ± 0.02, HCT116: 0.03 ± 0.00, MCF7: 0.13 ± 0.04

A lower IC₅₀ value indicates greater potency. Derivatives 4e and 4f demonstrated remarkably high cytotoxicity, particularly in A549 lung carcinoma cells [1].

Mechanisms of Action and Class Comparison

Anthracyclines are among the most effective chemotherapy drugs, but their use is limited by side effects, particularly cardiotoxicity [2] [1]. Different anthracyclines have distinct efficacy and toxicity profiles based on their mechanisms [3].

  • Primary Mechanisms: The main cytotoxic mechanisms involve chromatin damage and DNA damage [3].
    • DNA Damage: Most anthracyclines act as topoisomerase II (TopoII) poisons, trapping the enzyme and causing lethal DNA double-strand breaks [3] [2].
    • Chromatin Damage: Anthracyclines can cause histone eviction from chromatin, altering the epigenome and transcriptome without directly breaking DNA [3].
  • Daunorubicin's Profile: Daunorubicin is a classic anthracycline that functions as a TopoII poison, inducing DNA damage [3]. It is effective against acute leukemias [1].
  • Superior Derivative Characteristics: The highly cytotoxic derivatives (4e, 4f) were designed by introducing a polymethoxybenzyl fragment into daunorubicin's structure. They exhibit increased DNA affinity, disrupt the cell cycle, and inhibit glycolysis in tumor cells [1].

The relationship between mechanisms, toxicity, and the position of novel derivatives within this framework can be visualized as follows:

G cluster_mechanism Mechanism of Action cluster_toxicity Associated Toxicity Profile cluster_drugs Representative Drugs Anthracyclines Anthracycline Drugs ChromatinDamage Chromatin Damage (Histone Eviction) Anthracyclines->ChromatinDamage DNADamage DNA Damage (Topoisonmerase II Poisoning) Anthracyclines->DNADamage LowCardio Lower Cardiotoxicity & Therapy-Related Malignancy ChromatinDamage->LowCardio HighCardio Dose-Limiting Cardiotoxicity & Therapy-Related Malignancy DNADamage->HighCardio Aclacinomycin Aclarubicin Aclacinomycin->ChromatinDamage ClassicAnthra Classic Anthracyclines (Daunorubicin, Doxorubicin) ClassicAnthra->DNADamage NovelDerivatives Novel Daunorubicin Derivatives (4e, 4f) NovelDerivatives->DNADamage

Key Experimental Protocols

For researchers, the methodologies used to generate the comparative data are critical. Here are the core experimental protocols from the cited studies.

1. Cytotoxicity Assessment (MTT Assay) [1]

  • Purpose: To determine the concentration of a drug that inhibits 50% of cell growth (IC₅₀).
  • Cell Lines: Typically employs a panel of human tumor cell lines (e.g., A549 [lung], MCF7 [breast], HCT116 [colon]).
  • Procedure: Cells are seeded in 96-well plates and allowed to adhere. The test compounds are added at various concentrations and incubated for a defined period (e.g., 48-72 hours). MTT reagent is added, which is metabolized by viable cells to a purple formazan product. The formazan crystals are dissolved, and the absorbance is measured. IC₅₀ values are calculated from the dose-response curves.

2. In Vivo Anti-Cancer Efficacy [3] [1]

  • Purpose: To evaluate the drug's ability to inhibit tumor growth in a live animal model.
  • Model: Mice xenografted with human cancer cells.
  • Procedure: Mice with established tumors are randomized into treatment and control groups. The test drug is administered via a relevant route (e.g., intraperitoneal injection) at its maximum tolerated dose. Tumor dimensions and body weight are monitored regularly. At the end of the study, tumors are excised and weighed to calculate tumor growth inhibition.

3. Mechanism-of-Action Studies [3]

  • DNA Damage (Western Blot for γH2AX): Treated cells are lysed, and proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is probed with an antibody against γH2AX, a well-established marker for DNA double-strand breaks.
  • Chromatin Damage (Fractionation Assay): Treated cells are lysed with a detergent-based buffer and centrifuged. This separates the soluble cytosolic fraction (containing evicted histones) from the chromatin-bound nuclear fraction. Western blotting is then used to analyze histone content in each fraction.
  • Topoisomerase II Trapping (Confocal Microscopy): Cells expressing a TopoIIα-GFP fusion protein are treated and imaged in real-time using a confocal microscope. Anthracyclines that trap TopoII can lead to visible changes in its nuclear distribution.

Research Implications and Future Directions

The development of novel daunorubicin derivatives aligns with a major trend in oncology: refining powerful but toxic chemotherapies.

  • Focus on Aclarubicin: Recent research highlights aclarubicin, an anthracycline that primarily causes chromatin damage without significant DNA damage [3]. This unique mechanism translates to potent anti-leukemic activity without the characteristic cardiotoxicity, and it can even be administered safely after reaching the cumulative dose limit of other anthracyclines [3]. A phase III study is planned to integrate it into relapsed/refractory AML treatment [3].
  • Reformulation Strategies: Other approaches to mitigate toxicity include using nanoparticle delivery systems and liposomal encapsulation to improve drug targeting and selectivity [2] [4].
  • The Promise of Structural Modification: The success of derivatives like 4e and 4f validates the strategy of N-functionalization of the daunosamine sugar to create more potent and potentially less toxic cytostatics [1].

References

comparative cardiotoxicity profile Ethyl Daunorubicin vs doxorubicin

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cardiotoxicity: Daunorubicin vs. Doxorubicin

The table below summarizes the key comparative data between Daunorubicin and Doxorubicin, based on guidance from the International Late Effects Childhood Cancer Guideline Harmonization Group presented at the ISLCCC conference and published in JACC: CardioOncology [1].

Feature Doxorubicin (Reference) Daunorubicin
Risk of Cancer Therapy-Related Cardiac Dysfunction (CTRCD) Baseline (Reference) Lower [1]
Risk-Equivalent Dose Ratio 1.0 0.6 (to Doxorubicin) [1]
Clinical Interpretation A cumulative dose of 500 mg/m² is associated with a significant risk of heart failure [2]. To calculate an equivalent CTRCD risk, multiply the cumulative daunorubicin dose by 0.6 to convert it to a doxorubicin-risk-equivalent dose [1].
Primary Clinical Uses Broad-range activity in hematological and solid tumors (e.g., breast cancer, sarcomas, lymphomas) [2] [3]. Primarily used in acute pediatric leukemias and acute myelogenous leukemia [2] [3].
Chemical Structure Differs from daunorubicin by a C-14 hydroxyl group [2]. Lacks the C-14 hydroxyl group present in doxorubicin [2].

Proposed Mechanisms of Cardiotoxicity

The cardiotoxicity of anthracyclines is multifactorial. The following diagram illustrates the key interconnected pathways involved, which are shared across this drug class but may vary in their intensity between specific agents like doxorubicin and daunorubicin.

G cluster_1 Primary Molecular Mechanisms DOX Doxorubicin/Daunorubicin TOP2B TOP2B Inhibition DOX->TOP2B ROS Oxidative Stress & ROS DOX->ROS Mitochondria Mitochondrial Dysfunction DOX->Mitochondria DSBs Double-Strand Breaks (DSBs) TOP2B->DSBs Causes LipidPerox Lipid Peroxidation & Ferroptosis ROS->LipidPerox Triggers mPTP mPTP Opening Mitochondria->mPTP Promotes Senescence Cellular Senescence & Accelerated Aging DSBs->Senescence Induces CellDeath Regulated Cell Death LipidPerox->CellDeath Leads to Apoptosis Apoptosis mPTP->Apoptosis Activates CardiacDysfunction Cardiac Dysfunction & Heart Failure Senescence->CardiacDysfunction Collectively Contribute to Apoptosis->CardiacDysfunction CellDeath->CardiacDysfunction

Key Pathophysiological Pathways in Anthracycline Cardiotoxicity [2] [4] [3]

The diagram above shows how anthracyclines trigger cardiotoxicity through several core mechanisms:

  • Topoisomerase II Beta (TOP2B) Inhibition: This is considered a primary mechanism for the anti-tumor effect and also contributes to cardiotoxicity. Doxorubicin stabilizes a complex with TOP2B and DNA, preventing the resealing of double-strand breaks [2] [5]. This leads to DNA damage that can activate cellular senescence pathways, contributing to an accelerated aging phenotype in the heart [5].
  • Oxidative Stress and Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, generating large amounts of superoxide and other ROS [2] [4] [3]. The heart is particularly vulnerable due to lower levels of antioxidant enzymes. ROS damage lipids, proteins, and DNA, and can trigger ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation [6].
  • Mitochondrial Dysfunction: Anthracyclines have a high affinity for cardiolipin, a phospholipid abundant in the inner mitochondrial membrane, leading to drug accumulation within mitochondria [4] [3]. This disrupts the electron transport chain, further increasing ROS production, and can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to loss of membrane potential and initiation of apoptosis [4] [3] [6].

Key Experimental Models and Protocols

To evaluate cardiotoxicity in preclinical models, the following methodologies are commonly employed. The chronic, low-dose model in rodents is considered most relevant for simulating human clinical cardiotoxicity.

Chronic In Vivo Rodent Model

This model is designed to mimic the cumulative, dose-dependent cardiotoxicity observed in patients.

  • Workflow Diagram:

G cluster_terminal Terminal Analysis Includes A Animal Groups ( e.g., ICR mice) B Chronic Dosing (e.g., 2.5 mg/kg DOX, i.p., weekly for 12 weeks) A->B C Functional Assessment (Echocardiography: LVEF, GLS) B->C D Terminal Analysis C->D D1 Serum Biomarkers (LDH, CK-MB, cTnT) D2 Tissue Oxidative Stress (MDA, GSH levels) D3 Histopathology (H&E staining, fibrosis)

Workflow for Chronic Rodent Cardiotoxicity Model [7] [8]

  • Detailed Protocol:
    • Animals: Use adult rodents (e.g., ICR mice or Sprague-Dawley rats). Korl:ICR mice have been validated for this purpose [8].
    • Dosing Regimen: Administer doxorubicin or daunorubicin intraperitonely at a dose of 2.5 mg/kg once per week for 12 weeks [7]. This low, cumulative dosing avoids acute toxicity and allows for the development of chronic cardiomyopathy.
    • Functional Assessment: Monitor cardiac function longitudinally using two-dimensional echocardiography. Key parameters include:
      • Left Ventricular Ejection Fraction (LVEF): A standard measure of systolic function.
      • Global Longitudinal Strain (GLS): A more sensitive measure of intrinsic myocardial mechanics that can detect subclinical dysfunction [7].
    • Serum Biomarkers: At sacrifice, collect blood via the abdominal aorta. Separate serum and analyze using commercial kits:
      • Lactate Dehydrogenase (LDH) and Creatine Kinase-MB (CK-MB): Measured spectrophotometrically to assess general and cardiac-specific tissue damage, respectively [8].
    • Tissue Analysis:
      • Oxidative Stress: Homogenize heart tissue for HPLC-based measurement of malondialdehyde (MDA), a marker of lipid peroxidation, and glutathione (GSH), a key antioxidant [8].
      • Histopathology: Fix heart tissue in paraformaldehyde, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visualize myofibrillar disarray, cytoplasmic vacuolization, and necrosis [2] [8].
In Vitro Cardiomyocyte Model
  • Protocol: Use primary rodent cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) [3] [6]. Treat cells with a range of anthracycline concentrations (e.g., 0.1 - 10 µM) for 24-72 hours. Note that clinically relevant plasma concentrations in humans are typically below 1 µM [5].
  • Endpoint Assays:
    • Cell Viability: MTT or MTS assay.
    • Apoptosis: TUNEL staining or flow cytometry for Annexin V/PI.
    • ROS Production: Fluorescence-based probes (e.g., DCFH-DA) measured by flow cytometry or fluorescence microscopy [4] [6].
    • Mitochondrial Function: JC-1 assay to measure mitochondrial membrane potential [4].

Research Implications and Future Directions

  • Mechanistic Insight for Daunorubicin: The lower cardiotoxicity of daunorubicin, as defined by the equivalence ratio, suggests potential differences in its interaction with the mechanisms outlined above. Research could focus on whether daunorubicin accumulates less in cardiomyocytes, has a lower affinity for cardiolipin, or induces different levels of TOP2B-mediated DNA damage or ferroptosis compared to doxorubicin.
  • Clarification on "Ethyl Daunorubicin": The term "this compound" may refer to a research compound or a naming ambiguity. Idarubicin is a known, clinically used 4-demethoxy analog of daunorubicin [2]. If your compound of interest is different, synthesizing a pure sample and profiling it using the experimental protocols described is a critical first step.
  • Novel Therapeutic Strategies: Current research is moving beyond the only FDA-approved cardioprotectant, dexrazoxane [2] [9], to explore strategies like mitochondrial transplantation [9], targeting cellular senescence [5], and inhibiting novel regulated cell death pathways like ferroptosis [6].

References

metabolic stability comparison Ethyl Daunorubicin versus parent compound

Author: Smolecule Technical Support Team. Date: February 2026

Daunorubicin Metabolism and Pharmacokinetics at a Glance

The table below consolidates key metabolic and pharmacokinetic data for Daunorubicin (DNR) from scientific studies.

Parameter Experimental Data / Findings Context / Comparative Insight
Primary Metabolic Pathway Reduction to Daunorubicinol (DNRol) [1] [2] [3] Catalyzed by carbonyl reductases (CBR1 and CBR3) [1]. This is a major pathway for several anthracyclines [2].
Metabolite Activity Daunorubicinol is considered less cytotoxic than the parent compound [1]. Contrasts with Idarubicin, whose metabolite (Idarubicinol) remains highly active [3].
Metabolic Ratio (AUCDNRol/AUCDNR) Varies by study; one reported median ratio of 0.32 (range: 0.1-0.44) for AUC0-tlast [1]. Another study found a higher AUC ratio for Idarubicin/Idarubicinol than for DNR/DNRol [3].
Elimination Half-Life of Metabolite Daunorubicinol: 26.7 hours (per drug monograph) to 37.3 hours (in patient study) [4] [3]. Idarubicinol has a significantly longer half-life (~80.7 hours), contributing to Idarubicin's enhanced activity [3].

Experimental Methodologies for Metabolic Studies

The following detailed methodologies from the search results can serve as a reference for designing experiments to investigate new derivatives like Ethyl Daunorubicin.

  • Analytical Quantification Method [1]

    • Technique: High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD).
    • Sample Preparation: Plasma samples are processed with an ammonium acetate buffer (pH 9) and extracted using chloroform/isopropyl alcohol, with doxorubicin as an internal standard.
    • Chromatography: Separation is achieved on a C18 column with a gradient mobile phase of ammonium acetate buffer (pH 4) and acetonitrile.
    • Validation: The method was validated according to FDA guidelines, with a lower limit of quantitation (LLOQ) of 10 ng/mL.
  • Pharmacokinetic Modeling Approach [1]

    • Analysis: Data analyzed using non-linear mixed-effect modeling (e.g., via MonolixSuite software).
    • Structural Model: The joint pharmacokinetics of Daunorubicin and Daunorubicinol were best described by a three-compartment model for the parent drug and a two-compartment model for the metabolite.
    • Covariate Impact: Body Surface Area (BSA) and plasma creatinine were identified as significant covariates affecting pharmacokinetics.
  • In Vitro Cytotoxicity and Metabolism Model [2]

    • Cell System: Uses primary cultures of human and rat hepatocytes.
    • Toxicity Assessment: Measured via morphological examination and lactate dehydrogenase (LDH) leakage after 24 hours of drug treatment.
    • Metabolite Identification: Anthracyclines and their metabolites were analyzed in the cell culture system using HPLC.

Key Metabolic Characteristics of Daunorubicin

The metabolism of Daunorubicin is characterized by several key features that are crucial for understanding its activity and for designing new analogs.

  • Major Metabolic Route: The principal biotransformation is the reduction of the C-13 carbonyl group on the side chain to a hydroxyl group, forming daunorubicinol [1] [2]. This reaction is mediated by enzymes in the carbonyl reductase family [1].
  • Impact of Structural Modifications: Research on other analogs shows that changes to the daunosamine sugar or the aglycone core can dramatically alter metabolism and activity. For instance:
    • Idarubicin (a 4-demethoxy analog of DNR) forms a long-lived and active metabolite (idarubicinol), which is considered a key reason for its reported higher activity compared to daunorubicin [3].
    • Compounds like PNU-159548 are engineered to be metabolized into an active metabolite that retains potency, even against resistant tumors [5].

The metabolic pathway of Daunorubicin leading to the formation of its main metabolite, daunorubicinol, can be summarized as follows:

G Daunorubicin Daunorubicin Daunorubicinol Daunorubicinol Daunorubicin->Daunorubicinol  Reduction at C-13 Enzymes Carbonyl Reductases (CBR1, CBR3) Enzymes->Daunorubicin  Catalyzes Characteristics Less Cytotoxic Longer Half-Life Daunorubicinol->Characteristics  Properties

How to Proceed with Your Research

Since specific data on this compound is not available in the public literature, you may need to take the following steps:

  • Explore Broader Analog Research: The search results indicate that N-functionalization of the amino sugar moiety is a common and productive strategy for creating new daunorubicin derivatives [6]. Examining the metabolic data of other N-alkyl or N-acyl analogs might provide useful insights.
  • Conduct Original Research: The experimental protocols outlined above provide a solid foundation for you to conduct comparative metabolic stability studies between this compound and the parent compound, using in vitro models like human hepatocytes or in vivo pharmacokinetic studies.

References

Ethyl Daunorubicin comparative DNA binding affinity studies

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for DNA Binding Affinity Studies

Researchers use several label-free and quantitative methods to determine how strongly a compound like daunorubicin binds to DNA. The key parameters measured are the equilibrium dissociation constant (KD) and kinetic rate constants (kon and koff). A smaller KD value indicates a stronger interaction [1].

The table below summarizes the core principles of common techniques.

Method Core Principle Key Measurable Parameters
Isothermal Titration Calorimetry (ITC) [1] Measures heat released or absorbed during binding. KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS)
Surface Plasmon Resonance (SPR) [1] Detects mass change on a sensor surface as molecules bind. KD, association/dissociation rates (kon, koff)
Biolayer Interferometry (BLI) [1] Measures interference pattern shift on a biosensor tip. KD, kon, koff
Grating-Coupled Interferometry (GCI) [1] Similar to SPR, uses a waveguide to measure binding. KD, kon, koff
Fluorescence Spectroscopy [2] [3] Monitors changes in fluorescence intensity/anisotropy. KD
Native Mass Spectrometry [3] Gently ionizes and detects intact protein-ligand complexes. KD

A reliable binding measurement requires two critical controls to ensure the reported KD is accurate [4]:

  • Vary Incubation Time: Experiments must demonstrate that the binding reaction has reached equilibrium by showing that the fraction of complex formed does not change over time.
  • Avoid Titration Regime: The concentration of the limiting component in the reaction must be low enough that it does not distort the measurement of the KD.

The following diagram illustrates a general workflow for a robust binding affinity assay.

workflow cluster_legend Key Experimental Steps A Design Experiment B Equilibration Control A->B C Titration Control A->C D Perform Measurement B->D C->D E Data Analysis D->E Design Design Control Critical Control Measure Measurement Analyze Analysis

Guidance for Your Comparative Study

To create a comprehensive and objective comparison guide for your audience of researchers, consider the following:

  • Verify the Compound Name: The term "Ethyl Daunorubicin" is not standard in the scientific literature I reviewed. You may want to confirm the exact IUPAC name or commercial designation of the compound.
  • Benchmark Against Classics: Any new derivative should be compared to the foundational compounds in its class. Your guide should include reference data for daunorubicin and doxorubicin as benchmarks [2] [5].
  • Contextualize Binding Data: A binding affinity value alone is not fully informative. For a meaningful comparison, correlate the KD values with cytotoxic activity (e.g., IC50 values) from cell-based assays, as stronger binding often translates to greater potency [5] [6].

References

validation of Ethyl Daunorubicin apoptosis induction mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Apoptosis Induction by Daunorubicin

Daunorubicin, an anthracycline chemotherapeutic, induces cancer cell death through multiple interconnected mechanisms. The table below summarizes the key pathways and their experimental evidence.

Mechanism Key Molecules / Pathways Experimental Evidence / Readouts Cancer Model(s)
DNA Damage & p53 Activation [1] [2] DNA intercalation; Topoisomerase II inhibition; Double-Strand Breaks (DSBs); p53 phosphorylation (Ser15); p21 Increased γH2AX foci (DSB marker); Western blot for p-p53, p53, p21; Cell cycle arrest (G1/S, G2/M) Colorectal cancer (HCT116); Acute Lymphoblastic Leukaemia (CCRF-CEM, MOLT-4) [1] [2]
Hedgehog Pathway Suppression [1] GLI1 transcription factor; β-TrCP; Proteasomal degradation GLI-luciferase reporter assay; Western blot for GLI1 degradation; Co-immunoprecipitation for β-TrCP interaction Colorectal cancer (HCT116); In vivo xenograft models [1]
Ceramide Pathway Activation [3] Neutral Sphingomyelinase; Ceramide generation Sphingomyelin hydrolysis assay; Ceramide measurement; Use of inhibitor Fumonisin B1 Leukemic cell lines (U937, HL-60) [3]
Oxidative Stress [2] Reactive Oxygen Species (ROS) Flow cytometry with ROS-sensitive fluorescent dyes (e.g., DCFH-DA); Use of ROS inhibitor N-acetyl-L-cysteine (NAC) Acute Lymphoblastic Leukaemia (CCRF-CEM, MOLT-4, SUP-B15) [2]
Concentration & Time Dependence [4] [2] Caspase-3; DNA fragmentation Caspase-3-like activity assay; DNA fragmentation analysis by flow cytometry (Propidium Iodide staining) Leukemic cells (HL60, K562); Patient-derived AML cells [4] [2]

Detailed Experimental Protocols

To validate these mechanisms, here are the core methodologies from the cited research:

  • GLI-Luciferase Reporter Assay [1]: This is used to screen for Hedgehog pathway inhibitors. Cells (e.g., HCT116) are transfected with a GLI-responsive luciferase construct. After daunorubicin treatment, cell lysates are prepared, and luciferase activity is measured. A decrease in luminescence indicates suppression of the Hedgehog pathway.
  • γH2AX Assay for DNA Double-Strand Breaks [2]: This is a standard method to quantify DNA damage. After treatment, cells are fixed, permeabilized, and incubated with a fluorescent antibody specific for phosphorylated H2AX (γH2AX). The number of γH2AX foci per cell is then quantified using flow cytometry or fluorescence microscopy.
  • Analysis of Apoptosis by Flow Cytometry [5] [4] [2]:
    • DNA Fragmentation (Cell Cycle): Cells are stained with Propidium Iodide (PI), which binds to DNA. The DNA content is analyzed by flow cytometry. Apoptotic cells, with fragmented DNA, appear as a sub-G1 peak.
    • Annexin V/PI Staining: This assay distinguishes between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
  • Western Blotting for Key Proteins [1] [2]: This technique confirms changes in protein expression and activation. For daunorubicin studies, blots are typically probed for:
    • DNA Damage & Apoptosis: γH2AX, p53, phospho-p53 (Ser15), p21, PARP cleavage (a caspase-3 target), and caspases.
    • Hedgehog Pathway: GLI1 protein levels.
    • BCL-2 Family: Pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
  • Measurement of Reactive Oxygen Species (ROS) [2]: Cells are loaded with a cell-permeable, ROS-sensitive fluorescent dye (e.g., DCFH-DA). After incubation with daunorubicin, the increase in fluorescence intensity, measured by flow cytometry, indicates ROS production. Controls include using ROS inducers (e.g., pyocyanin) and inhibitors (e.g., N-acetyl-L-cysteine).

Daunorubicin-Induced Signaling Pathways

The following diagrams illustrate the primary signaling pathways through which Daunorubicin triggers apoptosis, integrating the mechanisms detailed above.

1. Daunorubicin-Induced Apoptosis Pathways

G cluster_primary Primary Mechanisms cluster_signaling Signaling & Execution Daunorubicin Daunorubicin DNA_Damage DNA Damage (Intercalation / Topo II Inhibition) Daunorubicin->DNA_Damage ROS Reactive Oxygen Species (ROS) Daunorubicin->ROS Ceramide Ceramide Generation (via Neutral Sphingomyelinase) Daunorubicin->Ceramide [3] p53 p53 Activation (Phosphorylation) DNA_Damage->p53 ATM/ATR Activation [2] ROS->p53 ATM Activation [2] Mitochondria Mitochondrial Permeabilization ROS->Mitochondria Oxidative Stress Ceramide->Mitochondria p53->Mitochondria ↑ Pro-apoptotic Bax/Bak ↓ Anti-apoptotic Bcl-2 [6] Caspases Caspase-3/-9 Activation Mitochondria->Caspases Cytochrome c Release (Apoptosome Formation) [6] Apoptosis Apoptosis (DNA Fragmentation, PARP Cleavage) Caspases->Apoptosis

2. Novel Hedgehog/GLI1 Suppression Pathway

G cluster_Hedgehog Hedgehog / GLI1 Suppression Pathway Daunorubicin Daunorubicin p53_2 p53 Activation Daunorubicin->p53_2 GLI1_Ub GLI1 Ubiquitination (β-TrCP-mediated) [1] p53_2->GLI1_Ub GLI1_Deg GLI1 Proteasomal Degradation GLI1_Ub->GLI1_Deg Hh_Targets Suppression of Hh Target Genes (e.g., Cyclin D1, Bcl-2) GLI1_Deg->Hh_Targets Apoptosis_2 Apoptosis Hh_Targets->Apoptosis_2 e.g., Reduced Bcl-2

Key Research Implications

  • Multiple Mechanisms Converge on Apoptosis: The efficacy of Daunorubicin stems from its ability to activate several cell death pathways simultaneously, making it difficult for cancer cells to develop resistance.
  • Context-Dependent Effects: The dominant mechanism can vary depending on the cell type, genetic background (e.g., p53 status), and drug concentration [4] [2].
  • A Rationale for Combination Therapy: Understanding these distinct pathways provides a strong rationale for combining daunorubicin with other targeted agents, such as BH3 mimetics, to overcome resistance in specific cancer types.

References

comparative pharmacokinetics Ethyl Daunorubicin vs daunorubicinol

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetics: Daunorubicin vs. Daunorubicinol

The table below summarizes the key pharmacokinetic parameters of Daunorubicin and its metabolite, Daunorubicinol, which are critical for understanding their efficacy and toxicity profiles.

Parameter Daunorubicin (Parent Drug) Daunorubicinol (Metabolite) Context & Significance
Primary Metabolic Pathway Carbonyl reductases (CBR1, CBR3) [1] Formed from daunorubicin via CBR1/CBR3 [1] Metabolism occurs primarily in the liver [2].
Peak Plasma Concentration (Cmax) 133 ± 7 ng/mL (rat) [3] [4] 36 ± 2 ng/mL (rat) [3] [4] Parent drug achieves significantly higher initial concentrations.
Elimination Half-Life (t₁/₂) Plasma: 14.5 hrs; Heart: 19.3 hrs (rat) [3] [4] Plasma: 23.1 hrs; Heart: 38.5 hrs (rat) [3] [4] Metabolite has a significantly longer persistence in the body, especially in cardiac tissue.
Area Under Curve (AUC) Lower AUC in plasma and tissues [3] [4] ~1.9x higher in plasma; ~1.7x higher in heart (vs. parent, in rats) [3] [4] Greater cumulative systemic exposure to the metabolite.
Tissue Concentration Ratio (Over Time) Ratio decreases over time [3] Ratio increases over time (e.g., 87:1 in heart at 168 hrs) [3] [4] Daunorubicinol becomes the predominant molecular species in tissues long-term.
Cytotoxic Activity Potent; inhibits DNA topoisomerase II and DNA replication [2] Considered less cytotoxic than parent [1] Contributes to efficacy, but its role may be secondary.
Role in Cardiotoxicity Contributes to acute and chronic cardiotoxicity [2] Potent contributor; inhibits myocardial ion pumps, longer cardiac half-life [3] [4] The metabolite's persistence is a major factor in cumulative, dose-dependent cardiotoxicity.

Detailed Experimental Data and Protocols

The comparative data is derived from standardized experimental models. Here is a detailed look at the key methodologies used in the studies cited.

In Vivo Preclinical Pharmacokinetic Study (Rat Model)

This foundational study design is used to characterize the plasma and tissue distribution profiles of both compounds [3] [4].

  • Animal Model: Fisher 344 rats.
  • Dosing: Intravenous bolus injection of Daunorubicin at 5 mg/kg.
  • Sampling: Groups of rats were euthanized at predetermined time intervals (up to 168 hours post-dose).
  • Sample Collection: Plasma, heart, liver, kidney, lung, and skeletal muscle tissues were collected.
  • Bioanalysis: Concentrations of both Daunorubicin and Daunorubicinol in biological samples were quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection [3] [4] [5].
  • Data Analysis: Non-compartmental analysis was performed to determine pharmacokinetic parameters like Cmax, half-life, and AUC.

This workflow outlines the key steps for the preclinical rat study:

G A Animal Model (Fisher 344 Rats) B IV Bolus Dosing (5 mg/kg Daunorubicin) A->B C Serial Sacrifice & Tissue Collection B->C D Bioanalytical Quantification (HPLC-FLD/ECD) C->D E Pharmacokinetic Analysis (NCA) D->E F Parameter Calculation (Cmax, t½, AUC) E->F

Clinical Pharmacokinetic Study in Patients (BIG-1 Trial)

This study design is used to understand the pharmacokinetics and variability in human patients [1].

  • Patient Population: Adults (18-60 years) with Acute Myeloid Leukemia (AML).
  • Dosing: Daunorubicin administered at 90 mg/m² via a 30-minute intravenous infusion over 3 days as part of the "3+7" induction regimen.
  • Pharmacokinetic Sampling: Blood samples were collected in heparinized tubes at up to 11 time points over 24 hours following the first dose (pre-dose, 5 min, 0.25, 0.5, 0.75, 1, 2, 4, 6, 12, and 24 h post-infusion).
  • Bioanalysis: Plasma concentrations of Daunorubicin and Daunorubicinol were measured using a validated HPLC method coupled with a fluorescence detector (HPLC-FLD). The lower limit of quantification (LLOQ) was 10 ng/mL [1].
  • Data Analysis: Data were analyzed using both non-compartmental analysis (NCA) and non-linear mixed-effects modeling (population PK).
Real-Time Monitoring Using Novel Biosensor

An emerging technology provides a new method for continuous pharmacokinetic monitoring [5].

  • Technology: Electrochemical Aptamer-Based (E-AB) Sensor.
  • Principle: A DNA aptamer, specific to Daunorubicin, is immobilized on a nanoporous gold electrode. Binding of the drug induces a conformational change in the aptamer, generating an electrochemical signal (measured via Square-Wave Voltammetry) proportional to the drug concentration.
  • In Vivo Application: The sensor was implanted in rats, allowing for seconds-resolved, real-time measurement of Daunorubicin concentrations in the bloodstream for multiple hours.
  • Advantage: This method moves beyond traditional sparse blood sampling, enabling the capture of high-resolution, individual-specific pharmacokinetic profiles [5].

Key Implications for Research and Therapy

The pharmacokinetic differences between the parent drug and its metabolite have direct clinical consequences.

  • Contribution to Cardiotoxicity: The longer half-life and greater cumulative exposure (AUC) of Daunorubicinol in cardiac tissue suggest it plays a critical role in the chronic, dose-limiting cardiotoxicity of Daunorubicin therapy. If its potency in impairing myocardial function is equivalent to or greater than the parent drug, its prolonged presence makes it a key pathogenic agent [3] [4].
  • Inter-Individual Variability: Human studies show large inter-individual variability in the pharmacokinetics of both Daunorubicin and Daunorubicinol. Covariates like Body Surface Area (BSA) and plasma creatinine significantly impact drug exposure, underscoring the potential benefit of personalized dosing strategies [1].
  • Dosing Considerations: The pronounced variability and toxicity risk support the establishment of lifetime cumulative dose limits (e.g., 900-1000 mg/m² for Daunorubicin) and dose adjustments for patients with hepatic impairment [2] [6].

References

Ethyl Daunorubicin synergy studies with cytarabine in AML

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Comparison

The synergistic 5:1 ratio in CPX-351 translates into superior clinical outcomes compared to conventional "7+3" chemotherapy (unencapsulated cytarabine and daunorubicin), especially in high-risk AML patients. The table below summarizes key efficacy and safety data from clinical studies:

Parameter CPX-351 (Liposomal Formulation) Conventional "7+3" Chemotherapy
Drug Ratio Fixed 5:1 molar ratio (cytarabine:daunorubicin) maintained for >24h post-infusion [1] Uncontrolled, variable ratios in vivo due to distinct drug pharmacokinetics [2]
Complete Remission (CR) in Newly Diagnosed AML 41%–58% [3] [4] 14%–40% [3] [4]
Complete Remission (CR) in Relapsed/Refractory AML 18%–41% [3] Information not specified in search results
Median Overall Survival (OS) in High-Risk/Secondary AML 9.6 months [5] 5.9 months [5]
Overall Survival Benefit Extended by 3.6–5.7 months [3] -
Common Serious Adverse Reactions Febrile neutropenia, infection, pneumonia, bacteremia, hemorrhage, dyspnea [5] Similar profile, including infections and hemorrhage [3] [5]
Key Safety Advantages Lower incidence of cardiotoxicity and intestinal damage; protection against gut dysbiosis and fungal colonization [1] -

Experimental Protocols for Synergy Studies

The development of CPX-351 involved rigorous preclinical experiments to identify and validate the synergistic ratio. The following methodologies are foundational to these studies:

  • In Vitro Synergy Screening: The synergistic 5:1 molar ratio was identified by screening a panel of 15 tumor cell lines, including various leukemia models. Cytotoxicity was measured using cell viability assays after exposure to various drug ratios to determine the combination that produced the greatest cell kill compared to the effect of each drug alone [1].
  • In Vivo Efficacy Models: The efficacy of the selected ratio was confirmed in murine leukemia models (e.g., Rag2-M mice engrafted with human leukemia cells). Tumor-bearing mice were treated with CPX-351, free drugs in saline, or other control formulations. Key endpoints included overall survival and reduction in tumor burden, demonstrating CPX-351's superior antitumor activity [1].
  • High-Throughput Drug Interaction Mapping: A modern approach involves testing drug pairs in a matrix of concentrations across different AML cell lines. Cells are exposed to 2D drug gradients in 384-well plates. After incubation, cell viability is measured using luminescence-based assays (e.g., CellTiter-Glo). Data analysis involves fitting dose-response curves and calculating synergy scores based on changes in the half-maximal inhibitory concentration (IC50) compared to an expected model (e.g., Bliss Independence) [6].

Signaling Pathways and Synergistic Mechanisms

The synergy between cytarabine and daunorubicin arises from their complementary mechanisms of action that enhance apoptosis (programmed cell death) in leukemic cells. The liposomal formulation (CPX-351) further optimizes this process through targeted delivery.

The following diagram illustrates the key mechanisms of this synergistic action:

G cluster_mechanisms Synergistic Mechanisms of Action CPX351 CPX-351 Liposome Uptake Enhanced Uptake via Active Endocytosis CPX351->Uptake Selective targeting DNR Daunorubicin - Intercalates into DNA - Inhibits Topoisomerase II - Generates DNA-damaging free radicals DNA_Damage Massive DNA Damage & Inhibition of Repair DNR->DNA_Damage Combined effect AraC Cytarabine (Ara-C) - Incorporated into DNA - Inhibits DNA Polymerase - Blocks S-phase progression AraC->DNA_Damage Combined effect Apoptosis Enhanced Apoptotic Cell Death DNA_Damage->Apoptosis Ratio Maintained 5:1 Synergistic Ratio in Leukemic Blasts Uptake->Ratio Ratio->DNR Ratio->AraC

The synergistic mechanism is further optimized by the CPX-351 liposomal delivery system, as shown in the workflow below:

G cluster_liposome CPX-351 Liposomal Delivery Liposome Liposome with 5:1 Cytarabine:Daunorubicin Admin Intravenous Administration Liposome->Admin Delivery Preferential Delivery to Bone Marrow Admin->Delivery Uptake2 Cellular Uptake via Active Endocytosis Delivery->Uptake2 Release Intracellular Drug Release Maintaining 5:1 Ratio Uptake2->Release Outcome Superior Leukemic Cell Kill with Reduced Off-Target Toxicity Release->Outcome

Interpretation and Research Implications

For researchers and drug development professionals, the daunorubicin-cytarabine case offers critical insights:

  • The Critical Role of Fixed Ratios: The success of CPX-351 underscores that maintaining a precise, synergistic drug ratio after administration is a viable strategy to improve therapeutic efficacy, which can be achieved through nanoscale delivery vehicles like liposomes [2] [1].
  • Context-Dependent Synergy: It is crucial to note that drug-drug interactions are not always conserved. Recent research indicates that synergistic and antagonistic interactions can vary significantly across different AML cell lines and genotypes [7] [6]. The effectiveness of a combination may depend on the specific mutational background of the leukemia.
  • A Paradigm for Combination Therapy: The CombiPlex platform used to develop CPX-351 provides a template for systematically optimizing other combination therapies, moving beyond empirical mixing of drugs to a ratio-controlled, delivery-enhanced approach [1].

References

×

XLogP3

1.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

541.19479619 g/mol

Monoisotopic Mass

541.19479619 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-09-2024

Explore Compound Types